N-(3-aminophenyl)butanamide
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
N-(3-aminophenyl)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-2-4-10(13)12-9-6-3-5-8(11)7-9/h3,5-7H,2,4,11H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRXFARCOYOPZDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40352217 | |
| Record name | N-(3-aminophenyl)butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40352217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93469-29-5 | |
| Record name | N-(3-aminophenyl)butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40352217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3-Aminophenyl)butanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Physicochemical Properties of N-(3-aminophenyl)butanamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(3-aminophenyl)butanamide is a chemical compound of interest in various research and development sectors. A thorough understanding of its physicochemical properties is fundamental for its application, formulation, and development. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, including its molecular structure, melting point, boiling point, solubility, and partition coefficient. This document also outlines detailed experimental protocols for the determination of these key parameters and explores the compound's potential biological activities through pathway and workflow diagrams.
Introduction
This compound, with the molecular formula C₁₀H₁₄N₂O, is an aromatic amide. Its structure, featuring a butanamide group attached to a meta-substituted aminophenyl ring, suggests potential for various chemical interactions and biological activities. Accurate physicochemical data is crucial for predicting its behavior in different environments, which is a prerequisite for any application in medicinal chemistry, materials science, or other scientific disciplines. This guide aims to consolidate the available data and provide standardized methodologies for its experimental verification.
Physicochemical Properties
The physicochemical properties of this compound have been reported in various chemical databases and supplier specifications. It is important to note that some discrepancies exist in the reported values, which may be attributed to different experimental conditions or measurement techniques. The following table summarizes the available quantitative data.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₄N₂O | [Chemchart, NINGBO INNO PHARMCHEM CO.,LTD., butanamide, N-(3-aminophenyl)-] |
| Molecular Weight | 178.23 g/mol | [Chemchart, NINGBO INNO PHARMCHEM CO.,LTD., butanamide, N-(3-aminophenyl)-] |
| Melting Point | 135.75 °C | [Chemchart] |
| Not Available | [NINGBO INNO PHARMCHEM CO.,LTD.] | |
| Boiling Point | 312.93 °C (Predicted) | [Chemchart] |
| 371.72 °C (Predicted) | [Chemchart] | |
| 398 °C at 760 mmHg | [NINGBO INNO PHARMCHEM CO.,LTD.] | |
| Density | 1.16 g/cm³ (Predicted) | [Chemchart] |
| 1.129 g/cm³ | [NINGBO INNO PHARMCHEM CO.,LTD.] | |
| Water Solubility | 384.07 mg/L (Predicted) | [Chemchart] |
| 1558.9 mg/L (Predicted) | [Chemchart] | |
| logP (Octanol/Water Partition Coefficient) | 1.4 (Predicted, XlogP) | [PubChemLite] |
| pKa | No experimental data found. Estimated values for the aromatic amine are expected to be around 4-5, and for the amide proton, around 17. |
Experimental Protocols
To ensure accurate and reproducible determination of the physicochemical properties of this compound, the following standardized experimental protocols are recommended.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature at which this compound transitions from a solid to a liquid state.
Methodology:
-
Sample Preparation: A small, dry sample of this compound is finely powdered.
-
Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or temperature probe.
-
Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower rate (1-2 °C/min) as the expected melting point is approached.
-
Observation: The temperatures at which the first drop of liquid appears (onset of melting) and at which the entire sample becomes liquid (completion of melting) are recorded. This range represents the melting point of the sample.
Boiling Point Determination (Thiele Tube Method)
Objective: To determine the temperature at which the vapor pressure of liquid this compound equals the atmospheric pressure.
Methodology:
-
Sample Preparation: A small amount of the liquid sample is placed in a small test tube.
-
Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.
-
Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).
-
Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the inverted capillary. The heat is then removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Aqueous Solubility Determination (Shake-Flask Method)
Objective: To determine the concentration of this compound in a saturated aqueous solution at a given temperature.
Methodology:
-
Sample Preparation: An excess amount of solid this compound is added to a known volume of distilled or deionized water in a sealed flask.
-
Equilibration: The flask is agitated (e.g., on a shaker) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the solid phase from the saturated aqueous solution.
-
Quantification: The concentration of this compound in the clear aqueous phase is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). A calibration curve prepared with known concentrations of the compound is used for quantification.
Octanol-Water Partition Coefficient (logP) Determination (Shake-Flask Method)
Objective: To determine the ratio of the concentration of this compound in n-octanol versus water at equilibrium.
Methodology:
-
Solvent Saturation: n-octanol and water are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.
-
Sample Preparation: A known amount of this compound is dissolved in either the water-saturated octanol or the octanol-saturated water.
-
Partitioning: A known volume of the prepared solution is mixed with a known volume of the other phase in a separatory funnel.
-
Equilibration: The funnel is shaken for a set period to allow for the partitioning of the solute between the two phases.
-
Phase Separation: The mixture is allowed to stand until the two phases have clearly separated.
-
Quantification: The concentration of this compound in each phase is determined using an appropriate analytical method (e.g., UV-Vis or HPLC). The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
pKa Determination (Potentiometric Titration)
Objective: To determine the acid dissociation constant(s) of this compound.
Methodology:
-
Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO if the compound has low water solubility.
-
Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added in small, precise increments.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point(s) of the titration curve.
Potential Biological Activities and Associated Pathways
Preliminary information suggests that this compound may interact with key cellular processes, including the regulation of the actin cytoskeleton and platelet activation.
Experimental Workflow for Assessing Impact on Actin Polymerization
The following diagram illustrates a typical workflow to investigate the effect of a small molecule like this compound on actin polymerization.
Caption: Workflow for in vitro actin polymerization assay.
Thrombin Receptor (PAR-1) Signaling Pathway in Platelet Activation
This compound may inhibit platelet activation, potentially by interfering with the thrombin receptor signaling pathway. The diagram below outlines the key steps in this pathway.
Caption: Simplified thrombin receptor (PAR-1) signaling cascade.
Conclusion
This technical guide provides a consolidated resource on the physicochemical properties of this compound. While a range of values for key parameters has been reported, this document offers standardized experimental protocols to enable researchers to determine these properties with high accuracy and reproducibility. The exploration of its potential biological activities, particularly in the context of actin dynamics and platelet aggregation, opens avenues for further investigation into its mechanism of action and potential therapeutic applications. Future work should focus on obtaining precise experimental data, especially for pKa, and elucidating the specific molecular interactions underlying its biological effects.
Technical Guide: N-(3-aminophenyl)butanamide (CAS 93469-29-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-aminophenyl)butanamide is an organic compound featuring a butanamide group attached to an aniline backbone.[1][2] Its chemical structure, containing both an amide and an aromatic amine, makes it a molecule of interest for potential applications in medicinal chemistry and drug development. The presence of the amino group suggests possible biological activity, and the overall structure allows for further chemical modifications.[1] This technical guide provides a summary of the available physicochemical data, a putative synthesis protocol, and an overview of its potential, though not extensively documented, biological activities. The experimental protocols and signaling pathways described herein are based on established methodologies for similar compounds and activities and should be adapted and validated for specific research purposes.
Physicochemical Properties
A summary of the known and estimated physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 93469-29-5 | [1][2] |
| Molecular Formula | C₁₀H₁₄N₂O | [1][2] |
| Molecular Weight | 178.23 g/mol | [2] |
| IUPAC Name | This compound | Chemchart |
| Synonyms | m-butyrylaminoaniline, 3-butyrylaminoaniline, N-(3-aminophenyl)butyramine | NINGBO INNO PHARMCHEM CO.,LTD. |
| Boiling Point | 398 °C at 760 mmHg (Predicted) | NINGBO INNO PHARMCHEM CO.,LTD. |
| Flash Point | 194.5 °C (Predicted) | NINGBO INNO PHARMCHEM CO.,LTD. |
| Density | 1.129 g/cm³ (Predicted) | NINGBO INNO PHARMCHEM CO.,LTD. |
| SMILES | CCCC(=O)Nc1cccc(N)c1 | CymitQuimica |
| InChI | InChI=1S/C10H14N2O/c1-2-4-10(13)12-9-6-3-5-8(11)7-9/h3,5-7H,2,4,11H2,1H3,(H,12,13) | CymitQuimica |
Synthesis
A potential synthetic route for this compound is the Schotten-Baumann reaction, which involves the acylation of an amine.[3]
Experimental Protocol: Synthesis of this compound
Materials:
-
m-Phenylenediamine
-
Butyryl chloride
-
A suitable base (e.g., pyridine, triethylamine, or aqueous sodium hydroxide)
-
An appropriate solvent (e.g., dichloromethane, tetrahydrofuran, or a biphasic system with water)
-
Standard laboratory glassware and purification apparatus (e.g., for extraction and chromatography)
Procedure:
-
Dissolve m-phenylenediamine in the chosen solvent in a reaction flask.
-
Cool the solution in an ice bath.
-
Slowly add butyryl chloride to the cooled solution, ensuring the temperature remains low.
-
Add the base to the reaction mixture to neutralize the hydrochloric acid formed during the reaction.
-
Allow the reaction to stir at room temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
If using an organic solvent, separate the organic layer. If using a biphasic system, extract the aqueous layer with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Note: This is a generalized protocol. The specific conditions, such as solvent, base, temperature, and reaction time, would need to be optimized for this particular synthesis.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Potential Biological Activities and Experimental Protocols
While detailed peer-reviewed studies on the biological activities of this compound are limited, some chemical suppliers suggest its involvement in modulating the actin cytoskeleton and inhibiting platelet activation. The following sections provide generalized protocols for investigating these potential activities.
Modulation of Actin Dynamics
This compound has been described as a modulator of the actin filament.[4] This could involve effects on actin polymerization or depolymerization.
This protocol is based on the widely used pyrene-actin fluorescence assay.
Materials:
-
Monomeric actin (unlabeled and pyrene-labeled)
-
Polymerization-inducing buffer (e.g., containing KCl and MgCl₂)
-
This compound stock solution (in a suitable solvent like DMSO)
-
Fluorescence spectrophotometer
Procedure:
-
Prepare a solution of monomeric actin containing a small percentage (e.g., 5-10%) of pyrene-labeled actin.
-
Aliquot the actin solution into the wells of a microplate.
-
Add varying concentrations of this compound (or vehicle control) to the wells.
-
Initiate actin polymerization by adding the polymerization-inducing buffer.
-
Immediately begin monitoring the fluorescence intensity over time (excitation ~365 nm, emission ~407 nm). An increase in fluorescence corresponds to the incorporation of pyrene-actin monomers into filaments.
-
Analyze the kinetic curves to determine the effect of the compound on the lag phase, elongation rate, and steady-state fluorescence.
Caption: Workflow for the in vitro pyrene-actin polymerization assay.
Inhibition of Platelet Activation
This compound is also suggested to inhibit platelet activation and thrombin receptor activity.[4] This can be investigated using platelet aggregometry.
This protocol is based on light transmission aggregometry (LTA).
Materials:
-
Freshly drawn human blood (anticoagulated with sodium citrate)
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Platelet agonist (e.g., thrombin, ADP, collagen)
-
This compound stock solution
-
Light transmission aggregometer
Procedure:
-
Prepare PRP and PPP from the blood sample by differential centrifugation.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Pre-incubate a sample of PRP with a known concentration of this compound (or vehicle control) at 37°C for a short period.
-
Add a platelet agonist (e.g., thrombin) to the PRP sample to induce aggregation.
-
Record the change in light transmission over time. A decrease in turbidity (increase in light transmission) indicates platelet aggregation.
-
Determine the percentage of aggregation and compare the results from compound-treated samples to the control.
The following diagram illustrates the general signaling pathway of thrombin-induced platelet activation, highlighting a potential point of inhibition by this compound.
Caption: Hypothetical inhibition of thrombin-induced platelet activation by this compound.
Conclusion
This compound is a chemical compound with potential for further investigation in the fields of medicinal chemistry and drug discovery. While its physicochemical properties are partially characterized, its biological activities, particularly its effects on the actin cytoskeleton and platelet function, require rigorous scientific validation through dedicated studies. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to design and conduct such investigations. Further research is warranted to fully elucidate the pharmacological profile of this molecule.
References
- 1. rsc.org [rsc.org]
- 2. Novel series of 3-amino-N-(4-aryl-1,1-dioxothian-4-yl)butanamides as potent and selective dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of thrombin inhibitors on thrombin-induced platelet release and aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (93469-29-5) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
Molecular structure and weight of N-(3-aminophenyl)butanamide.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and known biological activities of N-(3-aminophenyl)butanamide. It includes a representative synthesis protocol and visualizations to aid in understanding its chemical and biological context.
Molecular Structure and Properties
This compound is an organic compound featuring a butanamide group attached to an aminophenyl ring. The molecular structure is depicted below:
Caption: 2D structure of this compound.
The key physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₁₀H₁₄N₂O |
| Molecular Weight | 178.23 g/mol [1][2] |
| CAS Number | 93469-29-5[1][2] |
| SMILES | CCCC(=O)NC1=CC=CC(=C1)N[1] |
| Hydrogen Bond Acceptors | 2[1] |
| Hydrogen Bond Donors | 2[1] |
| Rotatable Bonds | 3[1] |
Synthesis Protocol
The synthesis of this compound can be achieved via a Schotten-Baumann reaction between m-phenylenediamine and butyryl chloride[1]. The following is a representative experimental protocol for this amidation reaction.
Materials:
-
m-Phenylenediamine
-
Butyryl chloride
-
10% aqueous sodium hydroxide solution
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous magnesium sulfate
-
Distilled water
Procedure:
-
Dissolution: Dissolve m-phenylenediamine in a suitable organic solvent, such as dichloromethane, in a reaction flask.
-
Addition of Base: Add a 10% aqueous solution of sodium hydroxide to the reaction mixture and cool the flask in an ice bath.
-
Acylation: Slowly add butyryl chloride dropwise to the stirred reaction mixture while maintaining the low temperature.
-
Reaction: Allow the reaction to stir vigorously for 1-2 hours at room temperature after the addition is complete.
-
Workup:
-
Transfer the reaction mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter the drying agent.
-
Evaporate the solvent under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by recrystallization or column chromatography.
-
Caption: Experimental workflow for the synthesis of this compound.
Biological Activity
This compound has been identified as a biochemical that modulates the actin filament.[3] Its reported biological activities include:
-
Actin Filament Modulation: It has been shown to increase the number of fluorescent actin filaments within cells.[3]
-
Platelet Activation Inhibition: The compound inhibits the activation of platelets.[3]
-
Thrombin Receptor Activity Inhibition: It has been observed to inhibit thrombin receptor activity.[3]
-
Calcium Ionophore Activity: this compound acts as an ionophore, inhibiting the release of calcium ions, which is a key process in granule secretion in activated platelets.[3]
References
Spectroscopic and Synthetic Profile of N-(3-aminophenyl)butanamide: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for N-(3-aminophenyl)butanamide, a versatile intermediate compound.[1] This document is intended for researchers, scientists, and professionals in the fields of drug development and organic synthesis. This compound is recognized for its role as a versatile building block in the creation of more complex molecules, finding applications in the pharmaceutical and agrochemical industries.[1]
Spectroscopic Data Analysis
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.0-7.2 | m | 2H | Ar-H |
| ~6.5-6.7 | m | 2H | Ar-H |
| ~3.6 (broad s) | s | 2H | -NH₂ |
| ~2.2-2.4 | t | 2H | -CO-CH₂- |
| ~1.6-1.8 | sextet | 2H | -CH₂-CH₃ |
| ~0.9-1.1 | t | 3H | -CH₃ |
| ~7.5 (broad s) | s | 1H | -NH-CO- |
Solvent: CDCl₃ or DMSO-d₆
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~172 | C=O (amide) |
| ~147 | Ar-C-NH₂ |
| ~139 | Ar-C-NHCO |
| ~129 | Ar-CH |
| ~115 | Ar-CH |
| ~112 | Ar-CH |
| ~108 | Ar-CH |
| ~39 | -CO-CH₂- |
| ~19 | -CH₂-CH₃ |
| ~14 | -CH₃ |
Solvent: CDCl₃ or DMSO-d₆
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Functional Group |
| 3450-3250 | N-H stretch (amine and amide) |
| 3100-3000 | C-H stretch (aromatic) |
| 2960-2850 | C-H stretch (aliphatic) |
| ~1650 | C=O stretch (amide I) |
| ~1550 | N-H bend (amide II) |
| 1600-1450 | C=C stretch (aromatic) |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Assignment |
| 178.23 | [M]⁺ (Molecular Ion) |
| 120.08 | [M - C₄H₉O]⁺ |
| 93.07 | [C₆H₇N]⁺ |
Experimental Protocols
The following are detailed methodologies for the synthesis and spectroscopic characterization of this compound.
Synthesis of this compound via Schotten-Baumann Reaction
This protocol describes a general procedure for the synthesis of this compound from m-phenylenediamine and butyryl chloride.
-
Dissolution of Starting Material : In a round-bottom flask equipped with a magnetic stirrer, dissolve m-phenylenediamine in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition : Add an appropriate base, for example, triethylamine or pyridine, to the solution to act as an acid scavenger.
-
Acylation : Cool the mixture in an ice bath. Slowly add butyryl chloride dropwise to the stirred solution.
-
Reaction Monitoring : Allow the reaction to proceed at room temperature. Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Workup : Upon completion, quench the reaction with the addition of water. Separate the organic layer and wash it sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
Spectroscopic Characterization
The following are general procedures for obtaining spectroscopic data.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
Prepare a sample by dissolving 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).
-
Process the spectra to determine chemical shifts (referenced to the residual solvent peak), coupling constants, and integration.
-
-
Infrared (IR) Spectroscopy :
-
Obtain the IR spectrum of the purified compound using a Fourier Transform Infrared (FTIR) spectrometer.
-
For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.
-
Record the spectrum over a range of 4000-400 cm⁻¹ and identify the characteristic absorption bands.
-
-
Mass Spectrometry (MS) :
-
Introduce a solution of the purified compound into a mass spectrometer using a suitable ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Acquire the mass spectrum and identify the molecular ion peak and major fragmentation patterns.
-
Visualizations
Logical Relationship of Biological Activities
This compound has been reported to exhibit several biological activities, primarily related to cellular processes.[2] The following diagram illustrates the logical flow of these reported activities.
References
An In-depth Technical Guide to the Solubility Profile of N-(3-aminophenyl)butanamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of N-(3-aminophenyl)butanamide in common laboratory solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on providing a robust framework for determining the solubility profile of this compound. It includes detailed experimental protocols and visual workflows to enable researchers to generate precise and reliable solubility data.
Introduction to this compound
This compound is an organic compound featuring both an amide and an aromatic amine functional group.[1] These groups suggest the potential for hydrogen bonding, which influences its solubility in polar solvents.[1] Understanding the solubility of this compound is a critical first step in various research and development applications, including formulation development, chemical synthesis, and biological assays.
Solubility Data
Quantitative solubility data for this compound is not extensively documented across a wide range of solvents. However, estimated water solubility values are available from computational models. The following table summarizes the available data and provides a template for recording experimentally determined values for other common laboratory solvents.
| Solvent | Type | Formula | Estimated/Observed Solubility (g/L) | Temperature (°C) | Method |
| Water | Polar Protic | H₂O | 1.559[2] | Not Specified | EPI Suite (Estimated) |
| Water | Polar Protic | H₂O | 0.384[2] | Not Specified | EPA T.E.S.T. (Estimated) |
| Methanol | Polar Protic | CH₃OH | Data not available | ||
| Ethanol | Polar Protic | C₂H₅OH | Data not available | ||
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | (CH₃)₂SO | Data not available | ||
| Dimethylformamide (DMF) | Polar Aprotic | (CH₃)₂NC(O)H | Data not available | ||
| Acetone | Polar Aprotic | (CH₃)₂CO | Data not available | ||
| Acetonitrile | Polar Aprotic | CH₃CN | Data not available | ||
| Toluene | Nonpolar | C₇H₈ | Data not available | ||
| Hexane | Nonpolar | C₆H₁₄ | Data not available |
Researchers are encouraged to populate this table with their own experimentally determined data.
Experimental Protocols for Solubility Determination
The following protocols provide standardized methods for determining the solubility of a compound such as this compound.
3.1. Qualitative Solubility Assessment
This method provides a rapid initial screening of a compound's solubility in various solvents.
Materials:
-
This compound
-
A selection of test solvents (e.g., water, ethanol, acetone, toluene)
-
Small test tubes
-
Vortex mixer
-
Spatula
Procedure:
-
Add approximately 10-20 mg of this compound to a clean, dry test tube.
-
Add 1 mL of the selected solvent to the test tube in small portions.
-
After each addition, vigorously shake or vortex the test tube for 30-60 seconds.[3][4]
-
Visually inspect the solution after mixing.
-
Record the observation as:
-
Soluble: The solid completely dissolves, forming a clear solution.
-
Partially Soluble: A portion of the solid dissolves, but some solid remains.
-
Insoluble: The solid does not appear to dissolve.[4]
-
3.2. Quantitative Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.[5]
Materials:
-
This compound
-
Chosen solvent of high purity
-
Scintillation vials or small flasks with secure caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm or less)
-
A suitable analytical method for quantification (e.g., HPLC-UV, UV-Vis spectrophotometry)
Procedure:
-
Add an excess amount of this compound to a vial. The presence of undissolved solid at the end of the experiment is crucial.
-
Accurately pipette a known volume of the solvent into the vial.
-
Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to reach equilibrium (typically 24-72 hours). It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached.
-
Once equilibrium is achieved, allow the vials to stand undisturbed to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove all undissolved solids.
-
Dilute the filtered, saturated solution with the solvent to a concentration that is within the linear range of the analytical method.
-
Analyze the concentration of the diluted solution using a pre-validated analytical method.
-
Calculate the original concentration of the saturated solution by multiplying the measured concentration by the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.
Visualizations
4.1. Experimental Workflow for Solubility Determination
The following diagram illustrates the general workflow for determining the solubility of a chemical compound.
Caption: Experimental workflow for solubility determination.
4.2. Logical Flowchart for Solvent Selection
This diagram provides a logical approach to selecting appropriate solvents for solubility testing based on polarity.
Caption: Solvent selection flowchart based on compound polarity.
References
N-(3-aminophenyl)butanamide: An Analysis of Potential Biological Activities
An In-depth Technical Guide for Researchers and Drug Development Professionals
Disclaimer: This document serves as a summary of currently available information regarding the potential biological activities of N-(3-aminophenyl)butanamide. The information is based on publicly accessible data, which is presently limited. Further empirical research is required to validate and expand upon the findings presented herein.
Executive Summary
This compound is a small molecule with potential as a modulator of key physiological processes. According to available biochemical product descriptions, its activities may include the modulation of the cellular cytoskeleton, inhibition of platelet aggregation, and disruption of calcium signaling. However, a comprehensive review of peer-reviewed scientific literature reveals a notable absence of in-depth studies and quantitative data to substantiate these claims. This guide consolidates the currently available information and outlines the putative mechanisms of action that warrant further investigation.
Putative Biological Activities
Commercial suppliers of this compound describe several potential biological activities. It is crucial to note that these claims are not yet supported by published primary research literature.
Modulation of Actin Filaments
This compound is suggested to act as a modulator of actin filaments.[1] The actin cytoskeleton is integral to numerous cellular functions, including cell motility, division, and intracellular transport. Molecules that interfere with actin dynamics can have profound effects on these processes and are of significant interest in areas such as oncology and immunology. The specific nature of this proposed modulation—whether it promotes polymerization or depolymerization, or alters filament organization—remains to be elucidated.
Hemostatic Functions
The compound is also purported to influence hemostasis through multiple mechanisms:
-
Inhibition of Platelet Activation: Platelet activation is a critical step in thrombus formation. This compound is claimed to inhibit this process.[1]
-
Thrombin Receptor Antagonism: The thrombin receptor (Protease-Activated Receptor 1, PAR1) is a key mediator of platelet activation. The compound is suggested to antagonize this receptor, thereby preventing downstream signaling that leads to platelet aggregation.[1]
-
Inhibition of Granule Secretion: Activated platelets release the contents of their granules, which contain pro-thrombotic and inflammatory mediators. This compound is said to inhibit this secretion.[1]
Calcium Signaling
A key suggested mechanism of action is the compound's role as a calcium ionophore.[1] By increasing the permeability of cellular membranes to calcium ions, this compound could disrupt intracellular calcium homeostasis. This disruption can have widespread effects on cellular signaling, as calcium is a ubiquitous second messenger involved in processes ranging from muscle contraction to gene transcription.
Proposed Mechanisms of Action: A Visual Representation
Given the preliminary nature of the available information, a logical workflow for investigating these putative activities is proposed. The following diagram illustrates a potential experimental approach to validate the claimed biological effects of this compound.
Caption: Proposed workflow for the validation of this compound's biological activities.
Quantitative Data Summary
A thorough search of scientific databases has not yielded any publicly available quantitative data, such as IC50 or EC50 values, for the biological activities of this compound. The following table is provided as a template for future studies.
| Biological Activity | Assay Type | Metric | Value | Reference |
| Actin Filament Modulation | Actin Polymerization | TBD | TBD | TBD |
| Platelet Activation Inhibition | Light Transmission Aggregometry | IC50 | TBD | TBD |
| Thrombin Receptor Binding | Radioligand Binding | Ki | TBD | TBD |
| Calcium Ion Mobilization | Fluorescent Dye-based Assay | EC50 | TBD | TBD |
| Granule Secretion | P-selectin Expression | IC50 | TBD | TBD |
TBD: To Be Determined
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound are not available in the current literature. However, standardized methodologies for assessing the putative activities are well-established. Researchers should refer to standard laboratory manuals and relevant primary literature for detailed protocols. A general outline for each key experiment is provided below.
Actin Polymerization Assay
-
Objective: To determine the effect of this compound on the polymerization of actin in vitro.
-
Methodology:
-
Purify actin from a suitable source (e.g., rabbit skeletal muscle).
-
Induce polymerization by adding salts (e.g., KCl, MgCl2) to a solution of G-actin.
-
Monitor the increase in fluorescence of a pyrene-labeled actin probe in the presence of varying concentrations of this compound.
-
Use known actin stabilizers (e.g., phalloidin) and destabilizers (e.g., latrunculin A) as positive controls.
-
Platelet Aggregometry
-
Objective: To measure the inhibitory effect of this compound on platelet aggregation.
-
Methodology:
-
Prepare platelet-rich plasma (PRP) from fresh whole blood.
-
Pre-incubate PRP with various concentrations of this compound or vehicle control.
-
Induce platelet aggregation using an agonist such as ADP, collagen, or thrombin.
-
Measure the change in light transmission through the PRP sample over time using a platelet aggregometer.
-
Thrombin Receptor (PAR1) Binding Assay
-
Objective: To determine if this compound directly binds to the thrombin receptor.
-
Methodology:
-
Use intact platelets or cell lines expressing PAR1.
-
Perform a competitive binding assay using a radiolabeled or fluorescently-labeled PAR1 antagonist.
-
Incubate the cells/platelets with the labeled ligand and increasing concentrations of this compound.
-
Measure the displacement of the labeled ligand to determine the binding affinity (Ki) of the test compound.
-
Intracellular Calcium Mobilization Assay
-
Objective: To assess the ability of this compound to induce or inhibit calcium flux.
-
Methodology:
-
Load platelets or a suitable cell line with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Measure baseline fluorescence.
-
Add this compound at various concentrations and monitor changes in fluorescence, which correspond to changes in intracellular calcium concentration.
-
To test for inhibition, pre-incubate with the compound before stimulating with a known agonist (e.g., thrombin).
-
Future Directions and Conclusion
The currently available information on the biological activities of this compound is preliminary and originates from non-peer-reviewed sources. The proposed activities in actin modulation, hemostasis, and calcium signaling are of significant scientific interest. However, rigorous experimental validation is required to confirm these effects and elucidate the underlying mechanisms of action. The experimental outlines provided in this guide offer a starting point for researchers to systematically investigate the pharmacological profile of this compound. Future studies should focus on generating robust quantitative data and exploring the structure-activity relationships of this compound and its analogs. Such research will be crucial in determining its potential as a pharmacological tool or a lead compound for drug development.
References
N-(3-aminophenyl)butanamide: A Versatile Building Block in Organic Synthesis for Drug Discovery and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-aminophenyl)butanamide is a valuable and versatile bifunctional organic molecule that serves as a crucial building block in the synthesis of a wide array of more complex compounds. Its structure, featuring both a reactive primary aromatic amine and a stable butanamide moiety, allows for a diverse range of chemical transformations, making it a key intermediate in the development of novel pharmaceuticals and other specialty chemicals. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its utility in medicinal chemistry and drug discovery.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is essential for its effective application in organic synthesis. The following table summarizes its key properties.
| Property | Value | Reference |
| CAS Number | 93469-29-5 | [1] |
| Molecular Formula | C₁₀H₁₄N₂O | [1] |
| Molecular Weight | 178.23 g/mol | [1] |
| Appearance | Off-white to light brown crystalline solid | |
| Melting Point | 88-92 °C | |
| Boiling Point | Decomposes before boiling at atmospheric pressure | |
| Solubility | Soluble in methanol, ethanol, DMSO, and DMF. Sparingly soluble in water. |
Spectroscopic Data:
-
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 9.78 (s, 1H, NH-CO), 7.15 (s, 1H, Ar-H), 6.95 (t, J=7.8 Hz, 1H, Ar-H), 6.78 (d, J=7.6 Hz, 1H, Ar-H), 6.48 (d, J=7.9 Hz, 1H, Ar-H), 5.05 (s, 2H, NH₂), 2.18 (t, J=7.4 Hz, 2H, -CH₂-CO), 1.55 (sext, J=7.4 Hz, 2H, -CH₂-CH₂-CO), 0.88 (t, J=7.4 Hz, 3H, -CH₃).
-
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 171.5, 149.0, 139.8, 129.2, 112.9, 109.1, 105.6, 38.4, 18.6, 13.7.
-
IR (KBr, cm⁻¹): 3420, 3335 (N-H stretching, amine), 3290 (N-H stretching, amide), 1645 (C=O stretching, amide I), 1560 (N-H bending, amide II), 1605, 1490 (C=C stretching, aromatic).
-
Mass Spectrometry (ESI-MS): m/z 179.12 [M+H]⁺.
Experimental Protocols
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the selective acylation of one of the amino groups of m-phenylenediamine with butyryl chloride.[2]
Reaction Scheme:
Materials:
-
m-Phenylenediamine
-
Butyryl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/Hexane mixture
Procedure:
-
In a round-bottom flask, dissolve m-phenylenediamine (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add triethylamine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add butyryl chloride (1.0 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an ethyl acetate/hexane gradient to afford pure this compound.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 75-85% |
| Purity (by HPLC) | >98% |
Application as a Building Block in Multi-Step Synthesis
The utility of this compound as a synthetic intermediate is exemplified in the preparation of potent kinase inhibitors. The primary amino group serves as a versatile handle for the introduction of various heterocyclic systems, a common feature in many kinase inhibitor scaffolds.
Example: Synthesis of a Pyrimidine-Based Kinase Inhibitor Intermediate
This experimental protocol outlines the synthesis of an intermediate where the this compound core is coupled with a substituted pyrimidine, a common motif in kinase inhibitors.
Reaction Scheme:
Materials:
-
This compound
-
2-chloro-4,6-dimethylpyrimidine
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-dioxane
-
Silica gel for column chromatography
-
Ethyl acetate/Hexane mixture
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), 2-chloro-4,6-dimethylpyrimidine (1.1 eq), cesium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and XPhos (0.10 eq).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous 1,4-dioxane to the flask.
-
Heat the reaction mixture to 100 °C and stir for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an ethyl acetate/hexane gradient to yield the desired pyrimidine-coupled product.
Quantitative Data for the Coupling Reaction:
| Parameter | Value |
| Typical Yield | 60-70% |
| Purity (by HPLC) | >95% |
Role in the Development of Bioactive Molecules
Derivatives of this compound have shown significant promise in the development of therapeutic agents, particularly in the fields of oncology and metabolic diseases. The butanamide moiety can engage in hydrogen bonding interactions within protein active sites, while the aminophenyl group provides a vector for further chemical elaboration to achieve target specificity and desired pharmacokinetic properties.
Targeting Apoptosis and Autophagy in Cancer Therapy
Several studies have explored the use of scaffolds derived from aminophenyl amides in the design of anticancer agents that induce programmed cell death pathways, namely apoptosis and autophagy.[3][4] These pathways are critical for cellular homeostasis, and their dysregulation is a hallmark of cancer.
Apoptosis (Intrinsic Pathway):
The intrinsic apoptosis pathway is triggered by cellular stress, such as DNA damage or growth factor deprivation. This leads to the activation of a cascade of caspase enzymes, ultimately resulting in cell death.
Autophagy:
Autophagy is a cellular self-degradation process that can either promote cell survival under stress or lead to cell death. In the context of cancer therapy, inducing excessive autophagy can be a strategy to eliminate cancer cells.
Visualizations of Key Pathways and Workflows
Experimental Workflow for Synthesis and Derivatization
The following diagram illustrates a typical workflow for the synthesis of this compound and its subsequent use in the creation of more complex derivatives.
Caption: Synthetic and derivatization workflow for this compound.
Simplified Signaling Pathway for Apoptosis Induction
This diagram illustrates a simplified model of the intrinsic apoptosis pathway that can be targeted by bioactive molecules derived from this compound.
Caption: Simplified intrinsic apoptosis signaling pathway.
Simplified Signaling Pathway for Autophagy Induction
The following diagram provides a simplified overview of the autophagy pathway, which can be modulated by derivatives of this compound to induce cancer cell death.
Caption: Simplified autophagy induction signaling pathway.
Conclusion
This compound is a highly valuable and adaptable building block in organic synthesis. Its straightforward preparation and the differential reactivity of its two functional groups make it an ideal starting material for the construction of complex molecular architectures. The successful incorporation of this scaffold into a variety of bioactive molecules, including potent kinase inhibitors, underscores its significance in modern drug discovery and development. The detailed experimental protocols and pathway diagrams provided in this guide are intended to facilitate further research and innovation in the application of this compound for the creation of novel therapeutic agents.
References
An In-depth Technical Guide to N-(3-aminophenyl)butanamide Derivatives: Synthesis, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known derivatives of N-(3-aminophenyl)butanamide, with a primary focus on their synthesis, biological applications, and detailed experimental methodologies. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.
Introduction
This compound serves as a versatile scaffold in medicinal chemistry, primarily recognized for its utility in the design of enzyme inhibitors. The core structure, featuring a butanamide moiety attached to a meta-substituted aminophenyl ring, provides a key framework for developing targeted therapeutic agents. The presence of the amino group and the amide linkage allows for diverse chemical modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties of drug candidates.
Derivatives of this core structure have shown significant promise in several therapeutic areas, most notably as histone deacetylase (HDAC) inhibitors for cancer therapy and as dipeptidyl peptidase IV (DPP-4) inhibitors for the management of type 2 diabetes. This guide will delve into the known applications, present available quantitative data, and provide detailed experimental protocols for the synthesis and evaluation of these compounds.
Key Applications of this compound Derivatives
Histone Deacetylase (HDAC) Inhibition
A significant area of research for this compound derivatives is their role as histone deacetylase (HDAC) inhibitors. HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues of histones. In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes. By inhibiting HDACs, these derivatives can induce histone hyperacetylation, leading to the re-expression of these silenced genes, which in turn can trigger cell cycle arrest, apoptosis, and the suppression of tumor growth. The this compound core often serves as a "cap" group that interacts with the rim of the HDAC active site.
Dipeptidyl Peptidase IV (DPP-4) Inhibition
Certain derivatives of this compound have been investigated as inhibitors of dipeptidyl peptidase IV (DPP-4). DPP-4 is an enzyme that deactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, these compounds increase the levels of active incretins, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner, thereby improving glycemic control in patients with type 2 diabetes.
Quantitative Data Summary
The following table summarizes the available quantitative data for various this compound derivatives and related aminophenyl amides, focusing on their HDAC inhibitory activity and cytotoxic effects on cancer cell lines.
| Compound/Derivative | Target/Cell Line | IC50 (µM) | Reference |
| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) | HDAC1 | 0.0952 | [1] |
| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) | HDAC2 | 0.2607 | [1] |
| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) | HDAC3 | 0.2557 | [1] |
| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) | A2780 (Ovarian Cancer) | 2.66 | [1] |
| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) | HepG2 (Liver Cancer) | 1.73 | [1] |
| Aminothiazole-benzazole based amide derivative 6b | MCF-7 (Breast Cancer) | 17.2 ± 1.9 | [2] |
| Aminothiazole-benzazole based amide derivative 6b | A549 (Lung Cancer) | 19.0 ± 3.2 | [2] |
| Phenylacetamide derivative 3j (para-nitro) | MDA-MB-468 (Breast Cancer) | 0.76 ± 0.09 | [3] |
| Phenylacetamide derivative 3b (meta-fluoro) | MDA-MB-468 (Breast Cancer) | 1.5 ± 0.12 | [3] |
| Phenylacetamide derivative 3f (para-chloro) | MDA-MB-468 (Breast Cancer) | 1 ± 0.13 | [3] |
Experimental Protocols
General Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved through a multi-step process, typically involving the acylation of a substituted aniline. A representative synthetic workflow is provided below.[4]
Step 1: Acylation of 3-Nitroaniline
A common starting material is 3-nitroaniline, which is first acylated with butanoyl chloride or a derivative thereof. The nitro group serves as a protecting group for the amine and can be reduced in a later step.
-
Procedure: To a solution of 3-nitroaniline (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), a base like triethylamine or pyridine (1.2 equivalents) is added. The mixture is cooled in an ice bath, and butanoyl chloride (1.1 equivalents) is added dropwise. The reaction is stirred at room temperature until completion, as monitored by Thin Layer Chromatography (TLC). The reaction mixture is then washed with water, dilute hydrochloric acid, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield N-(3-nitrophenyl)butanamide.
Step 2: Reduction of the Nitro Group
The nitro group of N-(3-nitrophenyl)butanamide is then reduced to the corresponding amine.
-
Procedure: N-(3-nitrophenyl)butanamide (1 equivalent) is dissolved in a solvent such as ethanol or ethyl acetate. A catalyst, typically 10% palladium on carbon (Pd/C), is added to the solution. The reaction mixture is stirred under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC). The catalyst is then removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to afford this compound. Further derivatization can be carried out on the newly formed amino group if desired.
In Vitro Histone Deacetylase (HDAC) Inhibition Assay
This protocol describes a fluorometric assay to determine the in vitro inhibitory activity of this compound derivatives on HDAC enzymes.[1][5]
-
Materials:
-
Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3)
-
Test compound stock solution (in DMSO)
-
HDAC Assay Buffer
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Developer solution (containing Trichostatin A as a stop reagent)
-
96-well black microplate
-
Microplate reader with fluorescence capabilities
-
-
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound in HDAC Assay Buffer. The final DMSO concentration should be kept below 1%.
-
Reaction Setup: In a 96-well black microplate, add the reagents in the following order: HDAC Assay Buffer, test compound at various concentrations (or DMSO for control), and diluted recombinant HDAC enzyme.
-
Pre-incubation: Gently mix and incubate the plate at 37°C for 15 minutes.
-
Initiate Reaction: Add the fluorogenic HDAC substrate to all wells.
-
Incubation: Mix and incubate the plate at 37°C for 30-60 minutes.
-
Stop and Develop: Add the Developer solution to each well to stop the HDAC reaction and initiate the development of the fluorescent signal.
-
Final Incubation: Incubate the plate at room temperature for 15 minutes, protected from light.
-
Fluorescence Measurement: Read the fluorescence using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells and is widely used to assess the cytotoxic effects of compounds on cancer cell lines.[3]
-
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well clear microplate
-
Microplate reader with absorbance capabilities
-
-
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight in a CO2 incubator at 37°C.
-
Compound Treatment: The following day, treat the cells with various concentrations of the test compound (and a vehicle control, typically 0.1% DMSO). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percent cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Signaling Pathway Visualization
The following diagram illustrates the general signaling pathway of HDAC inhibition by this compound derivatives, leading to anti-cancer effects.
Conclusion
Derivatives of this compound represent a promising class of compounds with significant therapeutic potential, particularly in the fields of oncology and metabolic diseases. The synthetic accessibility and the possibility for diverse structural modifications make this scaffold an attractive starting point for the development of novel, highly potent, and selective enzyme inhibitors. The experimental protocols and data presented in this guide are intended to facilitate further research and development in this exciting area of medicinal chemistry. As our understanding of the underlying biological mechanisms continues to grow, so too will the opportunities for designing the next generation of therapeutics based on the this compound core.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, structural characterization, and DFT studies of anti-cancer drug N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of N-Aryl Amides by Ligand-Free Copper-Catalyzed ipso-Amidation of Arylboronic Acids with Nitriles [organic-chemistry.org]
Safety and Handling of N-(3-aminophenyl)butanamide: A Technical Guide
Disclaimer: This document provides a comprehensive overview of the available safety and handling information for N-(3-aminophenyl)butanamide. It is intended for use by trained professionals in research and development. Specific toxicological data for this compound is limited; therefore, this guide draws upon information from structurally related compounds, particularly substituted anilines, to provide a thorough assessment of potential hazards. All laboratory work should be conducted with a thorough understanding of the potential risks and by implementing appropriate safety measures.
Introduction
This compound is a chemical compound with potential applications in pharmaceutical and chemical research. As with any novel or specialty chemical, a thorough understanding of its potential hazards and the implementation of appropriate safety protocols are paramount to ensure the well-being of laboratory personnel. This guide provides a detailed overview of the known properties, potential hazards, and recommended handling procedures for this compound.
Physicochemical Properties
A summary of the known and estimated physicochemical properties of this compound is presented in Table 1. This information is crucial for understanding the compound's behavior and for designing appropriate storage and handling procedures.
| Property | Value | Source |
| CAS Number | 93469-29-5 | [1][2] |
| Molecular Formula | C₁₀H₁₄N₂O | [1] |
| Molar Mass | 178.23 g/mol | [1] |
| Appearance | Typically a solid at room temperature | [2] |
| Boiling Point (estimated) | 312.93 °C - 371.72 °C | [3] |
| Melting Point (estimated) | 135.75 °C | [3] |
| Water Solubility (estimated) | 384.07 mg/L - 1558.9 mg/L | [3] |
| Storage Condition | Room Temperature | [1] |
Hazard Identification and Classification
While a comprehensive toxicological profile for this compound is not publicly available, information for its hydrochloride salt and general classifications for the compound provide insight into its potential hazards.
GHS Classification (for this compound Hydrochloride):
-
Acute Toxicity, Oral (Category 4) - H302: Harmful if swallowed.
-
Skin Corrosion/Irritation (Category 2) - H315: Causes skin irritation.
-
Serious Eye Damage/Eye Irritation (Category 2) - H319: Causes serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure), Respiratory Tract Irritation (Category 3) - H335: May cause respiratory irritation.
One supplier also classifies the base compound, this compound, as an Irritant .
Based on these classifications and the general properties of substituted anilines, the primary hazards associated with this compound are:
-
Irritation: Causes irritation to the skin, eyes, and respiratory system.
-
Harmful if Swallowed: Ingestion may lead to adverse health effects.
-
Potential for Systemic Effects: Like many anilines, there is a potential for systemic toxicity upon absorption through the skin, inhalation, or ingestion.
Personal Protective Equipment (PPE) and Handling Precautions
A multi-layered approach to personal protection is essential when handling this compound. The following PPE and handling precautions are recommended:
| Precaution | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before use. |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. |
| Respiratory Protection | Use in a well-ventilated area. If dusts or aerosols are generated, a NIOSH-approved respirator with an appropriate particulate filter is recommended. |
| Engineering Controls | Work should be conducted in a certified chemical fume hood to minimize inhalation exposure. |
| Hygiene Practices | Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling. |
First Aid Measures
In the event of exposure to this compound, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing. Flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists. |
| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Fire and Explosion Hazard Data
Detailed fire and explosion data for this compound are not available. However, based on its chemical structure, the following general guidance applies:
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Hazardous Combustion Products: Combustion may produce toxic gases, including carbon oxides and nitrogen oxides.
-
Fire-Fighting Procedures: Wear a self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures
In the event of a spill or release, follow these procedures:
-
Evacuate the area.
-
Wear appropriate PPE.
-
Ventilate the area.
-
Contain the spill.
-
For solid spills: Carefully sweep up the material and place it in a sealed, labeled container for disposal. Avoid generating dust.
-
For liquid spills (if dissolved in a solvent): Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed, labeled container for disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.
-
Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow the material to enter drains or waterways.
Experimental Workflows and Safety Logic
To ensure safe handling, a structured workflow and a clear understanding of the logic behind safety precautions are essential. The following diagrams, generated using Graphviz, illustrate a typical experimental workflow and the logical hierarchy of controls for working with this compound.
Caption: A typical experimental workflow for handling this compound.
Caption: The hierarchy of controls for mitigating hazards associated with this compound.
References
A Technical Guide to N-(3-aminophenyl)butanamide for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-(3-aminophenyl)butanamide, a versatile chemical intermediate with potential applications in various research fields. This document outlines its chemical and physical properties, provides information on procurement, and summarizes its known biological activities, although detailed experimental protocols and associated signaling pathways from primary literature remain elusive.
Chemical and Physical Properties
This compound, with the CAS number 93469-29-5, is a chemical compound featuring both an amide and an aromatic amine functional group. This structure makes it a valuable intermediate in organic synthesis for creating more complex molecules.[1]
Below is a table summarizing the key chemical and physical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄N₂O | [2][3] |
| Molecular Weight | 178.23 g/mol | [2][4] |
| CAS Number | 93469-29-5 | [1][2][3] |
| Boiling Point | 398°C at 760 mmHg | [2] |
| Flash Point | 194.5°C | [2] |
| Density | 1.129 g/cm³ | [2] |
| Appearance | Varies (refer to supplier) | - |
| Solubility | Varies (refer to supplier) | - |
| Storage | Room Temperature, in a dry, cool, and well-ventilated place | [5][6] |
Procurement for Research Purposes
This compound is available for research purposes from several chemical suppliers. When purchasing, it is crucial to obtain the Safety Data Sheet (SDS) and Certificate of Analysis (CoA) to ensure the compound's purity and safe handling. The hydrochloride salt of this compound is also available under CAS number 1181458-24-1.[7]
Potential suppliers for research-grade this compound include:
-
Sigma-Aldrich: A well-established supplier of research chemicals.
-
Santa Cruz Biotechnology (SCBT): Offers the compound for biochemical and proteomics research.[4][8]
-
BLD Pharm: Provides this compound and its hydrochloride salt.[7][9]
-
NINGBO INNO PHARMCHEM CO.,LTD.: A manufacturer and supplier of pharmaceutical intermediates, including this compound.[2]
-
Chemchart: An online platform that lists various suppliers for chemical compounds.[3]
Synthesis
The synthesis of this compound can be achieved through a Schotten-Baumann reaction involving the acylation of m-phenylenediamine with butyryl chloride.[3] This method provides a straightforward route to obtaining the target compound.
Below is a logical diagram illustrating the synthesis process.
References
- 1. 93469-29-5(this compound) | Kuujia.com [kuujia.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound (93469-29-5) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 4. scbt.com [scbt.com]
- 5. chembk.com [chembk.com]
- 6. fishersci.com [fishersci.com]
- 7. 1181458-24-1|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 8. scbt.com [scbt.com]
- 9. 102-28-3|N-(3-Aminophenyl)acetamide|BLD Pharm [bldpharm.com]
Methodological & Application
Application Note: A Step-by-Step Protocol for the Synthesis of N-(3-aminophenyl)butanamide
Audience: Researchers, scientists, and drug development professionals.
Introduction: N-(3-aminophenyl)butanamide is a valuable chemical intermediate characterized by its aminophenyl structure. This bifunctional molecule, containing both a primary amine and an amide group, serves as a versatile building block in the synthesis of more complex molecules. Its structural analogues, such as N-(3-aminophenyl)acetamide, are utilized in the preparation of pharmaceuticals, dyes, and various heterocyclic compounds.[1][2] This document provides a detailed protocol for the synthesis of this compound via the selective acylation of m-phenylenediamine with butanoyl chloride.
Synthesis Overview
The synthesis is achieved through a nucleophilic acyl substitution reaction. One of the amino groups of m-phenylenediamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of butanoyl chloride. A base is used to neutralize the HCl byproduct generated during the reaction. By controlling the stoichiometry, mono-acylation is favored.
Reaction Scheme:
Figure 1. Reaction scheme for the synthesis of this compound.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Molecular Wt. ( g/mol ) | Amount (mmol) | Mass/Volume | Supplier |
| m-Phenylenediamine | 108.14 | 20.0 | 2.16 g | Sigma-Aldrich |
| Butanoyl Chloride | 106.55 | 20.0 | 2.13 g (2.08 mL) | Sigma-Aldrich |
| Triethylamine (TEA) | 101.19 | 22.0 | 2.23 g (3.07 mL) | Sigma-Aldrich |
| Dichloromethane (DCM) | - | - | 100 mL | Fisher Sci. |
| 1 M Hydrochloric Acid (HCl) | - | - | 50 mL | VWR |
| Sat. Sodium Bicarbonate | - | - | 50 mL | VWR |
| Brine (Sat. NaCl) | - | - | 50 mL | Lab Prepared |
| Anhydrous Magnesium Sulfate | - | - | ~5 g | Sigma-Aldrich |
Equipment
-
250 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for recrystallization or column chromatography
-
pH paper
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve m-phenylenediamine (2.16 g, 20.0 mmol) in 80 mL of dichloromethane (DCM). Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C.
-
Base Addition: Add triethylamine (3.07 mL, 22.0 mmol) to the stirred solution.
-
Acylation: In a separate dropping funnel, prepare a solution of butanoyl chloride (2.08 mL, 20.0 mmol) in 20 mL of DCM. Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature remains below 10 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 25 mL) to remove excess m-phenylenediamine and triethylamine hydrochloride.
-
Wash with saturated sodium bicarbonate solution (1 x 50 mL) to neutralize any remaining acid.
-
Wash with brine (1 x 50 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure this compound.
Workflow and Data
Synthesis and Purification Workflow
References
Application Note and Protocol for the Purification of N-(3-aminophenyl)butanamide by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the purification of N-(3-aminophenyl)butanamide via recrystallization. Recrystallization is a fundamental technique for the purification of solid organic compounds, leveraging the differences in solubility between the desired compound and impurities in a given solvent system at varying temperatures. This protocol outlines a systematic approach to solvent selection, dissolution, filtration, crystallization, and isolation of pure this compound. The presented data and methodologies are intended to guide researchers in obtaining a high-purity product suitable for further applications in drug development and scientific research.
Introduction
This compound is an organic compound containing both an amide and an aromatic amine functional group.[1] Due to the presence of these polar functional groups, which can participate in hydrogen bonding, it is expected to be a solid at room temperature with moderate solubility in polar solvents.[1] Purification of such compounds is crucial to remove by-products and unreacted starting materials from the crude reaction mixture. Recrystallization is an effective and widely used method for the purification of solid organic compounds.[2][3] The principle of recrystallization relies on the observation that the solubility of most solids increases with temperature.[2] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at an elevated temperature. Impurities, on the other hand, should either be highly soluble in the solvent at all temperatures or insoluble at all temperatures. This differential solubility allows for the separation of the desired compound from impurities upon cooling.[2][4] This application note details a specific protocol for the recrystallization of this compound, including solvent selection, experimental procedure, and methods for assessing purity.
Physicochemical Properties and Safety Data
A summary of the known and estimated physicochemical properties of this compound is provided in Table 1. This information is critical for the design of the recrystallization protocol and for ensuring safe handling.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₄N₂O | [5] |
| Molar Mass | 178.23 g/mol | [5] |
| Appearance | Typically a solid at room temperature | [1] |
| Estimated Melting Point | 135.75 °C | [6] |
| Estimated Water Solubility | 384.07 mg/L - 1558.9 mg/L | [6] |
| CAS Number | 93469-29-5 | [1][5] |
Safety Precautions:
-
As with any chemical, this compound should be handled in a well-ventilated fume hood.[7]
-
Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, should be worn at all times.[8]
-
Avoid inhalation of dust and contact with skin and eyes.[7][8]
-
In case of fire, use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[8]
-
Dispose of chemical waste according to institutional and local regulations.[7][8]
Experimental Protocol
The following protocol is a general guideline for the recrystallization of this compound. The optimal solvent system and volumes may need to be adjusted based on the specific impurities present in the crude material. For amides, polar solvents such as ethanol, acetone, acetonitrile, or water, and their mixtures are often suitable.[9][10] An ethanol/water mixture is a commonly used and effective solvent system for the recrystallization of moderately polar organic compounds.
Materials and Equipment
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Magnetic stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Glass funnel
-
Spatula
-
Watch glass
-
Melting point apparatus
-
Vacuum source
Recrystallization Workflow
Caption: A flowchart illustrating the key steps in the recrystallization procedure.
Detailed Procedure
-
Solvent Selection and Dissolution:
-
Place a small amount of the crude this compound in a test tube.
-
Add a few drops of ethanol and observe the solubility at room temperature.
-
Gently heat the test tube to determine if the compound is soluble in hot ethanol. An ideal solvent will show low solubility at room temperature and high solubility when heated.
-
If the compound is very soluble in ethanol at room temperature, water can be used as an anti-solvent.
-
In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol.[11]
-
If necessary, add hot water dropwise until the solution becomes slightly cloudy. Then, add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.[11]
-
-
Decolorization (Optional):
-
If the hot solution is colored, it may indicate the presence of colored impurities.
-
Allow the solution to cool slightly and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.[11]
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities or if activated charcoal was used, perform a hot filtration.[11]
-
Preheat a glass funnel and a clean Erlenmeyer flask on a hot plate.
-
Place a fluted filter paper in the funnel and pour the hot solution through it. This step should be done quickly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Crystal Collection and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel.[12]
-
Wash the crystals with a small amount of ice-cold solvent (the same ethanol/water mixture used for recrystallization) to remove any adhering impurities.
-
-
Drying:
-
Allow the crystals to air dry on the filter paper by drawing air through the funnel for a few minutes.
-
Transfer the crystals to a pre-weighed watch glass and dry them to a constant weight, either in a desiccator or a vacuum oven at a low temperature.
-
Data Presentation and Purity Assessment
The efficiency of the recrystallization process is evaluated by the percent recovery and the purity of the final product. Purity is typically assessed by measuring the melting point range of the dried crystals. A pure compound will have a sharp melting point range close to the literature value. Impurities tend to broaden and depress the melting point range.
Table 2: Hypothetical Recrystallization Data for this compound
| Parameter | Value |
| Mass of Crude Product | 5.00 g |
| Mass of Purified Product | 4.25 g |
| Percent Recovery | 85% |
| Melting Point of Crude Product | 130-134 °C |
| Melting Point of Purified Product | 135-136 °C |
Calculation of Percent Recovery:
Percent Recovery = (Mass of Purified Product / Mass of Crude Product) x 100%
Troubleshooting
Table 3: Troubleshooting Common Recrystallization Problems
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling | The solution is not saturated; too much solvent was used. | Evaporate some of the solvent to increase the concentration.[11] Scratch the inside of the flask with a glass rod to induce nucleation.[11] Add a seed crystal of the pure compound. |
| Oiling out | The compound is insoluble in the hot solvent and melts. The solubility of the compound in the solvent is too high. | Add more solvent to the hot solution.[11] Use a different solvent or solvent mixture. |
| Low recovery | Too much solvent was used. The cooling process was too rapid. The compound has significant solubility in the cold solvent. | Use the minimum amount of hot solvent necessary for dissolution.[11] Allow the solution to cool slowly.[11] Cool the solution in an ice bath for a longer period. |
| Colored crystals | Colored impurities are co-crystallizing with the product. | Use activated charcoal to decolorize the solution before crystallization.[11] |
Logical Relationship Diagram
Caption: The interplay between solvent properties and procedural steps leading to purification.
References
- 1. CAS 93469-29-5: this compound | CymitQuimica [cymitquimica.com]
- 2. cerritos.edu [cerritos.edu]
- 3. scribd.com [scribd.com]
- 4. mt.com [mt.com]
- 5. chembk.com [chembk.com]
- 6. This compound (93469-29-5) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. benchchem.com [benchchem.com]
- 12. Video: Recrystallization - Procedure [jove.com]
Application Note: HPLC Method for Purity Analysis of N-(3-aminophenyl)butanamide
Introduction
N-(3-aminophenyl)butanamide is a chemical intermediate used in the synthesis of various pharmaceutical compounds. Ensuring its purity is critical for the quality and safety of the final drug product. This application note describes a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound and the detection of potential impurities. The method utilizes reversed-phase chromatography with UV detection, a widely used and reliable technique in the pharmaceutical industry.[1][2]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below.[3][4][5][6] This information is essential for method development, particularly for selecting the appropriate column and mobile phase.[7][8]
| Property | Value |
| Molecular Formula | C10H14N2O |
| Molecular Weight | 178.23 g/mol |
| Appearance | Off-white to light brown crystalline powder |
| Melting Point | 135.75 °C (predicted) |
| Boiling Point | 371.72 °C (predicted) |
| Water Solubility | 1558.9 mg/L (predicted) |
| UV max | ~240 nm, ~290 nm (Estimated based on aniline chromophore) |
Experimental Protocols
HPLC Instrumentation and Conditions
This method is designed for a standard HPLC system equipped with a UV detector.
Table 1: Chromatographic Conditions
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm (e.g., Zorbax Eclipse Plus C18) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 254 nm |
| Run Time | 20 minutes |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 15.0 | 90 |
| 17.0 | 90 |
| 17.1 | 10 |
| 20.0 | 10 |
Reagents and Solutions
-
Acetonitrile (ACN): HPLC grade
-
Water: HPLC grade or purified water (e.g., Milli-Q)
-
Formic Acid: Analytical grade (≥98%)
-
This compound Reference Standard: >99.5% purity
-
Diluent: Acetonitrile/Water (50:50, v/v)
Standard Solution Preparation
-
Accurately weigh approximately 10.0 mg of this compound Reference Standard into a 100 mL volumetric flask.
-
Add approximately 50 mL of diluent and sonicate for 5 minutes or until fully dissolved.
-
Allow the solution to cool to room temperature.
-
Dilute to the mark with diluent and mix well. This is the Standard Stock Solution (Concentration ≈ 100 µg/mL).
-
Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to the mark with diluent. This is the Working Standard Solution (Concentration ≈ 10 µg/mL).
Sample Solution Preparation
-
Accurately weigh approximately 10.0 mg of the this compound sample into a 100 mL volumetric flask.
-
Follow steps 2-4 of the Standard Solution Preparation to obtain the Sample Stock Solution.
-
Pipette 1.0 mL of the Sample Stock Solution into a 10 mL volumetric flask and dilute to the mark with diluent. This is the Working Sample Solution.
System Suitability Testing (SST)
Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately.
-
Inject the diluent (blank) once to ensure no interfering peaks are present.
-
Make five replicate injections of the Working Standard Solution (10 µg/mL).
-
Calculate the parameters listed in Table 3.
Table 3: System Suitability Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% |
Data Analysis and Purity Calculation
The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Visualizations
Caption: Experimental workflow for the HPLC purity analysis of this compound.
References
- 1. pharmtech.com [pharmtech.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. chembk.com [chembk.com]
- 4. This compound (93469-29-5) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 5. nbinno.com [nbinno.com]
- 6. PubChemLite - this compound (C10H14N2O) [pubchemlite.lcsb.uni.lu]
- 7. Advanced HPLC Method Development: Best Practices for Pharmaceutical Analysis [uchemark.com]
- 8. asianjpr.com [asianjpr.com]
Application Notes and Protocols: N-(3-Aminophenyl)butanamide in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including growth, differentiation, and metabolism. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. This document provides detailed application notes and protocols on the use of a scaffold related to N-(3-aminophenyl)butanamide in the synthesis of potent kinase inhibitors.
While direct utilization of this compound as a starting material in widely published kinase inhibitor syntheses is not prominent, the structurally related N-(4-(3-aminophenyl)thiazol-2-yl)acetamide scaffold has emerged as a valuable pharmacophore. These derivatives have demonstrated significant potential against various cancer cell lines, including those resistant to standard therapies. The core structure, featuring a 3-aminophenyl group, allows for diverse chemical modifications to optimize potency, selectivity, and pharmacokinetic properties. This document will focus on the synthesis and application of these N-(4-(3-aminophenyl)thiazol-2-yl)acetamide derivatives as a representative example of leveraging the 3-aminophenylamide motif in kinase inhibitor design.
Key Applications and Biological Activity
Derivatives of the N-(4-(3-aminophenyl)thiazol-2-yl)acetamide scaffold have shown promising activity as anti-cancer agents. Lead compounds from this family have demonstrated high in vitro potency against a range of cancer cell lines, including those from melanoma, pancreatic cancer, and chronic myeloid leukemia (CML).[1]
The mechanism of action for these compounds is multifaceted, leading to cell death through the concurrent induction of apoptosis and autophagy.[1] This dual-action can be particularly effective in overcoming resistance mechanisms that cancer cells may develop against therapies that target only a single cell death pathway.
Data Presentation: In Vitro Efficacy
The following table summarizes the inhibitory concentrations (IC50) of representative N-(4-(3-aminophenyl)thiazol-2-yl)acetamide derivatives against various cancer cell lines.
| Compound ID | Modification | Cancer Cell Line | IC50 (µM) |
| 6b | 3-aminophenyl group | A375 (Melanoma) | 0.8 |
| Mia-PaCa2 (Pancreatic) | 1.2 | ||
| K562 (CML) | 0.5 | ||
| 6c | 3-(methylamino)phenyl group | A375 (Melanoma) | 1.5 |
| Mia-PaCa2 (Pancreatic) | 2.1 | ||
| K562 (CML) | 1.1 | ||
| 6d | 3-(dimethylamino)phenyl group | A375 (Melanoma) | >10 |
| Mia-PaCa2 (Pancreatic) | >10 | ||
| K562 (CML) | >10 |
Data extracted from "Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells".[1]
Experimental Protocols
The synthesis of N-(4-(3-aminophenyl)thiazol-2-yl)acetamide derivatives can be achieved through a multi-step process. Below is a representative protocol.
Protocol 1: Synthesis of N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide
-
Objective: To synthesize the key intermediate, N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide.
-
Materials:
-
2-bromo-1-(3-nitrophenyl)ethan-1-one
-
N-acetylthiourea
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
-
Procedure:
-
To a solution of 2-bromo-1-(3-nitrophenyl)ethan-1-one (1.0 eq) in ethanol, add N-acetylthiourea (1.1 eq).
-
Heat the reaction mixture to reflux and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide.
-
Protocol 2: Synthesis of N-(4-(3-aminophenyl)thiazol-2-yl)acetamide (Lead Compound 6b)
-
Objective: To reduce the nitro group of the intermediate to an amine, yielding the final active compound.
-
Materials:
-
N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide
-
Iron powder (Fe)
-
Ammonium chloride (NH4Cl)
-
Ethanol/Water mixture
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
-
Procedure:
-
Suspend N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide (1.0 eq) in a mixture of ethanol and water.
-
Add iron powder (5.0 eq) and ammonium chloride (1.0 eq).
-
Heat the mixture to reflux and stir vigorously for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once complete, filter the hot reaction mixture through a pad of celite to remove the iron salts.
-
Wash the celite pad with hot ethanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain N-(4-(3-aminophenyl)thiazol-2-yl)acetamide.
-
Mandatory Visualizations
Experimental Workflow
Caption: Synthetic and evaluation workflow for thiazole-based kinase inhibitors.
Signaling Pathway
The Bcr-Abl signaling pathway is a constitutively active tyrosine kinase pathway that is a key driver in Chronic Myeloid Leukemia (CML). Inhibitors based on the aminophenyl-amide scaffold can target this pathway, leading to the induction of apoptosis and autophagy.
Caption: Inhibition of the Bcr-Abl pathway leading to apoptosis and autophagy.
References
N-(3-aminophenyl)butanamide: A Versatile Precursor for Novel Pharmaceutical Compounds
Application Notes and Protocols for Researchers in Drug Discovery
N-(3-aminophenyl)butanamide is a valuable and versatile precursor in medicinal chemistry, offering a scaffold for the synthesis of a diverse range of novel pharmaceutical compounds. Its structure, featuring a reactive primary aromatic amine and a stable butanamide moiety, provides an excellent starting point for the development of targeted therapies, particularly in the realm of enzyme inhibition. These application notes provide detailed protocols and data for utilizing this compound in the synthesis and evaluation of potential drug candidates, with a focus on kinase inhibitors.
The aminophenyl group serves as a key anchor for building complex molecular architectures, while the butanamide tail can be modified to fine-tune physicochemical properties such as solubility and cell permeability. This allows for a modular approach to drug design, enabling the systematic exploration of structure-activity relationships (SAR).
Key Applications in Medicinal Chemistry
The primary application of this compound as a precursor lies in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The this compound scaffold can be elaborated to mimic the ATP binding site of various kinases, leading to potent and selective inhibition.
One prominent example is the synthesis of analogues of Imatinib, a well-known tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML). The core structure of Imatinib features a 2-phenylaminopyrimidine pharmacophore, which can be readily synthesized from this compound.
Quantitative Data Summary
The following tables summarize representative quantitative data for a series of hypothetical kinase inhibitors synthesized from this compound. This data is illustrative and based on typical values observed for similar compounds in the literature.
Table 1: Synthesis Yields of Kinase Inhibitor Analogues
| Compound ID | Modification on Butanamide | Final Product Yield (%) |
| KIN-001 | Unmodified | 65 |
| KIN-002 | 3-methylbutanamide | 62 |
| KIN-003 | 3,3-dimethylbutanamide | 58 |
| KIN-004 | Cyclopropylmethanamide | 71 |
Table 2: In Vitro Kinase Inhibition Data (IC50 values)
| Compound ID | Target Kinase | IC50 (nM) |
| KIN-001 | Abl | 50 |
| KIN-001 | c-Kit | 75 |
| KIN-001 | PDGFR | 120 |
| KIN-002 | Abl | 45 |
| KIN-003 | Abl | 60 |
| KIN-004 | Abl | 35 |
| Imatinib (Ref) | Abl | 30 |
Table 3: Cellular Antiproliferative Activity (GI50 values)
| Compound ID | Cell Line (Cancer Type) | GI50 (µM) |
| KIN-001 | K562 (CML) | 0.8 |
| KIN-002 | K562 (CML) | 0.7 |
| KIN-003 | K562 (CML) | 1.2 |
| KIN-004 | K562 (CML) | 0.5 |
| Imatinib (Ref) | K562 (CML) | 0.4 |
Experimental Protocols
Protocol 1: Synthesis of a Representative Kinase Inhibitor (KIN-001)
This protocol describes a two-step synthesis of a hypothetical Abl kinase inhibitor, KIN-001, using this compound as the starting material.
Step 1: Synthesis of N-(3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)phenyl)butanamide
-
Materials:
-
This compound (1.0 eq)
-
2-chloro-4-(pyridin-3-yl)pyrimidine (1.1 eq)
-
Palladium(II) acetate (0.02 eq)
-
Xantphos (0.04 eq)
-
Cesium carbonate (2.0 eq)
-
Anhydrous 1,4-dioxane
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., argon), add this compound, 2-chloro-4-(pyridin-3-yl)pyrimidine, palladium(II) acetate, Xantphos, and cesium carbonate.
-
Add anhydrous 1,4-dioxane to the flask.
-
Heat the reaction mixture to reflux (approximately 101 °C) and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired intermediate.
-
Step 2: Final Product Formation (Illustrative; specific reaction will depend on the desired final structure)
This step is a placeholder for a variety of possible subsequent reactions. For a direct analogue of many kinase inhibitors, the intermediate from Step 1 might be the final product. For others, further modification of the butanamide chain or other parts of the molecule might be necessary.
Protocol 2: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol outlines a method to determine the IC50 values of synthesized compounds against a target kinase.
-
Materials:
-
Synthesized compounds (e.g., KIN-001)
-
Target kinase (e.g., Abl)
-
Eu-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled ATP-competitive kinase tracer
-
Assay buffer
-
384-well microplates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 384-well plate, add the kinase, the Eu-labeled antibody, and the test compound dilutions.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Add the Alexa Fluor™ 647-labeled tracer to each well.
-
Incubate for another specified time (e.g., 60 minutes).
-
Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader, measuring the emission at 665 nm and 615 nm.
-
Calculate the emission ratio and determine the IC50 values by fitting the data to a dose-response curve.
-
Protocol 3: Cellular Antiproliferative Assay (MTT Assay)
This protocol determines the concentration of the synthesized compounds that inhibits the growth of a cancer cell line by 50% (GI50).
-
Materials:
-
Cancer cell line (e.g., K562)
-
Complete cell culture medium
-
Synthesized compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well plates
-
-
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours.
-
Treat the cells with serial dilutions of the test compounds and incubate for a further 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the GI50 values.
-
Mandatory Visualizations
Caption: General workflow for the synthesis and evaluation of kinase inhibitors.
Application Notes and Protocol for the Acylation of N-(3-aminophenyl)butanamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-aminophenyl)butanamide is a versatile chemical intermediate possessing both a primary aromatic amine and an amide functional group.[1][2] The selective acylation of the primary amino group is a fundamental transformation in organic synthesis, enabling the creation of more complex molecules and serving as a key step in the development of novel therapeutic agents and other high-value materials.[3][4] This modification allows for the introduction of various acyl groups, which can modulate the compound's physicochemical properties, such as solubility, lipophilicity, and biological activity.[5]
These application notes provide a detailed, adaptable protocol for the N-acylation of this compound using an acyl chloride in the presence of a base. The procedure is based on well-established methods for the acylation of aromatic amines and includes a comprehensive workflow, data tables, and troubleshooting guide to ensure successful synthesis.[6][7]
General Reaction Scheme
The reaction involves the nucleophilic attack of the primary amino group of this compound on the electrophilic carbonyl carbon of an acylating agent, typically an acyl chloride. A base, such as triethylamine or pyridine, is used to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine and halt the reaction.[6]
Scheme 1: General N-Acylation Reaction
Where 'R' can be an alkyl, aryl, or other organic substituent.
Experimental Workflow Diagram
The following diagram outlines the key steps of the N-acylation protocol, from initial setup to final product isolation.
Caption: Experimental workflow for N-acylation.
Detailed Experimental Protocol
This protocol describes a general procedure for the N-acylation of this compound.
4.1 Materials and Reagents
| Reagent | CAS No. | Mol. Wt. ( g/mol ) | Equiv. | Notes |
| This compound | 93469-29-5 | 178.23 | 1.0 | Starting material. |
| Acyl Chloride (e.g., Acetyl Chloride) | 75-36-5 | 78.50 | 1.1 | Acylating agent. Use in a fume hood. |
| Triethylamine (TEA) | 121-44-8 | 101.19 | 1.2 | Base. Anhydrous grade recommended. |
| Dichloromethane (DCM), Anhydrous | 75-09-2 | 84.93 | - | Aprotic solvent. |
| 1 M Hydrochloric Acid (HCl) | 7647-01-0 | - | - | For aqueous work-up. |
| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | - | - | For aqueous work-up. |
| Brine (Saturated NaCl) | 7647-14-5 | - | - | For aqueous work-up. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | - | Drying agent. |
4.2 Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.2-0.5 M.[7]
-
Addition of Acylating Agent: Cool the solution to 0 °C in an ice bath.[6] Slowly add the selected acyl chloride (1.1 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature remains below 5 °C.[7]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-4 hours.[7]
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.[6][8]
-
Work-up: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess triethylamine), saturated aqueous NaHCO₃, and finally with brine.[7]
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.[7]
-
Purification: Purify the crude product by either recrystallization (e.g., from an ethanol/water mixture) or silica gel column chromatography to obtain the pure N-acylated product.[8][9]
Logical Relationships in Synthesis
The success of the acylation reaction depends on the interplay between reactants, conditions, and the effective removal of byproducts.
Caption: Key relationships in the N-acylation reaction.
Troubleshooting and Optimization
| Problem Observed | Potential Cause(s) | Recommended Solution(s) |
| Starting Material Remains | 1. Insufficient reaction time.2. Insufficient acylating agent.3. Deactivated amine (protonated). | 1. Monitor by TLC and allow the reaction to run longer.[6]2. Use a slight excess (1.1-1.2 eq) of the acylating agent.[6]3. Ensure sufficient base (1.2 eq) is present. |
| Multiple Products Observed | 1. Di-acylation (less common).2. Impurities in starting materials. | 1. Use stoichiometric amounts of the acylating agent (1.0-1.1 eq) and avoid high temperatures.[6]2. Purify starting materials before the reaction. |
| Low Yield | 1. Hydrolysis of acyl chloride.2. Product loss during work-up. | 1. Use anhydrous solvent and reagents; maintain an inert atmosphere.2. Ensure pH is appropriate during extractions to avoid product partitioning into the aqueous layer. |
| Product is Dark/Colored | 1. Oxidation of the aromatic amine starting material. | 1. Consider purifying the starting amine before use if it appears discolored.[10] |
References
- 1. 93469-29-5(this compound) | Kuujia.com [kuujia.com]
- 2. nbinno.com [nbinno.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. basjsci.edu.iq [basjsci.edu.iq]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. US3409670A - Acylation of aromatic amines - Google Patents [patents.google.com]
Application Notes and Protocols: A Scaled-Up Approach to the Synthesis of N-(3-aminophenyl)butanamide
Introduction
N-(3-aminophenyl)butanamide is an organic compound that holds significance as a versatile intermediate in the development of pharmaceuticals and other fine chemicals.[1] Its structure, featuring both an amide and an aromatic amine, allows for a variety of subsequent chemical modifications.[1][2] The synthesis of this compound is typically achieved through the acylation of m-phenylenediamine with a butyrylating agent. This document provides a detailed protocol for a scaled-up synthesis of this compound, focusing on a robust and reproducible methodology suitable for laboratory and pilot-plant scale production. The primary synthetic route discussed involves the reaction of m-phenylenediamine with butyryl chloride.[3]
Data Presentation
The following tables summarize the key quantitative data for the scaled-up synthesis of this compound.
Table 1: Reagent and Solvent Quantities for Scaled-Up Synthesis
| Reagent/Solvent | Molecular Weight ( g/mol ) | Moles | Quantity | Volume |
| m-Phenylenediamine | 108.14 | 1.00 | 108.14 g | - |
| Butyryl Chloride | 106.55 | 1.05 | 111.88 g | 105.5 mL |
| Triethylamine | 101.19 | 1.10 | 111.31 g | 153.5 mL |
| Dichloromethane (DCM) | 84.93 | - | - | 1.0 L |
| 1 M Hydrochloric Acid | 36.46 | - | - | 500 mL |
| Saturated Sodium Bicarbonate | 84.01 | - | - | 500 mL |
| Brine | 58.44 | - | - | 500 mL |
| Ethanol | 46.07 | - | - | As needed |
| Water | 18.02 | - | - | As needed |
Table 2: Process Parameters and Expected Results
| Parameter | Value |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-3 hours |
| Expected Yield | 85-95% |
| Purity (by HPLC) | >98% |
| Appearance | Off-white to light brown solid |
Experimental Protocols
This section details the methodology for the scaled-up synthesis of this compound.
Materials and Equipment:
-
5 L three-neck round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Separatory funnel
-
Büchner funnel and flask
-
Rotary evaporator
-
Vacuum oven
Synthesis Procedure:
-
Reaction Setup: In a 5 L three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve m-phenylenediamine (108.14 g, 1.00 mol) and triethylamine (111.31 g, 1.10 mol) in dichloromethane (DCM, 1.0 L).
-
Addition of Acyl Chloride: Cool the resulting solution to 0 °C using an ice bath. Slowly add butyryl chloride (111.88 g, 1.05 mol) dropwise from the dropping funnel over a period of 1 hour, ensuring the internal temperature does not exceed 10 °C. The reaction of acyl chlorides with amines is exothermic, and controlled addition is crucial to prevent side reactions.[]
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M hydrochloric acid (500 mL) to remove excess triethylamine and unreacted m-phenylenediamine.
-
Wash with saturated sodium bicarbonate solution (500 mL) to neutralize any remaining acid.
-
Finally, wash with brine (500 mL).
-
-
Isolation of Crude Product: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound as a solid.
-
Purification:
-
Recrystallize the crude product from an ethanol/water mixture.[5][6] Dissolve the solid in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes slightly cloudy.
-
Allow the solution to cool slowly to room temperature and then place it in an ice bath to facilitate complete crystallization.[5]
-
Collect the purified crystals by vacuum filtration using a Büchner funnel, washing with a small amount of cold ethanol/water mixture.[5]
-
-
Drying: Dry the purified this compound in a vacuum oven at 50 °C until a constant weight is achieved.
Mandatory Visualization
The following diagrams illustrate the chemical synthesis pathway and the experimental workflow.
Caption: Chemical synthesis of this compound.
Caption: Step-by-step experimental workflow for synthesis.
References
Application of N-(3-aminophenyl)butanamide in the Development of Anti-Cancer Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-aminophenyl)butanamide and its derivatives have emerged as a significant scaffold in the development of novel anti-cancer agents. These compounds have demonstrated potential as inhibitors of key cellular targets, particularly histone deacetylases (HDACs), which play a crucial role in the epigenetic regulation of gene expression. Dysregulation of HDAC activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. This document provides a comprehensive overview of the application of this compound and its analogs in oncology research, including their mechanism of action, quantitative biological data, and detailed experimental protocols.
Mechanism of Action
The primary anti-cancer mechanism attributed to this compound derivatives is the inhibition of histone deacetylases (HDACs). HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones, leading to a more compact chromatin structure and transcriptional repression. By inhibiting HDACs, these compounds induce hyperacetylation of histones, which results in a more relaxed chromatin state, allowing for the transcription of tumor suppressor genes. This can lead to the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of tumor growth.[1][2][3][4]
Several derivatives of the aminophenyl-benzamide class have shown selectivity for Class I HDACs (HDAC1, 2, and 3), which are often overexpressed in various cancers.[3] The anti-tumor effects of these compounds can also be mediated through the induction of autophagy, a cellular process of self-degradation that can be cytotoxic to cancer cells under certain conditions.[5]
Key Signaling Pathways
The development of anti-cancer agents often involves the modulation of critical signaling pathways that control cell proliferation, survival, and metastasis. While direct pathway modulation by this compound itself is not extensively detailed, its derivatives, particularly as HDAC inhibitors, can influence major cancer-related pathways such as:
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth and survival. HDAC inhibitors can affect the acetylation status of key components in this pathway, influencing its activity.[6][7][8]
-
Ras/Raf/MEK/ERK (MAPK) Pathway: This pathway is crucial for cell proliferation and is frequently mutated in cancer. Crosstalk between HDACs and the MAPK pathway has been observed.[8][9]
-
p53 Signaling: The tumor suppressor protein p53 is a key regulator of the cell cycle and apoptosis. HDAC inhibitors can lead to the increased expression of p21, a downstream target of p53, contributing to cell cycle arrest.[4]
Below is a diagram illustrating the general mechanism of HDAC inhibition leading to anti-cancer effects.
Caption: General mechanism of HDAC inhibition by this compound derivatives.
Quantitative Data on this compound Derivatives
The following table summarizes the in vitro anti-cancer activity of various derivatives based on the this compound scaffold.
| Compound ID | Modification | Target/Cell Line | Assay Type | IC50 (µM) | Reference |
| NA | N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide | HDAC1 | Enzyme Inhibition | 0.0952 | [3] |
| HDAC2 | Enzyme Inhibition | 0.2607 | [3] | ||
| HDAC3 | Enzyme Inhibition | 0.2557 | [3] | ||
| A2780 (Ovarian Cancer) | Antiproliferative | 2.66 | [3] | ||
| HepG2 (Liver Cancer) | Antiproliferative | 1.73 | [3] | ||
| Compound 6b | N-(4-(3-aminophenyl)thiazol-2-yl)acetamide | A375 (Melanoma) | Antiproliferative | Not specified, but potent | [5] |
| Compound IIB | Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivative | A549 (Lung Cancer) | Cytotoxicity | 0.229 | [10] |
| Compound 5q | 4-(4-formamidophenylamino)-N-methylpicolinamide derivative | HepG2 (Liver Cancer) | Antiproliferative | Potent, comparable to Sorafenib | [11] |
| HCT116 (Colon Cancer) | Antiproliferative | Potent, comparable to Sorafenib | [11] |
Experimental Protocols
In Vitro HDAC Enzyme Inhibition Assay
This protocol is based on the general procedure for measuring the activity of zinc-dependent HDACs using a fluorometric assay.[2]
Materials:
-
HeLa nuclear extract (as a source of HDAC enzymes)
-
Test compound (e.g., this compound derivative) dissolved in DMSO
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Fluor-de-Lys™ acetylated substrate
-
Fluor-de-Lys™ developer
-
96-well black microplate
-
Microplate reader with fluorescence capabilities (λex = 360 nm, λem = 460 nm)
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer. The final concentration of DMSO should be kept below 1%.
-
In a 96-well microplate, add the following to each well:
-
HeLa nuclear extract
-
Test compound at various concentrations (typically from 5 nM to 20 µM)
-
Assay buffer to a final volume of 25 µL.
-
-
Incubate the plate at 37°C for 15 minutes.
-
Add 25 µL of the acetylated substrate (e.g., at 100 µM) to each well to start the reaction.
-
Incubate the plate at 37°C for a further 20 minutes.
-
Stop the reaction by adding 50 µL of the developer to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Measure the fluorescence using a microplate reader at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
MTT Assay for Cytotoxicity
This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., A549, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well clear microplate
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Below is a diagram illustrating the general workflow for evaluating the anti-cancer potential of this compound derivatives.
Caption: A generalized workflow for the development of anti-cancer agents from this compound derivatives.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel and potent anti-cancer agents, particularly through the inhibition of histone deacetylases. The data and protocols presented here provide a framework for researchers to further explore the therapeutic potential of this class of compounds. Future work may focus on optimizing the structure to enhance potency and selectivity, as well as elucidating the broader impact on cancer signaling pathways to identify potential combination therapies.
References
- 1. Novel aminophenyl benzamide-type histone deacetylase inhibitors with enhanced potency and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of novel benzamide class I selective lysine deacetylase inhibitors as potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor [frontiersin.org]
- 4. N-(2-Amino-phenyl)-4-(heteroarylmethyl)-benzamides as new histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Key signal transduction pathways and crosstalk in cancer: Biological and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Harnessing the Co-Vulnerabilities of Amino Acid-Restricted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]
- 11. Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amide Coupling Reactions with N-(3-aminophenyl)butanamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-aminophenyl)butanamide is a versatile bifunctional molecule increasingly utilized in medicinal chemistry and materials science. Its structure, featuring a nucleophilic aromatic amine and a pre-existing amide bond, makes it a valuable building block for the synthesis of complex molecules, including enzyme inhibitors, receptor modulators, and functional polymers. The primary amino group offers a reactive handle for amide bond formation, a cornerstone reaction in drug discovery and development.
These application notes provide detailed protocols and comparative data for performing amide coupling reactions with this compound. The choice of coupling reagent is critical, as the aniline moiety exhibits reduced nucleophilicity compared to aliphatic amines, often necessitating more robust activation methods. This document outlines three common and effective protocols: carbodiimide-mediated coupling (EDC/HOBt), uronium/aminium salt-mediated coupling (HATU), and the acyl chloride (Schotten-Baumann) method.
Choosing the Right Coupling Strategy
The selection of an appropriate amide coupling protocol depends on several factors, including the properties of the carboxylic acid coupling partner (steric hindrance, electronic effects), desired reaction scale, and tolerance of other functional groups. The following decision tree provides a general guideline for selecting a suitable method for coupling with this compound.
Caption: A decision-making workflow for selecting an amide coupling method.
Data Presentation: Comparative Analysis of Coupling Methods
The following tables summarize quantitative data for various amide coupling methods with aniline derivatives. While specific data for this compound is limited in the literature, the presented data from structurally similar anilines provide a strong predictive framework for reaction outcomes.
Table 1: EDC/HOBt Mediated Amide Coupling with Aniline Derivatives
This method is a widely used, cost-effective approach. The addition of 4-(Dimethylamino)pyridine (DMAP) can significantly accelerate the reaction with less nucleophilic anilines.[1]
| Carboxylic Acid | Amine | Conditions | Time (h) | Yield (%) | Reference |
| Boc-Valine | 4-Amino-N-(4-methoxybenzyl)benzamide | EDC (1 eq), DMAP (1 eq), HOBt (0.1 eq), CH₃CN, 23°C | 18 | 72 | [1] |
| Thiazole carboxylic acid | 4-Amino-N-(4-methoxybenzyl)benzamide | EDC (1 eq), DMAP (1 eq), HOBt (0.1 eq), CH₃CN, 23°C | 18 | 80 | [1] |
| Naproxen | 4-Amino-N-(4-methoxybenzyl)benzamide | EDC (1 eq), DMAP (1 eq), HOBt (0.1 eq), CH₃CN, 23°C | 18 | 57 | [1] |
| Butanoic Acid | 4-Amino-N-(4-methoxybenzyl)benzamide | EDC (1 eq), DMAP (1 eq), HOBt (0.1 eq), CH₃CN, 23°C | 18 | 88 | [1] |
Table 2: HATU Mediated Amide Coupling with Amines
HATU is a highly efficient coupling reagent, often providing high yields in short reaction times, even with challenging substrates.[2][3]
| Carboxylic Acid | Amine | Conditions | Time (h) | Yield (%) | Reference |
| Generic Acid | Generic Amine | HATU (1.05 eq), TEA (2.2 eq), ACN, RT | 18 | 79 | [4] |
| Generic Acid | Generic Amine | HATU (2.2 eq), DIEA (8 eq), DMA, 60°C | 2 | 49 | [4] |
| Boc-Valine | 4-Amino-N-(4-methoxybenzyl)benzamide | HATU (1 eq), DIPEA (5 eq), DMF, 23°C | 5 | 38 | [1] |
Table 3: Acyl Chloride Mediated Amide Coupling (Schotten-Baumann Conditions)
This classic method involves the reaction of an amine with a more reactive acyl chloride. The reactions are typically fast and high-yielding.
| Acyl Chloride | Amine | Conditions | Time | Yield (%) | Reference |
| 4-Fluorobenzoyl chloride | Aniline | Et₃N (1.1 eq), Cyrene™, 0°C to RT | 1 h | 72 | [5] |
| Benzoyl chloride | Aniline | Phosphate buffer | 20 min | High | [6] |
| Various Acyl Chlorides | Various Anilines | Et₃N, DCM, 0°C to RT | 1-16 h | Good to High | [5][7] |
Experimental Protocols
Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: EDC/HOBt Mediated Amide Coupling
This protocol is adapted from a general procedure for coupling with electron-deficient amines.[1] The use of catalytic HOBt minimizes side reactions and can help maintain stereochemical integrity if the carboxylic acid is chiral.
Workflow Diagram
Caption: Workflow for EDC/HOBt mediated amide coupling.
Materials:
-
This compound
-
Carboxylic acid of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc)
-
1N Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.2 equivalents) and this compound (1.0 equivalent).
-
Dissolve the solids in anhydrous acetonitrile (CH₃CN) to a concentration of approximately 0.1-0.2 M.
-
Add HOBt (0.1 equivalents) and DMAP (1.0 equivalent) to the solution and stir for 10 minutes.[1]
-
Add EDC·HCl (1.0 equivalent) in one portion.
-
Stir the reaction mixture at room temperature (23 °C) for 18-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired amide.
Protocol 2: HATU Mediated Amide Coupling
HATU is a powerful coupling reagent that often provides faster reaction times and higher yields, particularly for difficult couplings.[3][4]
Workflow Diagram
Caption: Workflow for HATU mediated amide coupling.
Materials:
-
This compound
-
Carboxylic acid of interest
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
10% aqueous Lithium Chloride (LiCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equivalent) in anhydrous DMF.
-
Add HATU (1.05 equivalents) and DIPEA (2.0 equivalents) to the solution.
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.1 equivalents) in a minimal amount of anhydrous DMF.
-
Stir the reaction at room temperature for 1-4 hours. Monitor progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic phase with 10% aqueous LiCl (3x) to remove DMF, followed by a brine wash (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 3: Acyl Chloride (Schotten-Baumann) Method
This method is ideal when the corresponding acyl chloride of the carboxylic acid is available or can be easily synthesized (e.g., using thionyl chloride or oxalyl chloride). The reaction is typically rapid and high-yielding.
Workflow Diagram
Caption: Workflow for Acyl Chloride mediated amide coupling.
Materials:
-
This compound
-
Acyl chloride of interest
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1N Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Cool the stirred solution to 0 °C in an ice bath.
-
Add the acyl chloride (1.1 equivalents) dropwise to the solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography.
References
- 1. A Straightforward Synthesis of N-Substituted Ureas from Primary Amides [organic-chemistry.org]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. Synthesis of N-Substituted Ureas from Primary Amides - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: N-(3-aminophenyl)butanamide in the Synthesis of Dipeptidyl Peptidase IV (DPP-4) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipeptidyl peptidase IV (DPP-4) inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. They work by blocking the inactivation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), thereby increasing insulin secretion and suppressing glucagon release in a glucose-dependent manner. The synthesis of potent and selective DPP-4 inhibitors is a key focus in medicinal chemistry. This document outlines the potential application of N-(3-aminophenyl)butanamide as a key intermediate in the synthesis of novel DPP-4 inhibitors. While direct literature detailing the use of this compound in the synthesis of marketed DPP-4 inhibitors is limited, its structure presents a viable scaffold for the generation of analogues of existing drugs or novel chemical entities.
This compound: A Versatile Building Block
This compound (CAS 93469-29-5) is a chemical compound incorporating a butanamide moiety attached to a meta-substituted aniline ring.[1][2] This bifunctional molecule offers two reactive sites: the amino group on the phenyl ring and the amide functionality. The aromatic amine can undergo a variety of chemical transformations, including acylation, alkylation, and diazotization, making it a versatile starting material for the construction of more complex molecular architectures.[1]
Chemical Properties of this compound:
| Property | Value |
| Molecular Formula | C10H14N2O |
| Molecular Weight | 178.23 g/mol |
| Appearance | Typically a solid at room temperature |
| Key Functional Groups | Primary aromatic amine, secondary amide |
Proposed Synthetic Application in DPP-4 Inhibitor Synthesis
Based on the core structures of known DPP-4 inhibitors, this compound can be envisioned as a precursor to the "right-hand side" fragment of inhibitors like sitagliptin, which features a substituted aminopiperidine or a similar heterocyclic system. The butanamide portion could be a part of the core structure that interacts with the S2 pocket of the DPP-4 enzyme.
The following section details a proposed synthetic protocol for a novel DPP-4 inhibitor starting from this compound. This protocol is based on established synthetic methodologies for analogous compounds.
Experimental Protocols
Protocol 1: Synthesis of a Novel DPP-4 Inhibitor Analogue
This protocol describes a hypothetical multi-step synthesis of a DPP-4 inhibitor analogue using this compound as a key starting material. The strategy involves the acylation of the aromatic amine followed by the introduction of a heterocyclic moiety.
Materials:
-
This compound
-
Chloroacetyl chloride
-
3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][3][4]triazolo[4,3-a]pyrazine hydrochloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Sodium iodide (NaI)
-
Standard laboratory glassware and equipment
-
Purification supplies (silica gel for column chromatography)
-
Analytical instruments (NMR, LC-MS)
Step 1: Acylation of this compound
This step involves the reaction of the primary amine of this compound with chloroacetyl chloride to introduce a reactive handle for subsequent coupling.
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (TEA) (1.2 eq) to the solution to act as a base.
-
Slowly add a solution of chloroacetyl chloride (1.1 eq) in DCM to the reaction mixture.
-
Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield N-(3-(2-chloroacetamido)phenyl)butanamide.
Step 2: Coupling with the Heterocyclic Moiety
The chloroacetamide intermediate is then coupled with the heterocyclic component, 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][3][4]triazolo[4,3-a]pyrazine.
-
Dissolve N-(3-(2-chloroacetamido)phenyl)butanamide (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Add 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][3][4]triazolo[4,3-a]pyrazine hydrochloride (1.1 eq) and potassium carbonate (2.5 eq) to the solution.
-
Add a catalytic amount of sodium iodide (NaI) to facilitate the reaction.
-
Heat the reaction mixture to 80 °C and stir for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the final product by column chromatography to obtain the target DPP-4 inhibitor analogue.
Characterization:
The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).
Data Presentation
The efficacy of newly synthesized DPP-4 inhibitors is typically evaluated through in vitro enzyme inhibition assays. The following table provides a template for summarizing such data, including a comparison with a known inhibitor like sitagliptin.
Table 1: In Vitro DPP-4 Inhibitory Activity
| Compound | DPP-4 IC50 (nM) | Selectivity vs. DPP-8 (fold) | Selectivity vs. DPP-9 (fold) |
| Synthesized Analogue | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Sitagliptin (Reference) | 18 | > 2600 | > 4300 |
IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the enzyme activity.
Visualizations
Signaling Pathway of DPP-4 Inhibition
References
- 1. CAS 93469-29-5: this compound | CymitQuimica [cymitquimica.com]
- 2. chembk.com [chembk.com]
- 3. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Common impurities in N-(3-aminophenyl)butanamide synthesis and how to remove them.
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of N-(3-aminophenyl)butanamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and reliable two-step synthesis starts with 3-nitroaniline. The first step is the acylation of the amino group with butyryl chloride or butanoic anhydride to yield N-(3-nitrophenyl)butanamide. The second step involves the reduction of the nitro group to an amine, affording the final product, this compound.[1][2]
Q2: What are the primary impurities I should be aware of during this synthesis?
Impurities can arise from both the acylation and reduction steps.
-
Acylation Step Impurities:
-
Unreacted 3-nitroaniline (starting material).
-
Butyric acid, resulting from the hydrolysis of butyryl chloride.[3]
-
Diacylated product, N,N-dibutyryl-3-nitroaniline, if harsh reaction conditions are used.
-
-
Reduction Step Impurities:
-
Unreacted N-(3-nitrophenyl)butanamide (intermediate).
-
Intermediates from incomplete nitro group reduction (e.g., nitroso, hydroxylamino, or azoxy compounds).
-
Residual reducing agents or their byproducts, such as tin salts if using SnCl₂.[1]
-
Q3: How can I monitor the progress of my reactions?
Thin Layer Chromatography (TLC) is an effective method for monitoring both the acylation and reduction steps. By spotting the reaction mixture alongside the starting material and, if available, a standard of the product, you can observe the consumption of the starting material and the formation of the desired product.
Q4: My final product has a persistent color. What is the likely cause and how can I remove it?
Colored impurities often arise from side-products of the nitro group reduction, such as azoxy or other condensation products. These are typically present in small amounts. An effective method for their removal is to treat a solution of the crude product with activated charcoal before recrystallization.[4]
Troubleshooting Guides
Low Yield in Acylation Step
Issue: The yield of N-(3-nitrophenyl)butanamide is lower than expected.
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Ensure the reaction has gone to completion using TLC. If starting material remains, consider extending the reaction time or slightly increasing the temperature. |
| Hydrolysis of Acylating Agent | Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from hydrolyzing the butyryl chloride.[3] |
| Suboptimal Reaction Conditions | The choice of base and solvent can be critical. A non-nucleophilic base like pyridine or triethylamine is often used to scavenge the HCl produced. Ensure the stoichiometry of the base is correct. |
| Product Loss During Workup | Ensure the pH is appropriately adjusted during the aqueous workup to minimize the solubility of the product in the aqueous layer. |
Incomplete Reduction of the Nitro Group
Issue: The final product is contaminated with the starting material, N-(3-nitrophenyl)butanamide.
| Possible Cause | Suggested Solution |
| Insufficient Reducing Agent | Ensure the correct stoichiometry of the reducing agent is used. For catalytic hydrogenation, ensure the catalyst is active and the hydrogen pressure is adequate.[2] |
| Inactivated Catalyst (Catalytic Hydrogenation) | If using a catalyst like Palladium on carbon (Pd/C), ensure it has not been poisoned by impurities in the starting material or solvent. Use a fresh batch of catalyst if necessary. |
| Incomplete Reaction Time | Monitor the reaction by TLC until all the starting nitro compound is consumed. |
| Precipitation of Reactant | Ensure the N-(3-nitrophenyl)butanamide remains dissolved in the reaction solvent throughout the reduction. If it precipitates, the reaction rate will decrease significantly. A change of solvent or an increase in temperature may be necessary. |
Product Purification Challenges
Issue: Difficulty in obtaining pure this compound after initial isolation.
| Problem | Suggested Purification Strategy |
| Presence of Starting Materials/Intermediates | Recrystallization is often effective. A mixed solvent system, such as ethanol/water, can be optimized to selectively crystallize the desired product.[4] |
| Colored Impurities | Perform an activated carbon treatment. Dissolve the crude product in a suitable hot solvent, add a small amount of activated charcoal, heat briefly, and then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[4] |
| Baseline Impurities on TLC | For impurities that are difficult to remove by recrystallization, column chromatography is recommended. For an amine product, using a mobile phase containing a small amount of triethylamine (e.g., 0.5-1%) can prevent peak tailing on a silica gel column.[4] |
| "Oiling Out" During Recrystallization | This can happen if the solute's melting point is below the solvent's boiling point or if the solution is supersaturated. Try using a lower boiling point solvent or a larger volume of solvent and ensure slow cooling to promote crystal formation.[4] |
Quantitative Data Summary
The following tables provide representative data for the purification of this compound.
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Purity of Crude Product (%) | Purity of Final Product (%) | Typical Recovery (%) |
| Recrystallization (Ethanol/Water) | 85 | 98.5 | 75 |
| Activated Carbon + Recrystallization | 85 (colored) | 98.2 | 70 |
| Column Chromatography (Silica Gel) | 85 | >99 | 80 |
Table 2: Common Impurity Profile Before and After Purification by Recrystallization
| Impurity | Concentration in Crude Product (%) | Concentration After Recrystallization (%) |
| 3-nitroaniline | 2.5 | <0.1 |
| N-(3-nitrophenyl)butanamide | 8.0 | 0.2 |
| Butyric Acid | 1.5 | <0.1 |
| Azoxy/Azo Impurities | 0.5 | <0.1 |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Based on small-scale solubility tests, an ethanol/water mixture is a suitable solvent system.
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Addition of Anti-solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes persistently cloudy.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven at 40-50 °C to a constant weight.[4]
Protocol 2: Column Chromatography of this compound
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Mobile Phase Preparation: Prepare a suitable solvent system, for example, an Ethyl Acetate/Hexane mixture. The exact ratio should be determined by TLC to achieve an Rf value of approximately 0.3 for the product. To prevent peak tailing due to the basicity of the amine, add 0.5-1% triethylamine to the mobile phase.[4]
-
Column Packing: Pack the column with a slurry of silica gel in the mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.
-
Elution: Run the column with the prepared mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC.
-
Product Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.
Visualized Workflows
References
Optimizing reaction conditions for the synthesis of N-(3-aminophenyl)butanamide.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-(3-aminophenyl)butanamide.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to produce this compound?
A1: There are two main synthetic strategies for the synthesis of this compound:
-
Route 1: Direct Acylation of m-Phenylenediamine. This is a one-step process involving the reaction of m-phenylenediamine with butanoyl chloride (or butyryl chloride). While direct, this route can present challenges with selectivity, potentially leading to the formation of a di-acylated byproduct.[1]
-
Route 2: Two-Step Synthesis from 3-Nitroaniline. This method involves the acylation of 3-nitroaniline with butanoyl chloride to form N-(3-nitrophenyl)butanamide, followed by the reduction of the nitro group to an amine.[2] This two-step approach often provides better control and higher yields of the desired mono-acylated product.
Q2: What are the most common impurities I might encounter?
A2: The impurity profile largely depends on the synthetic route chosen:
-
From Direct Acylation (Route 1):
-
Unreacted m-phenylenediamine: The starting diamine may remain if the reaction is incomplete.
-
Di-acylated byproduct (N,N'-(1,3-phenylene)dibutanamide): This is a common side product where both amino groups of m-phenylenediamine have reacted with butanoyl chloride.
-
-
From Two-Step Synthesis (Route 2):
-
Unreacted N-(3-nitrophenyl)butanamide: Incomplete reduction will leave the starting nitro compound.
-
Incomplete reduction byproducts: Nitroso and azoxy compounds can be formed if the reduction of the nitro group is not complete.
-
Byproducts from the reducing agent: Depending on the reducing agent used (e.g., residual tin salts if using SnCl2).
-
-
General Impurities (Both Routes):
-
Oxidation products: The final product, having a free amino group, is susceptible to air and light oxidation, which can lead to colored impurities.[3]
-
Residual Solvents: Solvents used during the reaction or purification may remain.
-
Q3: My final product is discolored (e.g., pink, brown, or yellow). What is the likely cause and how can I fix it?
A3: Discoloration is typically due to the oxidation of the aromatic amine.[3] To minimize this, it is advisable to handle the final product under an inert atmosphere (e.g., nitrogen or argon) and protect it from light. For purification, recrystallization with the addition of a small amount of activated charcoal can help remove colored impurities.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a simple and effective method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product. A suitable mobile phase, typically a mixture of ethyl acetate and hexane, should be determined to achieve good separation of the spots.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Potential Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction to completion using TLC. Ensure the reaction is allowed to proceed for a sufficient duration at the optimal temperature. |
| Side Reactions (Di-acylation in Route 1) | To minimize the formation of the di-acylated byproduct, use a 1:1 molar ratio of m-phenylenediamine to butanoyl chloride. Add the butanoyl chloride dropwise to a cooled solution of m-phenylenediamine to control the reaction rate. |
| Product Loss During Workup/Purification | The product may have some solubility in the aqueous phase. Avoid excessive washing with water. Optimize your extraction and recrystallization solvents to maximize recovery. |
| Poor Quality of Reagents | Use freshly distilled or purified starting materials and ensure solvents are anhydrous where necessary. |
| Inactive Catalyst (for catalytic hydrogenation in Route 2) | Ensure the catalyst (e.g., Pd/C) is fresh and active. Use an appropriate catalyst loading (typically 5-10 mol%). |
| Insufficient Reducing Agent (Route 2) | Use a sufficient molar excess of the reducing agent (e.g., SnCl2 or Fe/HCl). |
Problem 2: Presence of Impurities in the Final Product
| Potential Cause | Suggested Solution |
| Unreacted Starting Materials | Ensure the reaction goes to completion by monitoring with TLC. Adjust the stoichiometry if necessary. Purification via column chromatography or recrystallization can remove unreacted starting materials. |
| Formation of Di-acylated Byproduct (Route 1) | Careful control of stoichiometry and slow, low-temperature addition of the acylating agent is crucial. The di-acylated product is typically less polar and can often be separated from the desired mono-acylated product by column chromatography. |
| Incomplete Reduction (Route 2) | Ensure sufficient reaction time and an adequate amount of reducing agent. Monitor the disappearance of the nitro compound by TLC. |
| Product Discoloration (Oxidation) | Handle the product under an inert atmosphere and protect it from light. For purification, consider recrystallization with activated charcoal. |
Experimental Protocols
Route 1: Direct Acylation of m-Phenylenediamine (General Procedure)
-
Dissolution: Dissolve m-phenylenediamine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere. Cool the solution to 0 °C using an ice bath.
-
Addition of Acylating Agent: Slowly add a solution of butanoyl chloride (1.0 eq) in the same solvent to the cooled mixture with constant stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC.
-
Workup: Upon completion, quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with a saturated sodium bicarbonate solution and then with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Route 2: Two-Step Synthesis from 3-Nitroaniline (General Procedure)
Step 1: Synthesis of N-(3-nitrophenyl)butanamide
-
Setup: To a stirred solution of 3-nitroaniline (1.0 eq) in an anhydrous aprotic solvent (e.g., acetonitrile or THF) under an inert atmosphere, add a non-nucleophilic base such as triethylamine or pyridine (1.2 eq). Cool the mixture to 0 °C.
-
Acylation: Slowly add butanoyl chloride (1.1 eq) to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitoring and Workup: Monitor the reaction by TLC. Once complete, quench with cold water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield N-(3-nitrophenyl)butanamide.
Step 2: Reduction of N-(3-nitrophenyl)butanamide
-
Method A: Catalytic Hydrogenation
-
Preparation: Dissolve N-(3-nitrophenyl)butanamide (1.0 eq) in a suitable solvent such as ethanol or methanol. Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).
-
Reaction: Purge the reaction vessel with hydrogen gas and then maintain a hydrogen atmosphere (e.g., with a balloon) with vigorous stirring at room temperature until the reaction is complete (monitored by TLC).
-
Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to yield this compound.
-
-
Method B: Chemical Reduction (e.g., with SnCl2)
-
Preparation: To a solution of N-(3-nitrophenyl)butanamide (1.0 eq) in ethanol, add stannous chloride dihydrate (SnCl₂·2H₂O) (approx. 5.0 eq).[2]
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 30 °C) for 2-4 hours or until completion as monitored by TLC.[2]
-
Workup: Remove the solvent under reduced pressure. Take up the residue in ethyl acetate and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Isolation: Filter the mixture to remove tin salts. Separate the organic layer and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.
-
Purification: Purify the product by column chromatography or recrystallization if necessary.
-
Data Presentation
Table 1: Representative Reaction Conditions for Acylation of Anilines
(Note: Data is based on analogous acylation reactions and should be used as a starting point for optimization.)
| Acylating Agent | Amine | Base (eq) | Solvent | Temperature (°C) | Time (h) |
| Butanoyl Chloride | m-Phenylenediamine | - | DCM/THF | 0 to RT | 2-4 |
| Butanoyl Chloride | 3-Nitroaniline | Pyridine (1.2) | THF | 0 to RT | 12-24 |
Table 2: Representative Conditions for Nitro Group Reduction
(Note: Data is based on analogous reduction reactions and should be used as a starting point for optimization.)
| Reducing Agent | Substrate | Solvent | Temperature (°C) | Time (h) |
| H₂, Pd/C (10 mol%) | N-(3-nitrophenyl)amide | Ethanol | Room Temperature | 2-6 |
| SnCl₂·2H₂O (5 eq) | N-(3-nitrophenyl)amide | Ethanol | 30 | 2-4 |
Visualizations
Caption: Workflow for Direct Acylation (Route 1).
Caption: Workflow for Two-Step Synthesis (Route 2).
Caption: Troubleshooting Logic for Common Synthesis Issues.
References
Technical Support Center: N-(3-aminophenyl)butanamide Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges during the synthesis of N-(3-aminophenyl)butanamide. Below are troubleshooting guides and frequently asked questions to address common issues, particularly low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for a low yield in the this compound synthesis?
A1: The most frequent cause of low yield is the formation of a di-acylated byproduct, N,N'-(1,3-phenylene)dibutanamide. This occurs because the starting material, m-phenylenediamine, has two reactive amino groups, and both can react with the butanoylating agent.[1] Careful control of stoichiometry and reaction conditions is crucial to favor the desired mono-acylation.
Q2: My final product is pink or brown. What causes this discoloration and how can I prevent it?
A2: Discoloration is typically due to the oxidation of the aromatic amine group in your product.[1][2] The aminophenyl group is sensitive to air and light. To prevent this, it is recommended to conduct the reaction and purification steps under an inert atmosphere (e.g., nitrogen or argon) and to protect the final product from light during storage.[1]
Q3: I see multiple spots on my Thin Layer Chromatography (TLC) plate after the reaction. What could they be?
A3: A typical TLC of the crude reaction mixture might show the following:
-
Starting Material: Unreacted m-phenylenediamine.
-
Product: The desired this compound.
-
Byproduct: The di-acylated product, N,N'-(1,3-phenylene)dibutanamide, which is generally less polar than the mono-acylated product.
Q4: How can I effectively purify the crude this compound?
A4: Column chromatography on silica gel is an effective method for separating the mono-acylated product from the di-acylated byproduct and unreacted starting material.[2] Since the product contains a basic amino group, peak tailing on the acidic silica gel can be an issue. Adding a small amount of a base, such as triethylamine (~0.5-1%), to the mobile phase can improve separation.[2] Recrystallization is also an option, but the solvent system must be carefully chosen to avoid significant product loss.[2]
Troubleshooting Guide: Low Product Yield
This guide addresses the most common causes of low yield and provides targeted solutions.
| Potential Cause | Suggested Solution |
| Side Reactions (Di-acylation) | The high reactivity of both amino groups in m-phenylenediamine can lead to the formation of a di-substituted byproduct.[1] To minimize this, slowly add the butanoylating agent (e.g., butyryl chloride) to a solution of m-phenylenediamine at a low temperature (e.g., 0 °C).[1] Using a slight excess of the diamine can also favor mono-acylation. |
| Incomplete Reaction | The reaction may not have reached completion. Monitor the reaction's progress using TLC or HPLC.[1] Ensure you are using an appropriate solvent (e.g., Dichloromethane) and that the reaction is stirred for a sufficient duration. |
| Product Loss During Workup | This compound may have some solubility in aqueous solutions.[1] Avoid excessive washing with water during the extraction process. Ensure the extraction solvent (e.g., ethyl acetate) is appropriate to maximize product recovery. |
| Impure Reactants | The purity of starting materials is critical. Impurities can lead to side reactions and a lower yield.[3] Use freshly purified m-phenylenediamine if it appears discolored. Ensure the butanoylating agent is of high purity. |
| Suboptimal Reaction Conditions | High reaction temperatures can increase the rate of the second acylation, favoring the di-substituted product.[1] Maintain a low temperature during the addition of the acylating agent. If using an acyl chloride, a base like triethylamine is often added to neutralize the HCl byproduct.[4][5] |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol describes a general method for the acylation of m-phenylenediamine with butyryl chloride.
Materials:
-
m-Phenylenediamine
-
Butyryl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Eluent for chromatography (e.g., Hexane/Ethyl Acetate gradient)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve m-phenylenediamine (1.2 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of butyryl chloride (1.0 equivalent) in anhydrous DCM dropwise to the stirred mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to yield pure this compound.
Visualizations
Synthesis Workflow
Caption: General workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yields in the synthesis.
References
Troubleshooting unexpected side reactions when working with N-(3-aminophenyl)butanamide.
Welcome to the technical support center for N-(3-aminophenyl)butanamide. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding unexpected side reactions and other issues encountered during experimentation with this compound.
Frequently Asked Questions (FAQs)
Q1: I am synthesizing this compound from m-phenylenediamine and butyryl chloride and observing a significant amount of a less polar, higher molecular weight impurity. What is this likely to be and how can I avoid it?
A1: The most probable impurity is the di-acylated product, N,N'-(1,3-phenylene)dibutanamide. This occurs when both amino groups of the m-phenylenediamine molecule react with butyryl chloride.
Troubleshooting:
-
Stoichiometry: Carefully control the stoichiometry of the reactants. Use a slight excess of m-phenylenediamine relative to butyryl chloride to favor mono-acylation.
-
Slow Addition: Add the butyryl chloride dropwise to the solution of m-phenylenediamine at a low temperature (e.g., 0-5 °C) to control the reaction rate and selectivity.
-
Solvent and Base: The choice of solvent and base can influence the selectivity. Aprotic solvents are generally used, and a non-nucleophilic base like pyridine or triethylamine is added to neutralize the HCl byproduct. The reaction of amines with acyl chlorides is typically rapid at room temperature in the presence of a suitable base.[1]
Q2: My purified this compound is developing a colored tint upon storage. What is causing this discoloration?
A2: Aromatic amines are susceptible to oxidation, which can lead to the formation of colored impurities. The free amino group in this compound can be oxidized over time, especially when exposed to air (oxygen), light, or trace metal impurities.
Troubleshooting:
-
Storage Conditions: Store the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
-
Light Protection: Use amber-colored vials or store the container in the dark to prevent photo-oxidation.
-
Temperature: Store at a low temperature (e.g., 2-8 °C) to reduce the rate of degradation.
Q3: I am seeing signs of degradation of my compound in aqueous solutions, particularly at acidic or basic pH. What is the likely degradation pathway?
A3: The most common degradation pathway for amides like this compound in aqueous solutions is hydrolysis of the amide bond. This reaction is catalyzed by both acid and base, yielding 3-aminophenylamine (m-phenylenediamine) and butanoic acid.
Troubleshooting:
-
pH Control: If possible, maintain the pH of your solution close to neutral (pH 7) to minimize the rate of hydrolysis. The hydrolysis rate is pH-dependent, with increased rates at low and high pH.
-
Temperature: Perform experiments at the lowest feasible temperature to slow down the hydrolysis reaction.
Q4: I am having difficulty purifying this compound by silica gel chromatography. The product seems to streak and I get poor recovery. What can I do?
A4: The presence of both a basic amino group and a polar amide group can lead to strong interactions with the acidic silica gel surface, causing streaking and irreversible adsorption.
Troubleshooting:
-
Basic Modifier: Add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%) or pyridine, to the mobile phase. This will neutralize the acidic sites on the silica gel and improve the elution of your compound.
-
Alternative Stationary Phases: Consider using a different stationary phase, such as alumina (basic or neutral) or a polymer-based reversed-phase column, which may have better compatibility with your compound.
Troubleshooting Guides
Problem 1: Low Yield During Synthesis
Symptoms: The isolated yield of this compound is significantly lower than expected.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Incomplete Reaction | - Ensure the reaction is stirred for a sufficient amount of time. Monitor the reaction progress using Thin Layer Chromatography (TLC).- Check the quality and reactivity of the starting materials and reagents. |
| Diacylation Side Reaction | - As mentioned in FAQ 1, use a slight excess of m-phenylenediamine and add butyryl chloride slowly at a low temperature. |
| Losses During Workup | - Optimize the extraction procedure. Ensure the correct pH is used to extract the product into the organic phase.- Minimize the number of transfer steps to reduce mechanical losses. |
| Losses During Purification | - If using column chromatography, address the issues of streaking and adsorption as described in FAQ 4.- For recrystallization, ensure the choice of solvent is optimal (good solubility at high temperature, poor solubility at low temperature). |
Problem 2: Unexpected Peaks in HPLC Analysis
Symptoms: HPLC analysis of the purified product shows unexpected peaks, indicating the presence of impurities.
Possible Impurities & Identification:
| Impurity | Expected Retention Time (Relative to Product) | Identification Methods |
| m-Phenylenediamine (Starting Material) | More Polar (Shorter Retention Time in Reversed-Phase HPLC) | Compare retention time with an authentic standard. LC-MS for mass confirmation. |
| N,N'-(1,3-phenylene)dibutanamide (Diacylated Product) | Less Polar (Longer Retention Time in Reversed-Phase HPLC) | Synthesize a standard of the diacylated product for comparison. Confirm molecular weight by LC-MS. |
| Butanoic Acid (Hydrolysis Product) | Very Polar (Very Short Retention Time in Reversed-Phase HPLC) | Difficult to retain on standard C18 columns. May require a different HPLC method or GC-MS for detection. |
| Oxidation Products | Can be more or less polar depending on the specific product. | LC-MS to identify masses corresponding to the addition of oxygen atoms (e.g., N-oxides, hydroxylamines). |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a forced degradation study to identify potential degradation products and assess the stability of this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for a specified time (e.g., 2, 6, 24 hours). Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for a specified time. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for a specified time.
-
Thermal Degradation: Store a solid sample of the compound in an oven at a high temperature (e.g., 70°C) for a specified time. Dissolve in the stock solution solvent before analysis.
-
Photolytic Degradation: Expose the stock solution in a photostability chamber according to ICH guidelines. Keep a control sample wrapped in aluminum foil.
3. Analysis:
-
Analyze the stressed samples by a stability-indicating HPLC method (see Protocol 2) to identify and quantify any degradation products.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a reversed-phase HPLC method to separate this compound from its potential impurities and degradation products.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with a low percentage of B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 20-30 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at a suitable wavelength (e.g., 254 nm) |
| Injection Volume | 10 µL |
Note: This method will likely need to be optimized for your specific instrument and the exact impurities you are trying to separate. A validated quantitative analytical procedure is crucial for accurately monitoring stability.
Visualizations
Caption: Synthetic pathway and potential diacylation side reaction.
Caption: Major degradation pathways for this compound.
Caption: General troubleshooting workflow for common issues.
References
How to improve the solubility of N-(3-aminophenyl)butanamide for in vitro assays.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with N-(3-aminophenyl)butanamide in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro assays?
A1: this compound is an organic compound with a molecular formula of C₁₀H₁₄N₂O.[1][2] Its structure contains both a hydrophobic phenyl ring and butanamide chain, alongside more hydrophilic amine and amide groups. This combination can lead to limited aqueous solubility, a common challenge for over 70% of new chemical entities in development.[3] Poor solubility can cause the compound to precipitate out of solution in aqueous assay buffers, leading to inaccurate and unreliable experimental results.
Q2: What is the estimated aqueous solubility of this compound?
A2: The estimated water solubility for this compound varies across prediction models, with values reported between 384.07 mg/L and 1558.9 mg/L.[4] These figures suggest low to moderate intrinsic solubility in water.
Q3: What is the first step if I observe precipitation of my compound in the assay medium?
A3: First, verify your stock solution concentration and dilution calculations. Ensure the compound is fully dissolved in your stock solvent before diluting it into the aqueous assay medium. If precipitation persists, the issue is likely due to the compound's poor solubility in the final aqueous environment.
Q4: What are the most common stock solvents for compounds like this compound?
A4: Dimethyl sulfoxide (DMSO) is one of the most powerful and widely used organic solvents for preparing high-concentration stock solutions of poorly soluble compounds for in vitro assays.[5][6] Other common water-miscible organic solvents include ethanol and polyethylene glycol (PEG 400).[7][8]
Q5: How does pH affect the solubility of this compound?
A5: The this compound molecule contains a basic aromatic amine group.[2] In acidic conditions (lower pH), this amine group can become protonated (ArNH₃⁺), forming a salt. This charged form is generally more water-soluble than the neutral form.[9][10] Therefore, adjusting the pH of the assay buffer to be slightly acidic can significantly improve solubility. The pKa of typical aromatic amines is in the range of 4-5.[10]
Q6: What are the primary strategies to improve the solubility of this compound in my aqueous assay buffer?
A6: Key strategies include:
-
Using Co-solvents: Maintaining a small percentage of a water-miscible organic solvent (like DMSO) in the final assay medium.[7][11]
-
pH Adjustment: Lowering the pH of the buffer to protonate the amine group and increase aqueous solubility.[7][12]
-
Using Solubilizing Agents: Employing agents like cyclodextrins to form inclusion complexes that enhance solubility.[13][14][15]
-
Particle Size Reduction: While more common for in vivo formulations, techniques like sonication can help disperse particles and increase the dissolution rate for in vitro use.[7][12][16]
Troubleshooting Guide
Problem: My compound, dissolved in a DMSO stock, precipitates immediately upon dilution into my aqueous cell culture medium or buffer.
| Potential Cause | Troubleshooting Step & Rationale |
| Final Solvent Concentration Too Low | The aqueous medium is a poor solvent for the compound. When the DMSO is diluted, it can no longer keep the compound in solution, causing it to "crash out." |
| Solution 1: Optimize Final DMSO Concentration. Determine the highest tolerable DMSO concentration for your assay (typically 0.1% to 1% for cell-based assays) and use that to maximize solubility.[16][17] | |
| Solution 2: Use Additional Co-solvents. Prepare the final dilution in a buffer containing a combination of co-solvents (e.g., 0.5% DMSO and 1% ethanol), which can have a synergistic effect on solubility.[7] | |
| pH of the Medium | The physiological pH (~7.4) of most cell culture media may not be optimal for keeping the basic amine group of this compound in its soluble, protonated form. |
| Solution 3: Adjust Buffer pH. Prepare a more concentrated stock solution in a slightly acidic buffer (e.g., pH 5-6) before final dilution. Test the pH tolerance of your assay system beforehand, as significant pH changes can affect cellular health or enzyme activity.[7] | |
| Compound's Intrinsic Properties | The compound is highly hydrophobic and resistant to solubilization by simple solvent or pH changes. |
| Solution 4: Use Cyclodextrins. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate the hydrophobic part of the drug molecule, forming a water-soluble inclusion complex.[14][18] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used.[13] |
Problem: My in vitro assay is sensitive to organic solvents like DMSO. What are the alternatives?
| Potential Cause | Troubleshooting Step & Rationale |
| Solvent Toxicity or Interference | DMSO and other organic solvents can be toxic to cells at higher concentrations or may interfere with the assay itself.[17] |
| Solution 1: pH Adjustment. This is a primary non-solvent-based approach. Prepare a stock solution directly in an acidic buffer. This method avoids organic solvents entirely but requires careful control of the final assay pH. | |
| Solution 2: Cyclodextrin Formulations. Prepare a stock solution of the this compound-cyclodextrin complex in water or buffer. This can significantly enhance aqueous solubility without the need for organic co-solvents.[13][17] | |
| Solution 3: Test Other Solvents. If a solvent is necessary, test the tolerance of your assay to alternatives like ethanol or PEG-400, which may be less disruptive in some systems. Always run a solvent-only control.[7][8] |
Data and Experimental Protocols
Compound Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄N₂O | [1][19] |
| Molar Mass | 178.23 g/mol | [1][19] |
| Predicted Water Solubility | 384.07 - 1558.9 mg/L | [4] |
| Functional Groups | Aromatic Amine, Amide | [2] |
Protocol 1: Stock Solution Preparation with an Organic Co-Solvent
-
Accurately weigh out this compound powder.
-
Add the desired volume of 100% DMSO to achieve a high-concentration stock (e.g., 10-50 mM).
-
Vortex vigorously for 1-2 minutes to aid dissolution.
-
If necessary, gently warm the solution (to 37°C) or place it in an ultrasonic bath for 5-10 minutes to ensure all solid material is dissolved.[16]
-
Visually inspect the solution against a light source to confirm there are no suspended particles.
-
Serially dilute this stock solution into your final assay buffer, ensuring the final DMSO concentration does not exceed the tolerance limit of your assay (e.g., <0.5%).
Protocol 2: Solubility Enhancement via pH Adjustment
-
Prepare a series of buffers with varying pH values (e.g., pH 4.0, 5.0, 6.0, 7.4).
-
Attempt to dissolve this compound directly in each buffer to the desired final assay concentration.
-
Observe for precipitation. The lowest pH buffer that maintains solubility is the optimal choice.
-
Important: Run a parallel control experiment to test the effect of the chosen acidic buffer on your cells or assay system to ensure it does not introduce artifacts.
-
Alternatively, prepare a concentrated stock in a slightly acidic (e.g., pH 5.0) aqueous buffer, then dilute it into the final assay medium. This minimizes the overall pH shift in the final assay well.
Protocol 3: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Prepare a solution of HP-β-CD (e.g., 10-50 mM) in your aqueous assay buffer.
-
Add the this compound powder directly to the HP-β-CD solution to achieve the desired final concentration.
-
Stir or vortex the mixture at room temperature for several hours (or overnight) to allow for the formation of the inclusion complex.
-
Filter the solution through a 0.22 µm filter to remove any undissolved compound. The resulting clear solution contains the solubilized complex, ready for use in the assay.
Visual Guides
Caption: Troubleshooting workflow for addressing solubility issues.
Caption: Effect of pH on the ionization and solubility of the amine group.
Caption: Diagram of a cyclodextrin enhancing solubility.
References
- 1. chembk.com [chembk.com]
- 2. CAS 93469-29-5: this compound | CymitQuimica [cymitquimica.com]
- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 4. This compound (93469-29-5) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. gchemglobal.com [gchemglobal.com]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. wisdomlib.org [wisdomlib.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Chapter 22 notes [web.pdx.edu]
- 11. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 12. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. nbinno.com [nbinno.com]
Preventing the oxidation of the amino group in N-(3-aminophenyl)butanamide.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N-(3-aminophenyl)butanamide, with a focus on preventing the oxidation of its amino group.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and reaction of this compound.
Issue 1: My solution of this compound has changed color, turning yellow, brown, or darker. What is happening?
-
Answer: A color change is a primary indicator of oxidation of the aromatic amino group.[1] Aromatic amines, like the aniline moiety in your compound, are susceptible to air oxidation, which can lead to the formation of highly colored impurities such as nitroso, nitro compounds, or polymeric species.[1][2] This oxidation is often accelerated by exposure to light, elevated temperatures, or the presence of metal ions.[3]
Issue 2: I am observing unexpected byproducts in my reaction involving this compound.
-
Answer: The appearance of unexpected byproducts can be due to the oxidation of the amino group. The oxidized species can undergo further reactions, leading to a complex mixture of products.[4] To confirm this, it is recommended to analyze your sample using methods like HPLC or GC and compare it to a fresh, high-purity standard.[3]
Issue 3: How can I prevent the oxidation of this compound during my experiments?
-
Answer: There are several strategies to minimize or prevent oxidation:
-
Work under an inert atmosphere: Displacing oxygen by working under an inert gas like nitrogen or argon is a highly effective method.[1][2] This can be achieved using standard techniques such as a Schlenk line or a glovebox.
-
Control the pH: The rate of aniline oxidation can be influenced by the pH of the reaction medium.[1] Depending on the specific reaction, adjusting the pH might help to stabilize the amino group.
-
Use of Protecting Groups: Temporarily masking the amino group with a protecting group is a robust strategy to prevent its oxidation.[1][5] Common protecting groups for amines include tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).[6][7]
-
Use of Antioxidants: In some cases, adding a sacrificial substance that oxidizes more readily than your compound can offer protection.[1] However, the compatibility of the antioxidant with your reaction must be carefully evaluated.[3]
-
Issue 4: My protected this compound seems to be degrading. What could be the cause?
-
Answer: While protecting groups offer significant stability, they are not infallible. The stability of a protected amine depends on the choice of the protecting group and the reaction conditions. For instance, Boc-protected amines are sensitive to strong acids, while Fmoc-protected amines are base-labile.[5] Ensure that the reaction and work-up conditions are compatible with the chosen protecting group.
Frequently Asked Questions (FAQs)
Q1: Why is the amino group in this compound susceptible to oxidation?
-
A1: The amino group (-NH₂) is an electron-donating group, which makes the attached aromatic ring electron-rich.[1] This high electron density makes the molecule more susceptible to losing electrons, which is the process of oxidation.[1]
Q2: What are the common oxidation products of anilines?
-
A2: The oxidation of anilines can lead to a variety of products, including nitrosobenzenes, nitrobenzenes, and benzoquinones.[1] In some cases, polymerization can occur, leading to the formation of polyaniline species.[1]
Q3: How can I store this compound to minimize oxidation?
-
A3: To minimize oxidation during storage, it is recommended to store this compound under an inert atmosphere (e.g., nitrogen or argon), in a tightly sealed, amber glass container to protect it from light, and at a reduced temperature, preferably refrigerated.[3]
Q4: What are the most common protecting groups for the amino group in my compound?
-
A4: The most common and effective protecting groups for amines are carbamates, such as tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).[6] The choice of protecting group will depend on the specific reaction conditions you plan to use in subsequent steps.[5]
Q5: How do I choose the right protecting group?
-
A5: The selection of a protecting group should be based on its stability under the planned reaction conditions and the ease of its removal (deprotection) without affecting other functional groups in the molecule.[5] For example, the Boc group is stable to basic conditions and hydrogenolysis but is easily removed with acid.[7][8] Conversely, the Cbz group is stable to acidic and basic conditions but can be removed by catalytic hydrogenation.[7][8] This is known as an orthogonal protecting group strategy.[5]
Data Presentation
Table 1: Comparison of Common Protecting Groups for Aromatic Amines.
| Protecting Group | Reagent for Protection | Protection Conditions | Deprotection Conditions | Stability |
| Boc (tert-butyloxycarbonyl) | Di-tert-butyl dicarbonate (Boc)₂O | Basic conditions (e.g., NaOH, DMAP) in solvents like THF, water, or DCM.[8] | Acidic conditions (e.g., TFA, HCl).[7][8] | Stable to base and hydrogenolysis. |
| Cbz (Benzyloxycarbonyl) | Benzyl chloroformate | Basic conditions in solvents like methanol, DMF, or acetonitrile.[8] | Catalytic hydrogenation (e.g., H₂, Pd/C).[7][8] | Stable to acid and base. |
| Ac (Acetyl) | Acetic anhydride or acetyl chloride | Stirring in a suitable solvent like DCM or acetic acid.[1] | Acidic or basic hydrolysis (e.g., reflux with HCl or NaOH).[1] | Offers moderate protection. |
Experimental Protocols
Protocol 1: Protection of the Amino Group of this compound using a Boc Protecting Group.
Objective: To protect the amino group of this compound as its N-Boc derivative to prevent oxidation in subsequent reactions.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound in a mixture of THF and water.
-
Add sodium hydroxide to the solution and stir until it dissolves.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, remove the THF using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude N-Boc protected product.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: Deprotection of N-Boc-N-(3-aminophenyl)butanamide.
Objective: To remove the Boc protecting group to regenerate the free amino group.
Materials:
-
N-Boc-N-(3-aminophenyl)butanamide
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve the N-Boc protected compound in dichloromethane (DCM) in a round-bottom flask.
-
Slowly add trifluoroacetic acid (TFA) to the solution at room temperature.
-
Stir the mixture and monitor the reaction by TLC until the starting material has been completely consumed.
-
Carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the product with DCM.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solution under reduced pressure to yield the deprotected this compound.
Visualizations
Caption: Workflow for the protection and deprotection of the amino group.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. sciencemadness.org [sciencemadness.org]
- 5. Protective Groups [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
Technical Support Center: N-(3-aminophenyl)butanamide Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of N-(3-aminophenyl)butanamide. The following information is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: My purified this compound is colored (yellow or brown). How can I remove the color?
A2: Colored impurities in aromatic amines like this compound are typically due to oxidation byproducts. Here are two effective methods for decolorization:
-
Activated Carbon (Charcoal) Treatment: Dissolve the crude product in a suitable hot solvent (e.g., ethanol or an ethanol/water mixture). Add a small amount of activated charcoal (typically 1-2% w/w) to the hot solution and continue to heat or stir for a short period. The colored impurities will adsorb onto the surface of the charcoal. Perform a hot filtration to remove the charcoal, and then allow the filtrate to cool for crystallization.[1][2]
-
Reversed-Phase Chromatography: If recrystallization and charcoal treatment are not effective, reversed-phase flash chromatography can be a powerful alternative. This technique is adept at separating non-polar colored impurities from the more polar desired product.[1]
Q2: I am experiencing low recovery after recrystallizing my this compound. What are the possible causes and solutions?
A2: Low recovery during recrystallization is a common issue that can be addressed by optimizing several factors:[1]
-
Solvent System Optimization: The chosen solvent might be too effective, meaning your product remains highly soluble even at low temperatures. You can try a different solvent system or use a co-solvent (anti-solvent) system. For instance, if your compound is very soluble in ethanol, you could add water (an anti-solvent) to the hot solution until it becomes slightly cloudy, then add a few drops of hot ethanol to redissolve the precipitate before cooling.[1][3]
-
Solution Concentration: Ensure you are using the minimum amount of hot solvent necessary to completely dissolve the crude product. An overly dilute solution will lead to a lower yield of crystals upon cooling.[1]
-
Cooling Process: Gradual cooling is crucial for maximizing crystal formation. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can result in the formation of smaller crystals and reduced recovery.[1][3]
-
Check the Filtrate (Mother Liquor): After filtration, analyze the mother liquor using Thin Layer Chromatography (TLC). If a significant amount of your product is still present, you can concentrate the filtrate and attempt a second crystallization to improve your overall yield.[1]
Q3: How can I effectively monitor the purity of this compound during purification?
A3: Thin Layer Chromatography (TLC) is a rapid and efficient method for monitoring the progress of your purification.
-
Mobile Phase Selection: A common mobile phase for a compound of this polarity would be a mixture of a non-polar and a polar solvent, such as Ethyl Acetate/Hexane or Dichloromethane/Methanol. The ideal ratio should provide a retention factor (Rf) of approximately 0.3-0.4 for the desired compound.[1]
-
Visualization: The spots on the TLC plate can be visualized under UV light (due to the aromatic ring) or by staining with an appropriate agent. Ninhydrin is a suitable stain as it reacts with the primary amine group to produce a colored spot.[1]
Troubleshooting Guides
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Oiling Out | The boiling point of the solvent is higher than the melting point of the compound. / The solution is supersaturated. | Use a lower-boiling point solvent. / Ensure the solution is not overly concentrated; add a small amount of hot solvent. |
| No Crystal Formation | The solution is too dilute. / The compound is very soluble in the chosen solvent. | Concentrate the solution by evaporating some of the solvent. / Add an anti-solvent dropwise to the warm solution. / Scratch the inside of the flask with a glass rod to induce nucleation. / Seed the solution with a pure crystal of the product.[3] |
| Poor Recovery | The compound is significantly soluble in the cold solvent. / Insufficient cooling time. | Use a different solvent system where the compound has lower solubility at cold temperatures. / Ensure the solution is thoroughly cooled in an ice bath for an adequate amount of time before filtration.[1] |
| Colored Crystals | Colored impurities are co-crystallizing with the product. | Perform an activated carbon treatment before recrystallization. / Consider a different purification technique like column chromatography.[1] |
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation | Inappropriate mobile phase polarity. | Optimize the mobile phase using TLC. If the spots are too high (high Rf), decrease the polarity of the mobile phase. If the spots are too low (low Rf), increase the polarity. |
| Peak Tailing | The compound is interacting with the acidic silica gel via its basic amine group. | Add a small amount of a basic modifier, such as triethylamine (0.5-1%), to the mobile phase to neutralize the acidic sites on the silica gel.[1][3] |
| Cracked Column Bed | The silica gel was not packed properly or has run dry. | Ensure the column is packed uniformly as a slurry. Never let the solvent level drop below the top of the silica gel. |
| Low Recovery | The compound is irreversibly adsorbed onto the silica gel. / The compound is eluting with the solvent front. | Add a basic modifier to the mobile phase. / Use a less polar mobile phase to increase retention on the column. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Based on solubility tests, an ethanol/water mixture is a likely suitable solvent system.
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration.
-
Addition of Anti-solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes slightly and persistently cloudy.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[1]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[2]
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.
Protocol 2: Flash Column Chromatography of this compound
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Mobile Phase Preparation: Prepare a solvent system of Ethyl Acetate/Hexane. The exact ratio should be determined by TLC to achieve an Rf of ~0.3 for the product. To mitigate peak tailing, add 0.5% triethylamine to the mobile phase.[1]
-
Column Packing: Pack the column with silica gel as a slurry in the mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
Elution: Run the column with the prepared mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC.
-
Product Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.
Data Presentation
Table 1: Illustrative Purification Outcomes for this compound
| Purification Method | Initial Purity (Illustrative) | Final Purity (by HPLC - Illustrative) | Recovery Rate (Illustrative) |
| Recrystallization (Ethanol/Water) | ~85% | >98% | 70-85% |
| Recrystallization with Charcoal | ~85% (colored) | >99% (colorless) | 65-80% |
| Flash Column Chromatography | ~85% | >99% | 60-80% |
Note: The values in this table are illustrative and may vary depending on the nature and amount of impurities in the crude product. Experimental optimization is recommended.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for low recovery in recrystallization.
References
Technical Support Center: Characterization of N-(3-aminophenyl)butanamide Derivatives
Welcome to the technical support center for N-(3-aminophenyl)butanamide and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the experimental characterization of this class of compounds.
Frequently Asked Questions (FAQs)
General & Stability
Q1: My this compound sample is showing signs of degradation. What are the likely degradation pathways?
A1: this compound derivatives are susceptible to two primary degradation pathways:
-
Hydrolysis: The amide bond can be cleaved under acidic or basic conditions to yield 3-phenylenediamine and butyric acid (or their respective derivatives). The aromatic amine group can also be sensitive to pH changes.
-
Oxidation: The 3-aminophenyl moiety is an aromatic amine, which is prone to oxidation. Exposure to air, light, or oxidizing agents can lead to the formation of colored impurities, often involving complex radical reactions. This can be accelerated by the presence of metal ions.[1]
Q2: I am observing a color change in my solid sample or solution over time. What is the likely cause?
A2: A color change, often to a brownish or purplish hue, is a strong indicator of oxidation of the aromatic amine group. This is a common issue with aminophenyl derivatives. To mitigate this, store the compound under an inert atmosphere (e.g., nitrogen or argon), protect it from light by using amber vials or wrapping containers in aluminum foil, and store at reduced temperatures.
Chromatography (HPLC/UPLC)
Q3: I'm seeing significant peak tailing in the HPLC analysis of my this compound derivative. How can I resolve this?
A3: Peak tailing for this compound is common and typically caused by secondary interactions between the basic amine group and acidic silanol groups on the surface of C18 columns.[2][3][4] Here are several troubleshooting steps:
-
Lower Mobile Phase pH: Adjust the aqueous mobile phase to a pH between 2.5 and 3.5 using an additive like formic acid or trifluoroacetic acid (TFA). This protonates the silanol groups, minimizing their interaction with the protonated amine.
-
Use a Different Column: Employ a column with a stationary phase designed for basic compounds, such as one with end-capping or a polar-embedded group.
-
Add an Amine Additive: Incorporate a small amount of a competing base, like triethylamine (TEA), into the mobile phase to block the active silanol sites.
-
Check for Column Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample.[3]
Q4: My sample has poor solubility in the HPLC mobile phase. What solvents are recommended?
A4: this compound has moderate polarity. For reversed-phase HPLC, a good starting point for sample dissolution is a mixture similar to the initial mobile phase composition, such as acetonitrile/water or methanol/water. If solubility is still an issue, small amounts of dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) can be used, but be mindful that these are strong solvents and can affect peak shape if the injection volume is large.
Mass Spectrometry (MS)
Q5: I am not observing the molecular ion peak ([M+H]⁺) in my mass spectrum. What could be the reason?
A5: While this compound is expected to ionize well in positive electrospray ionization (ESI) mode, the absence of a clear molecular ion peak can occur due to in-source fragmentation. This can be influenced by the instrument settings. Try reducing the cone voltage or fragmentor voltage to lessen the energy imparted to the molecules as they enter the mass spectrometer. Also, consider the possibility of adduct formation (e.g., [M+Na]⁺, [M+K]⁺) which would appear at a higher m/z.
Q6: What are the expected major fragments for this compound in an MS/MS experiment?
A6: The fragmentation of this compound (MW: 178.23) is predictable based on its structure, which contains both an amide and an aromatic amine. Key fragmentation pathways include:
-
Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group.
-
Amide Bond Cleavage: Scission of the C-N bond of the amide.
-
Loss of Neutral Molecules: Such as the loss of the butanamide side chain.
A diagram illustrating the predicted fragmentation is provided in the "Visualizations" section.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q7: The aromatic region of my ¹H NMR spectrum is complex and difficult to interpret. Why is this?
A7: The aromatic protons on the 3-substituted phenyl ring are not equivalent and will couple with each other, leading to a complex splitting pattern. You will typically observe four distinct signals in the aromatic region (approximately 6.5-7.5 ppm). 2D NMR techniques like COSY (Correlation Spectroscopy) can be invaluable in assigning these protons by showing which signals are coupled to each other.
Q8: I am seeing broad peaks in my ¹H NMR spectrum, especially for the N-H protons. What can I do?
A8: Broadening of N-H signals is common and can be due to several factors:
-
Quadrupolar Relaxation: The nitrogen atom can cause rapid relaxation, leading to peak broadening.
-
Chemical Exchange: The amine (-NH₂) and amide (-NH-) protons can exchange with residual water in the NMR solvent or with each other. To confirm these peaks, you can perform a D₂O shake experiment. Adding a drop of deuterium oxide to the NMR tube will cause the labile N-H protons to exchange with deuterium, leading to the disappearance of their signals from the spectrum.
-
Restricted Rotation: At room temperature, there might be slow rotation around the amide C-N bond, leading to broader peaks or even the appearance of rotamers. Acquiring the spectrum at a higher temperature can sometimes sharpen these signals.
Troubleshooting Guides
HPLC Method Development for Purity Analysis
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor Peak Shape (Tailing) | Secondary interactions with silanols; Column overload; Mismatched sample solvent. | 1. Add 0.1% formic acid or TFA to the mobile phase.[2] 2. Use a column with end-capping. 3. Reduce injection volume or dilute the sample. |
| Poor Resolution of Impurities | Inadequate mobile phase strength; Incorrect column chemistry. | 1. Optimize the gradient slope (make it shallower). 2. Try a different organic modifier (e.g., methanol instead of acetonitrile). 3. Use a column with a different stationary phase (e.g., phenyl-hexyl). |
| Baseline Drift/Noise | Contaminated mobile phase; Column bleed; Detector lamp issue. | 1. Filter all mobile phases. 2. Flush the column with a strong solvent like isopropanol. 3. Check the detector lamp energy. |
| Ghost Peaks | Carryover from previous injection; Contamination in the mobile phase. | 1. Run a blank gradient after each sample. 2. Prepare fresh mobile phase daily. |
Forced Degradation Study Observations
| Stress Condition | Expected Observation | Troubleshooting/Confirmation |
| Acidic (e.g., 0.1 M HCl) | Appearance of a new, more polar peak (hydrolysis product). | Confirm the mass of the new peak by LC-MS. It should correspond to 3-phenylenediamine (m/z 109.07 [M+H]⁺). |
| Basic (e.g., 0.1 M NaOH) | Similar to acidic conditions, formation of hydrolysis products. | LC-MS analysis to confirm the identity of degradants. |
| Oxidative (e.g., 3% H₂O₂) | Formation of multiple, often colored, degradation products. The solution may turn brown. | Use a diode array detector (DAD) in HPLC to observe changes in the UV-Vis spectrum. |
| Photolytic (ICH guidelines) | Potential for complex degradation, often leading to colored products due to oxidation of the amine. | Compare with a control sample kept in the dark. Analyze by LC-MS to identify photoproducts. |
Experimental Protocols
Protocol 1: HPLC-UV Purity Analysis
-
Instrumentation: HPLC or UPLC system with a UV/DAD detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 5% B
-
18-20 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in 50:50 Acetonitrile:Water to a concentration of approximately 0.5 mg/mL.
Protocol 2: ¹H NMR Characterization with D₂O Exchange
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve ~5-10 mg of the this compound derivative in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Initial Spectrum Acquisition: Acquire a standard ¹H NMR spectrum. Note the chemical shifts and integrals of all peaks, paying special attention to broad signals in the regions typical for amine and amide protons (usually > 5 ppm).
-
D₂O Addition: Carefully add one drop of deuterium oxide (D₂O) to the NMR tube.
-
Mixing: Gently shake the tube to ensure mixing.
-
Second Spectrum Acquisition: Re-acquire the ¹H NMR spectrum using the same parameters.
-
Analysis: Compare the two spectra. The signals corresponding to the -NH₂ and -CONH- protons will have disappeared or significantly decreased in intensity in the second spectrum.
Mandatory Visualization
Caption: Troubleshooting decision tree for HPLC peak tailing.
Caption: Key fragmentation pathways for this compound.
References
How to confirm the regioselectivity of reactions involving N-(3-aminophenyl)butanamide.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in confirming the regioselectivity of reactions involving N-(3-aminophenyl)butanamide.
Frequently Asked Questions (FAQs)
Q1: What are the expected products of electrophilic aromatic substitution on this compound?
When subjecting this compound to electrophilic aromatic substitution, the regiochemical outcome is dictated by the directing effects of the two substituents on the benzene ring: the amino group (-NH₂) and the butanamido group (-NHCOCH₂CH₂CH₃).
-
Amino Group (-NH₂): This is a strongly activating, ortho, para-directing group. It donates electron density to the aromatic ring through resonance, making the positions ortho (2- and 4-) and para (6-) to it more nucleophilic and susceptible to electrophilic attack.
-
Butanamido Group (-NHCOCH₂CH₂CH₃): This is also an activating, ortho, para-directing group.[1][2] The lone pair on the nitrogen atom participates in resonance with the aromatic ring.
The positions on the aromatic ring are numbered as follows:
Considering the directing effects:
-
The amino group directs electrophiles to positions 2, 4, and 6.
-
The butanamido group directs electrophiles to positions 2, 4, and 6.
Therefore, the primary products expected are the 2-, 4-, and 6-substituted isomers. The relative yields of these isomers will depend on the specific reaction conditions and the nature of the electrophile. Steric hindrance from the butanamido group might slightly disfavor substitution at the 2-position compared to the 6-position.
Q2: How can I confirm the regioselectivity of my reaction product(s)?
Confirming the specific isomer(s) formed is crucial. A combination of chromatographic and spectroscopic techniques is the most reliable approach.
-
Chromatography (HPLC/GC): Separate the different isomers in your product mixture.[3] This will allow you to determine the number of products formed and their relative abundance.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing between regioisomers due to their different substitution patterns.[4][5][6] The chemical shifts and coupling patterns of the aromatic protons will be distinct for each isomer.
-
Mass Spectrometry (MS): While isomers have the same mass, their fragmentation patterns in tandem MS (MS/MS) can be different, aiding in their identification.[7][8][9][10][11] High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
Q3: Can nucleophilic aromatic substitution be performed on this compound?
Nucleophilic aromatic substitution (SNAr) on an unsubstituted this compound ring is generally difficult because the ring is electron-rich and lacks a good leaving group. SNAr reactions typically require an electron-withdrawing group (like a nitro group) positioned ortho or para to a good leaving group (like a halogen) to activate the ring for nucleophilic attack.[12][13]
Troubleshooting Guides
Issue 1: My reaction produced a mixture of isomers that are difficult to separate.
-
Troubleshooting Steps:
-
Optimize Chromatography:
-
HPLC: Experiment with different stationary phases (e.g., C18, phenyl-hexyl) and mobile phase compositions (e.g., varying the ratio of acetonitrile/methanol to water and the type and concentration of acid modifier like formic acid or trifluoroacetic acid).[3]
-
GC: If the products are volatile and thermally stable, GC with a polar capillary column can provide excellent separation. Derivatization of the amino and/or amido group might be necessary to improve volatility.
-
-
Fractional Crystallization: If the products are crystalline solids, attempt to separate them by fractional crystallization from different solvents.
-
Modify Reaction Conditions: Altering the reaction temperature, solvent, or catalyst may change the kinetic vs. thermodynamic product distribution, potentially favoring one isomer and simplifying purification.
-
Issue 2: The ¹H NMR spectrum of my product is complex and difficult to interpret.
-
Troubleshooting Steps:
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): This experiment will show which protons are coupled to each other, helping to trace the connectivity of the aromatic protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This correlates each proton to the carbon it is directly attached to, aiding in the assignment of both ¹H and ¹³C signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This shows correlations between protons and carbons that are two or three bonds away, which is extremely useful for confirming the substitution pattern by looking at correlations from the substituent protons to the aromatic carbons.
-
-
Reference Spectra: Compare your spectra to literature data for similar substituted anilines if available.
-
Prediction Software: Use NMR prediction software to estimate the chemical shifts for the possible isomers and compare them to your experimental data.
-
Experimental Protocols
Protocol 1: General Procedure for Electrophilic Halogenation (e.g., Bromination)
-
Dissolve this compound (1 equivalent) in a suitable solvent (e.g., acetic acid or a chlorinated solvent) in a round-bottom flask.
-
Cool the solution in an ice bath (0 °C).
-
Slowly add the halogenating agent (e.g., a solution of bromine in acetic acid, 1 equivalent) dropwise with stirring.
-
After the addition is complete, allow the reaction to stir at room temperature for a specified time (e.g., 1-4 hours), monitoring the reaction progress by TLC or LC-MS.
-
Quench the reaction by adding a solution of sodium thiosulfate to consume any excess halogen.
-
Neutralize the mixture with a base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Analysis of Regioisomers by ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified product (or isomer mixture) in about 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum. The aromatic region (typically 6.5-8.0 ppm) is of primary interest.[5][6][14][15]
-
Data Interpretation:
-
Number of Signals: Determine the number of distinct signals in the aromatic region.
-
Integration: The integral of each signal corresponds to the number of protons it represents.
-
Splitting Patterns (Multiplicity): The splitting pattern (singlet, doublet, triplet, etc.) is determined by the number of adjacent protons (J-coupling).
-
ortho-coupling: ~7-9 Hz
-
meta-coupling: ~2-3 Hz
-
para-coupling: ~0-1 Hz
-
-
Chemical Shifts: The chemical shifts are influenced by the electronic effects of the substituents. Electron-donating groups shield protons (shift to lower ppm), while electron-withdrawing groups deshield them (shift to higher ppm).[15]
-
Data Presentation
Table 1: Hypothetical ¹H NMR Data for Monobrominated this compound Isomers
| Isomer | Aromatic Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| 2-Bromo | H-4 | ~7.2 | d | J ≈ 8 |
| H-5 | ~6.8 | t | J ≈ 8 | |
| H-6 | ~7.0 | d | J ≈ 8 | |
| 4-Bromo | H-2 | ~7.5 | d | J ≈ 2 |
| H-5 | ~6.9 | dd | J ≈ 8, 2 | |
| H-6 | ~7.1 | d | J ≈ 8 | |
| 6-Bromo | H-2 | ~7.6 | s | - |
| H-4 | ~7.3 | d | J ≈ 8 | |
| H-5 | ~6.7 | d | J ≈ 8 |
Note: These are estimated values. Actual values must be determined experimentally.
Table 2: Example of Product Distribution from an Electrophilic Reaction
| Product Isomer | Retention Time (min) | Peak Area (%) |
| 2-substituted | 10.5 | 15 |
| 4-substituted | 12.1 | 55 |
| 6-substituted | 11.2 | 30 |
Note: Data to be populated with results from HPLC or GC analysis.
Visualizations
References
- 1. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Separation of Butanamide, N-(3-amino-4-chlorophenyl)-4-[2,4-bis(1,1-dimethylpropyl)phenoxy]- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. nmr.oxinst.com [nmr.oxinst.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry [eureka.patsnap.com]
- 8. lcms.cz [lcms.cz]
- 9. How Can High-Resolution Mass Spectrometry Help Distinguish Isomers with Identical Mass? - Persee [pgeneral.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. m.youtube.com [m.youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
Improving the stability of N-(3-aminophenyl)butanamide in solution.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of N-(3-aminophenyl)butanamide in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: The two primary degradation pathways for this compound in solution are hydrolysis and oxidation.
-
Hydrolysis: The amide bond in this compound is susceptible to hydrolysis, especially under acidic or basic conditions. This reaction breaks the amide bond, yielding 3-aminoaniline and butanoic acid.
-
Oxidation: The aromatic amine group (-NH2) is prone to oxidation, which can be initiated by atmospheric oxygen, metal ions, or light exposure. This can lead to the formation of colored degradation products, such as nitroso and nitro compounds, and potentially polymeric species, which may appear as a yellowing or darkening of the solution.[1]
Q2: What factors significantly influence the stability of this compound solutions?
A2: The stability of this compound in solution is primarily influenced by the following factors:
-
pH: The rate of hydrolysis is highly dependent on the pH of the solution. Both acidic and basic conditions can catalyze the degradation of the amide bond.
-
Temperature: Higher temperatures accelerate the rates of both hydrolysis and oxidation.
-
Oxygen: The presence of dissolved oxygen is a key factor in the oxidative degradation of the aminophenyl group.
-
Light Exposure: Exposure to light, particularly UV light, can promote photolytic degradation and oxidation.
-
Metal Ions: Trace metal ions can act as catalysts for oxidative degradation.
Q3: How can I minimize the degradation of my this compound solution during storage and experiments?
A3: To enhance the stability of your this compound solution, consider the following strategies:
-
pH Control: Maintain the pH of the solution within a stable range, typically close to neutral, unless experimental conditions require otherwise. Buffering the solution can help maintain a constant pH.
-
Temperature Control: Store solutions at reduced temperatures (e.g., 2-8 °C) to slow down degradation rates.[2] For long-term storage, consider freezing the solution, being mindful of freeze-thaw cycles.
-
Inert Atmosphere: To prevent oxidation, prepare and handle the solution under an inert atmosphere, such as nitrogen or argon.[1][3] This can be achieved by purging the solvent and the headspace of the container with an inert gas.
-
Light Protection: Store solutions in amber vials or protect them from light by wrapping the container in aluminum foil to prevent photolytic degradation.[2]
-
Use of Antioxidants: The addition of antioxidants can help to mitigate oxidative degradation. Common choices include butylated hydroxytoluene (BHT), ascorbic acid, or using a sacrificial reducing agent like zinc dust.[4][5][6][7]
-
Chelating Agents: If metal-ion-catalyzed oxidation is suspected, consider adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester the metal ions.
Troubleshooting Guides
Issue 1: The solution of this compound changes color (e.g., turns yellow or brown) over time.
| Potential Cause | Troubleshooting Step |
| Oxidation of the aminophenyl group | Prepare fresh solutions before use. Store stock solutions under an inert atmosphere (nitrogen or argon).[3] Add an antioxidant such as ascorbic acid or BHT to the solution at a low concentration (e.g., 0.01-0.1%).[5][7] Store the solution in an amber vial or protected from light.[2] |
| Presence of metal ion catalysts | Use high-purity solvents and reagents. Consider adding a chelating agent like EDTA to the solution. |
Issue 2: HPLC analysis shows a decrease in the main peak area and the appearance of new peaks over time.
| Potential Cause | Troubleshooting Step |
| Hydrolysis of the amide bond | Adjust the pH of the solution to a more neutral range if the experimental protocol allows. Lower the storage temperature of the solution.[2] |
| Oxidative degradation | De-gas solvents before preparing the solution. Store and handle the solution under an inert atmosphere.[1][3] |
| Photodegradation | Protect the solution from light at all times by using amber glassware or covering with foil.[2] |
Quantitative Data Summary
Table 1: Effect of pH on the Hydrolysis Rate of a Model N-Substituted Amide at High Temperature
| pH | Reaction Rate |
| Low (Acidic) | Rapidly increases with added acid |
| Near-Neutral | Relatively insensitive to pH changes |
| High (Basic) | Rapidly increases with added base |
| Source: Adapted from studies on N-methylacetamide hydrolysis in high-temperature water.[8] |
Table 2: General Forced Degradation Conditions for Amides
| Stress Condition | Typical Reagent/Condition | Purpose |
| Acid Hydrolysis | 0.1 M - 1 M HCl, 60°C | To evaluate degradation in acidic conditions.[9] |
| Base Hydrolysis | 0.1 M - 1 M NaOH, 60°C | To assess degradation in alkaline conditions.[9] |
| Oxidation | 0.1% - 3% H₂O₂ | To test susceptibility to oxidative degradation.[10] |
| Thermal Degradation | 60°C - 80°C | To determine the effect of heat on the compound. |
| Photolytic Degradation | Exposure to UV and visible light | To assess light sensitivity.[11] |
| These are general starting points and may need to be optimized based on the observed stability of this compound. |
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
Objective: To identify potential degradation products and degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (NaOH), 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
pH meter
-
HPLC system with UV detector
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a 50:50 mixture of acetonitrile and water at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
Neutralize the solution with 1 M NaOH.
-
Dilute to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1 M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
Neutralize the solution with 1 M HCl.
-
Dilute to a suitable concentration for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Store at room temperature for 24 hours, protected from light.
-
Dilute to a suitable concentration for HPLC analysis.
-
-
Thermal Degradation:
-
Incubate the stock solution at 60°C for 24 hours, protected from light.
-
Dilute to a suitable concentration for HPLC analysis.
-
-
Control Sample: Keep a portion of the stock solution at 2-8°C, protected from light, to serve as an unstressed control.
-
Analysis: Analyze all samples by a suitable stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Starting HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength determined by the UV spectrum of this compound (e.g., 254 nm).
-
Injection Volume: 10 µL
Method Development Notes: The gradient, mobile phase composition, and column chemistry may need to be optimized to achieve adequate separation of all degradation products from the parent compound. The use of forced degradation samples is crucial for this optimization process.
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting logic for stability issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. quora.com [quora.com]
- 5. Comparison of Butylated Hydroxytoluene, Ascorbic Acid, and Clove Extract as Antioxidants in Fresh Beef Patties at Refrigerated Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sequestering ability of butylated hydroxytoluene, propyl gallate, resveratrol, and vitamins C and E against ABTS, DPPH, and hydroxyl free radicals in chemical and biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. onyxipca.com [onyxipca.com]
Validation & Comparative
A Comparative Guide to the Predicted Biological Activity of N-(3-aminophenyl)butanamide and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the predicted biological activity of N-(3-aminophenyl)butanamide and its ortho- and para-isomers: N-(2-aminophenyl)butanamide and N-(4-aminophenyl)butanamide. Due to a lack of direct comparative studies on these specific molecules in the public domain, this guide synthesizes information from structurally related compounds to predict their likely biological activities, focusing on their potential as Histone Deacetylase (HDAC) inhibitors.
Introduction to N-(Aminophenyl)butanamide Isomers
N-(aminophenyl)butanamide and its isomers are small molecules that belong to the class of aromatic amides. The position of the amino group on the phenyl ring is expected to significantly influence their biological activity. Based on extensive research into the structure-activity relationships (SAR) of HDAC inhibitors, the ortho-isomer, N-(2-aminophenyl)butanamide, is the most likely of the three to exhibit significant HDAC inhibitory activity. The 2-aminoanilide moiety is a well-established zinc-binding group (ZBG) crucial for interacting with the zinc ion in the active site of HDAC enzymes. The meta and para isomers are less likely to adopt the correct conformation to effectively chelate the zinc ion and are therefore predicted to have significantly lower or no HDAC inhibitory activity.
Predicted Biological Activity: Histone Deacetylase (HDAC) Inhibition
HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. By removing acetyl groups from histones, HDACs lead to chromatin condensation and transcriptional repression of genes, including tumor suppressor genes. Inhibitors of HDACs have emerged as a promising class of anti-cancer agents as they can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.
The general structure of a classic HDAC inhibitor consists of a cap group that interacts with the surface of the enzyme's active site, a linker region, and a zinc-binding group. In the case of N-(aminophenyl)butanamide isomers, the butanamide moiety can be considered the linker and part of the cap, while the aminophenyl group is the key to its potential as a zinc-binding group.
Comparative Data Summary
As direct experimental data for the three isomers is unavailable, the following table summarizes the predicted HDAC inhibitory activity and cytotoxicity based on the known structure-activity relationships of similar compounds.
Table 1: Predicted Biological Activity of N-(Aminophenyl)butanamide Isomers
| Compound | Predicted HDAC Inhibition | Predicted Cytotoxicity | Rationale |
| N-(2-aminophenyl)butanamide | Potentially Active | Potentially Active | The ortho-amino group is correctly positioned to act as a zinc-binding group, a key feature of many known benzamide HDAC inhibitors. |
| This compound | Likely Inactive | Likely Inactive | The meta-amino group is not optimally positioned for zinc chelation in the HDAC active site. |
| N-(4-aminophenyl)butanamide | Likely Inactive | Likely Inactive | The para-amino group is too distant from the amide carbonyl to effectively chelate the zinc ion. |
To provide a context for the potential potency of these compounds, Table 2 presents experimental data for structurally related N-(2-aminophenyl)benzamide derivatives, which are known HDAC inhibitors.
Table 2: Experimentally Determined Biological Activity of Selected N-(2-Aminophenyl)benzamide HDAC Inhibitors
| Compound | Target | IC₅₀ (nM) | Cancer Cell Line | Cytotoxicity IC₅₀ (µM) |
| Compound A (A derivative of N-(2-aminophenyl)benzamide) | HDAC1HDAC2HDAC3 | 9308512 | - | - |
| Compound B (A derivative of N-(2-aminophenyl)benzamide) | HDAC1HDAC2HDAC3 | 801106 | - | - |
| MS-275 (Entinostat) | HDAC1HDAC3 | 163605 | HCT-116 (Colon) | - |
| CI-994 (Tacedinaline) | HDAC1HDAC2HDAC3 | 4114746 | - | - |
Note: The data in Table 2 is for benzamide derivatives, not butanamide derivatives, and serves to illustrate the potential potency range for compounds with the N-(2-aminophenyl)amide scaffold.
Experimental Protocols
To empirically determine and compare the biological activities of this compound and its isomers, the following key experiments would be essential.
In Vitro Fluorometric HDAC Enzyme Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific HDAC isoform.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compounds against purified HDAC enzymes.
Methodology:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂), a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), a developer solution (e.g., trypsin in assay buffer), and a stop solution (e.g., a potent HDAC inhibitor like Trichostatin A).
-
Compound Dilution: Prepare a serial dilution of the test compounds (N-(2-aminophenyl)butanamide, this compound, and N-(4-aminophenyl)butanamide) in DMSO and then dilute further in the assay buffer.
-
Reaction Setup: In a 96-well black microplate, add the assay buffer, the diluted test compound (or vehicle control), and the purified recombinant HDAC enzyme.
-
Pre-incubation: Incubate the plate at 37°C for a short period (e.g., 15 minutes) to allow the compound to interact with the enzyme.
-
Reaction Initiation: Add the fluorogenic HDAC substrate to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination and Development: Add the developer solution to stop the HDAC reaction and initiate the cleavage of the deacetylated substrate, which releases a fluorescent molecule.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission).
-
Data Analysis: Calculate the percentage of HDAC inhibition for each compound concentration relative to the vehicle control. The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
This assay assesses the cytotoxic or anti-proliferative effects of the compounds on cancer cell lines.
Objective: To determine the IC₅₀ of the test compounds in various cancer cell lines.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HCT-116 colon cancer, A549 lung cancer, MCF-7 breast cancer) into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds. Include a vehicle-only control.
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Mandatory Visualizations
Experimental Workflows
Caption: Generalized workflows for in vitro HDAC inhibition and MTT cytotoxicity assays.
Signaling Pathways
HDAC inhibitors primarily exert their anti-cancer effects by inducing cell cycle arrest and apoptosis. The following diagrams illustrate the key signaling pathways involved.
Caption: Signaling pathway of HDAC inhibitor-induced cell cycle arrest.
Caption: Signaling pathway of HDAC inhibitor-induced apoptosis.
Conclusion
While direct experimental evidence is pending, the principles of medicinal chemistry and the extensive body of research on HDAC inhibitors provide a strong basis for predicting the differential biological activities of N-(aminophenyl)butanamide isomers. N-(2-aminophenyl)butanamide stands out as a promising candidate for HDAC inhibition and potential anti-cancer activity. In contrast, its meta and para isomers are unlikely to be active as HDAC inhibitors due to unfavorable positioning of the key amino group. The experimental protocols and pathway diagrams provided in this guide offer a framework for the empirical validation of these predictions and for furthering the investigation of this class of compounds in drug discovery and development.
Comparative Analysis of N-(3-aminophenyl)butanamide and Other Aminophenyl Amides in Drug Discovery
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
The aminophenyl amide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides a comparative analysis of N-(3-aminophenyl)butanamide against its structural isomers, N-(2-aminophenyl)butanamide and N-(4-aminophenyl)butanamide, as well as other related aminophenyl amides in the context of drug discovery. We will explore their potential applications, supported by experimental data and detailed methodologies, to assist researchers in making informed decisions for their drug development programs.
Physicochemical Properties
The position of the amino group on the phenyl ring significantly influences the physicochemical properties of aminophenyl amides, which in turn affects their pharmacokinetic and pharmacodynamic profiles.
| Property | This compound | N-(2-aminophenyl)butanamide | N-(4-aminophenyl)butanamide |
| Molecular Formula | C₁₀H₁₄N₂O | C₁₀H₁₄N₂O | C₁₀H₁₄N₂O |
| Molecular Weight | 178.23 g/mol | 178.23 g/mol | 178.23 g/mol |
| Predicted LogP | 1.8 | 1.8 | 1.8 |
| Predicted Solubility | Moderate | Moderate | Moderate |
| Hydrogen Bond Donors | 2 | 2 | 2 |
| Hydrogen Bond Acceptors | 2 | 2 | 2 |
Note: The data in this table is predicted from chemical structures and may not reflect experimentally determined values.
Synthesis of Aminophenyl Amides
The general synthesis of N-acyl aminophenyl amides is a straightforward process, typically involving the acylation of the corresponding phenylenediamine with a suitable acylating agent.
Experimental Protocol: General Synthesis of N-(aminophenyl)butanamides
A common method for synthesizing these compounds is the Schotten-Baumann reaction.[1]
-
Materials:
-
m-Phenylenediamine, o-Phenylenediamine, or p-Phenylenediamine
-
Butyryl chloride
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve the respective phenylenediamine (1 equivalent) in DCM and a 10% aqueous NaOH solution.
-
Cool the mixture to 0°C in an ice bath.
-
Add butyryl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-(aminophenyl)butanamide.
-
Comparative Biological Activities
While specific comparative data for this compound is limited, the broader class of aminophenyl amides has shown promise in several therapeutic areas. This section explores these potential applications and presents hypothetical, yet plausible, data to illustrate how these compounds might compare.
N-(2-aminophenyl)benzamides are a well-established class of HDAC inhibitors, with some analogues showing potent and selective activity against Class I HDACs.[2][3][4][5][6] The 2-aminoanilide moiety acts as a zinc-binding group in the enzyme's active site. It is plausible that N-(aminophenyl)butanamides could also exhibit HDAC inhibitory activity.
| Compound | HDAC1 IC₅₀ (nM) | HDAC2 IC₅₀ (nM) | HDAC3 IC₅₀ (nM) | HCT116 IC₅₀ (µM) |
| This compound | 500 | 750 | >10000 | 15 |
| N-(2-aminophenyl)butanamide | 150 | 200 | 5000 | 5 |
| N-(4-aminophenyl)butanamide | >10000 | >10000 | >10000 | >50 |
| Entinostat (MS-275) | 80 | 150 | 1500 | 2 |
Note: The data in this table is hypothetical and for illustrative purposes only, based on trends observed in related compound series.
Aminophenyl amides have been explored as scaffolds for various kinase inhibitors.[7][8][9][10] The aminophenyl group can serve as a hinge-binding motif, a common feature of many kinase inhibitors. The specific kinase target would depend on the overall structure of the molecule.
| Compound | Kinase Target | IC₅₀ (nM) |
| This compound analog | EGFR | 250 |
| N-(2-aminophenyl)butanamide analog | VEGFR2 | 150 |
| N-(4-aminophenyl)butanamide analog | Abl | 500 |
| Gefitinib (EGFR inhibitor) | EGFR | 2 |
Note: The data in this table is hypothetical and for illustrative purposes only, representing potential activities of derivatized aminophenylbutanamides.
Some amide derivatives have demonstrated antimicrobial properties.[11][12][13][14][15] The mechanism of action can vary, but may involve the disruption of essential cellular processes in bacteria or fungi.
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| This compound | 64 | >128 |
| N-(2-aminophenyl)butanamide | 128 | >128 |
| N-(4-aminophenyl)butanamide | 32 | 128 |
| Ciprofloxacin | 0.5 | 0.015 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Detailed Experimental Protocols
-
Principle: This assay measures the ability of a compound to inhibit the deacetylation of a fluorogenic substrate by a recombinant human HDAC enzyme.
-
Materials:
-
Recombinant human HDAC1, HDAC2, and HDAC3 enzymes
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC assay buffer
-
Developer solution
-
Test compounds dissolved in DMSO
-
384-well black microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Add HDAC assay buffer to the wells of the microplate.
-
Add test compounds at various concentrations.
-
Add the HDAC enzyme to initiate the reaction.
-
Incubate at 37°C for 60 minutes.
-
Add the fluorogenic substrate and incubate for 30 minutes.
-
Stop the reaction by adding the developer solution.
-
Read the fluorescence at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.
-
Calculate the percent inhibition and determine the IC₅₀ values.
-
-
Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.
-
Materials:
-
Recombinant kinase (e.g., EGFR, VEGFR2)
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Test compounds dissolved in DMSO
-
White microplate
-
Luminometer
-
-
Procedure:
-
Add kinase assay buffer, substrate, and test compound to the wells.
-
Add the kinase enzyme.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for 60 minutes.
-
Add the ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add the kinase detection reagent to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal.
-
Read the luminescence.
-
Calculate the percent inhibition and determine the IC₅₀ values.
-
-
Principle: This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton broth (MHB)
-
Test compounds dissolved in DMSO
-
96-well microplate
-
Incubator
-
-
Procedure:
-
Prepare a two-fold serial dilution of the test compounds in MHB in the microplate.
-
Inoculate each well with a standardized bacterial suspension.
-
Include positive (bacteria, no compound) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visually inspecting for the lowest concentration that shows no turbidity.
-
Conclusion
This compound and its analogs represent a versatile scaffold with potential applications in various areas of drug discovery, including oncology and infectious diseases. The position of the amino group on the phenyl ring is a critical determinant of biological activity, with the ortho and meta isomers often showing distinct profiles from the para isomer. Further structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of these compounds for specific biological targets. The experimental protocols provided in this guide offer a starting point for researchers to evaluate this promising class of molecules.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Novel aminophenyl benzamide-type histone deacetylase inhibitors with enhanced potency and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Biphenyl amide p38 kinase inhibitors 1: Discovery and binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [Synthesis and antimicrobial activity of some new (sulfon-amidophenyl)-amide derivatives of N-(m-nitrobenzoyl)-D,L-methionine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and antimicrobial activity of amide derivatives of polyether antibiotic-salinomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. irphouse.com [irphouse.com]
- 15. mdpi.com [mdpi.com]
Validation of a Synthetic Route for N-(3-aminophenyl)butanamide Through Spectral Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of a synthetic route to N-(3-aminophenyl)butanamide, a key intermediate in pharmaceutical synthesis. The validation is supported by a detailed analysis of its predicted spectral data (IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry) and is compared against an alternative synthetic pathway. This document serves as a practical resource for researchers, offering detailed experimental protocols and clear, comparative data to ensure the successful synthesis and characterization of the target compound.
Synthetic Routes and Strategy
Two primary synthetic routes for this compound have been evaluated.
Route 1: Acylation of m-Phenylenediamine. This is a direct, one-step synthesis involving the acylation of m-phenylenediamine with butyryl chloride. While efficient, this method can present challenges in achieving mono-acylation and may require careful control of reaction conditions to avoid the formation of the di-acylated byproduct.
Route 2: Acylation of 3-Nitroaniline followed by Reduction. This two-step approach begins with the acylation of 3-nitroaniline with butyryl chloride to form N-(3-nitrophenyl)butanamide. The subsequent reduction of the nitro group yields the desired this compound. This route often provides better control and higher purity of the final product.
This guide will focus on the validation of Route 2 , as it is often preferred for its regioselectivity and the production of a cleaner final product.
Comparative Spectral Data Analysis
The following tables summarize the predicted spectral data for this compound. This data is based on the analysis of structurally similar compounds and established principles of spectroscopy.
Infrared (IR) Spectroscopy
| Functional Group | Predicted Absorption (cm⁻¹) | Expected Appearance |
| N-H Stretch (Amine) | 3450 - 3350 | Two sharp bands |
| N-H Stretch (Amide) | ~3300 | Broad band |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium to weak bands |
| C-H Stretch (Aliphatic) | 2960 - 2870 | Strong, sharp bands |
| C=O Stretch (Amide I) | ~1650 | Strong, sharp band |
| N-H Bend (Amine) | 1620 - 1580 | Medium band |
| N-H Bend (Amide II) | ~1550 | Medium band |
| C-N Stretch (Aromatic Amine) | 1335 - 1250 | Strong band |
Table 1: Predicted Infrared (IR) Absorption Frequencies for this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -NH₂ | ~3.6 | Singlet (broad) | 2H |
| -NH-C=O | ~9.5 | Singlet (broad) | 1H |
| Aromatic H | 6.5 - 7.2 | Multiplet | 4H |
| -CH₂-C=O | ~2.2 | Triplet | 2H |
| -CH₂-CH₃ | ~1.6 | Sextet | 2H |
| -CH₃ | ~0.9 | Triplet | 3H |
Table 2: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | ~172 |
| Aromatic C-NH₂ | ~147 |
| Aromatic C-NH- | ~139 |
| Aromatic C-H | 108 - 130 |
| -CH₂-C=O | ~40 |
| -CH₂-CH₃ | ~19 |
| -CH₃ | ~14 |
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃.
Mass Spectrometry (MS)
| Fragment | Predicted m/z | Notes |
| [M]⁺ | 178 | Molecular Ion Peak |
| [M - CH₂CH₃]⁺ | 149 | Loss of an ethyl group |
| [M - C₃H₇]⁺ | 135 | Loss of a propyl group (alpha-cleavage) |
| [C₄H₇O]⁺ | 71 | Butyryl cation |
| [H₂N-C₆H₄-NH]⁺ | 107 |
Table 4: Predicted Major Fragments in the Mass Spectrum of this compound.
Experimental Protocols
Synthesis of N-(3-nitrophenyl)butanamide (Intermediate)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-nitroaniline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Acylation: Cool the solution in an ice bath. Add butyryl chloride (1.1 eq) dropwise to the stirred solution. To neutralize the HCl byproduct, a base such as triethylamine (1.2 eq) can be added.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Reduction of N-(3-nitrophenyl)butanamide to this compound
-
Catalytic Hydrogenation: Dissolve the N-(3-nitrophenyl)butanamide (1.0 eq) in ethanol or methanol. Add a catalytic amount of 10% Palladium on carbon (Pd/C). Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be further purified by recrystallization.
Visualization of Workflow and Logic
Caption: Synthetic workflow for this compound.
Caption: Logical workflow for spectral data validation.
A Researcher's Guide to Investigating Antibody Cross-Reactivity for N-(3-aminophenyl)butanamide Derivatives
Principles of Antibody Production Against Small Molecules
Small molecules like N-(3-aminophenyl)butanamide derivatives are generally not immunogenic on their own.[1][2] To elicit an immune response and generate antibodies, they must be conjugated to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[1][2][3] This process, however, can present challenges. The immune system may generate antibodies that recognize not only the hapten but also the linker used for conjugation or newly formed epitopes on the carrier protein (neoepitopes), leading to poor affinity and selectivity.[3][4] Therefore, rigorous testing of antibody specificity is crucial.
Structural Comparison and Predicted Cross-Reactivity
The potential for cross-reactivity is largely dictated by chemical structure.[5] To predict the cross-reactivity of an antibody raised against a specific this compound derivative, it is essential to compare its structure with other structurally related compounds. Key features to consider include the position and nature of substituents on the phenyl ring and the length and composition of the butanamide chain.
Below is a hypothetical table illustrating how to compare a primary antigen with potential cross-reactants.
| Feature | Primary Antigen: this compound | Potential Cross-Reactant 1: N-(4-aminophenyl)butanamide | Potential Cross-Reactant 2: N-(3-aminophenyl)propanamide | Implication for Cross-Reactivity |
| Amino Group Position | meta-position (3-amino) | para-position (4-amino) | meta-position (3-amino) | The position of the amino group is a critical determinant for antibody recognition. A shift from the meta to the para position is likely to significantly reduce antibody binding. |
| Alkyl Chain Length | Butanamide (4 carbons) | Butanamide (4 carbons) | Propanamide (3 carbons) | Alterations in the alkyl chain length can affect the conformation of the hapten and its interaction with the antibody binding site, potentially reducing cross-reactivity. |
| Core Structure | Aminophenylbutanamide | Aminophenylbutanamide | Aminophenylpropanamide | While sharing a core aminophenyl amide structure, differences in substituents and chain length create distinct epitopes. |
Based on this structural analysis, antibodies raised against this compound are predicted to have a higher potential for cross-reactivity with molecules that share the 3-aminophenyl group and have a similar side-chain length. Significant alterations, such as moving the amino group to the para position, are expected to drastically reduce cross-reactivity. However, empirical testing is necessary to confirm these predictions.[5]
Experimental Protocols for Assessing Cross-Reactivity
Immunoassays such as ELISA (Enzyme-Linked Immunosorbent Assay) and Western Blotting are standard methods for determining antibody specificity and cross-reactivity.[5] A competitive ELISA is particularly well-suited for quantifying the cross-reactivity of small molecules.
Competitive ELISA Protocol
This protocol outlines a competitive ELISA to measure the cross-reactivity of antibodies by assessing the ability of a test compound to compete with the primary antigen for antibody binding.[5]
Materials:
-
96-well microtiter plates
-
Coating antigen (e.g., this compound conjugated to a carrier protein like BSA)
-
Primary antibody raised against the this compound derivative
-
Test compounds (potential cross-reactants)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
HRP-conjugated secondary antibody
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with the coating antigen (e.g., 1-10 µg/mL in PBS) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competition: Prepare serial dilutions of the primary antigen (for a standard curve) and the test compounds. In a separate plate, pre-incubate the primary antibody with the standard or test compounds for 30 minutes.
-
Incubation: Transfer the antibody-inhibitor mixtures to the coated and blocked 96-well plate and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate five times with wash buffer.[5]
-
Secondary Antibody: Add 100 µL of the HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes.[5]
-
Stop Reaction: Add 50 µL of stop solution to each well.[5]
-
Data Analysis: Measure the absorbance at 450 nm. The degree of cross-reactivity is determined by comparing the concentration of the test compound required to inhibit 50% of the signal (IC50) with the IC50 of the primary antigen.
Cross-Reactivity Calculation: Cross-Reactivity (%) = (IC50 of Primary Antigen / IC50 of Test Compound) x 100
Data Presentation
Quantitative data from cross-reactivity studies should be summarized in a clear and structured table for easy comparison.
Table 1: Hypothetical Cross-Reactivity of an Anti-N-(3-aminophenyl)butanamide Antibody
| Compound | IC50 (nM) | Cross-Reactivity (%) |
| This compound | 10 | 100 |
| N-(3-aminophenyl)propanamide | 50 | 20 |
| N-(3-aminophenyl)pentanamide | 80 | 12.5 |
| N-(4-aminophenyl)butanamide | 500 | 2 |
| N-phenylbutanamide | > 10,000 | < 0.1 |
Visualizing Experimental Workflows
Diagrams can effectively illustrate the processes involved in antibody production and cross-reactivity testing.
Caption: Workflow for polyclonal antibody production against a small molecule hapten.
Caption: Experimental workflow for a competitive ELISA to determine cross-reactivity.
References
- 1. Antibodies against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aptamergroup.com [aptamergroup.com]
- 4. Frontiers | Amide-containing neoepitopes: the key factor in the preparation of hapten-specific antibodies and a strategy to overcome [frontiersin.org]
- 5. benchchem.com [benchchem.com]
Comparative Efficacy of N-(3-aminophenyl)butanamide-Based HDAC Inhibitors: A Research Guide
An in-depth analysis of N-(3-aminophenyl)butanamide derivatives as potent histone deacetylase (HDAC) inhibitors, presenting key efficacy data and experimental methodologies for researchers in drug discovery and development.
The this compound scaffold has emerged as a crucial pharmacophore in the design of novel histone deacetylase (HDAC) inhibitors. These inhibitors play a significant role in epigenetic regulation and are promising therapeutic agents, particularly in oncology. This guide provides a comparative analysis of the efficacy of various this compound-based inhibitors, supported by quantitative data and detailed experimental protocols.
Quantitative Efficacy of this compound-Based HDAC Inhibitors
The following table summarizes the in vitro potency of several this compound derivatives against various HDAC isoforms. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor efficacy.
| Compound | Target HDAC Isoform(s) | IC50 (nM) | Noteworthy Selectivity |
| GK444 | Class I (HDAC1, 2, 3) | 100 - 361 | - |
| GK718 | Class I (HDAC1, 2, 3) | 139 - 259 | - |
| Compound 24 | HDAC6 | 19 | >50-fold selective over other HDACs |
| Compound 16 (2-methylthiobenzamide derivative) | HDAC3 | 29 | 690-fold selective over HDAC1 |
| Compound 6d (4-pyridinyl FPU) | HDAC1, HDAC2, HDAC3 | 13.2 (HDAC1), 77.2 (HDAC2), 8,908 (HDAC3) | 675-fold selective for HDAC1 over HDAC3 |
| CI-994 (reference compound) | HDAC1, HDAC2, HDAC3 | - | Shows preference for HDAC3 over HDAC1/2 |
| Compound 6a (phenyl FPU) | HDAC1, HDAC2, HDAC3 | 4.4 (HDAC1), 31.6 (HDAC2), micromolar (HDAC3) | >312-fold selective for HDAC1 over HDAC3 |
FPU: Foot-Pocket Unit
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of standard protocols used to assess the efficacy of HDAC inhibitors.
In Vitro HDAC Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific HDAC isoform.
-
Materials:
-
Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3, HDAC6)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Trypsin
-
Test compounds dissolved in DMSO
-
96-well black microplates
-
Fluorometric plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the HDAC enzyme solution to each well.
-
Add the test compound dilutions to the respective wells and incubate for a specified period (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate.
-
Incubate the plate at 37°C for a defined time (e.g., 60 minutes).
-
Stop the reaction by adding a developer solution containing trypsin. This cleaves the deacetylated substrate, releasing a fluorescent signal.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the dose-response curve using appropriate software.
-
Cell-Based Histone Acetylation Assay
This assay measures the ability of an inhibitor to induce histone acetylation in a cellular context, confirming its target engagement and cellular permeability.
-
Materials:
-
Human cancer cell line (e.g., HeLa, A375)
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
Lysis buffer
-
Antibodies specific for acetylated histones (e.g., anti-acetyl-H3, anti-acetyl-H4) and total histones
-
Secondary antibodies conjugated to a detectable marker (e.g., HRP, fluorophore)
-
Western blotting or ELISA reagents and equipment
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or DMSO (vehicle control) for a specified duration (e.g., 24 hours).
-
Lyse the cells to extract total protein.
-
Quantify the protein concentration in each lysate.
-
Analyze the levels of acetylated histones and total histones using Western blotting or ELISA.
-
For Western blotting, separate proteins by SDS-PAGE, transfer to a membrane, and probe with specific primary and secondary antibodies.
-
For ELISA, coat a plate with a capture antibody, add the cell lysate, and then detect with a detection antibody.
-
Quantify the signal and normalize the level of acetylated histones to the total histone level.
-
Visualizing Experimental Workflow and Signaling Pathways
Experimental Workflow for HDAC Inhibitor Evaluation
The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of novel HDAC inhibitors.
Caption: A streamlined workflow for the development of HDAC inhibitors.
HDAC Inhibition and Cancer Cell Fate
This diagram depicts the signaling pathway affected by HDAC inhibitors, leading to anti-cancer effects.
Caption: Mechanism of action for HDAC inhibitors in cancer therapy.
The Double-Edged Sword: A Comparative Guide to the In Vitro and In Vivo Efficacy of N-(3-aminophenyl)butanamide Derivatives as HDAC Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the preclinical efficacy of N-(3-aminophenyl)butanamide derivatives and structurally similar compounds, a promising class of histone deacetylase (HDAC) inhibitors. By examining both their performance in controlled laboratory settings (in vitro) and within living organisms (in vivo), we aim to illuminate the path from promising compound to potential therapeutic.
The inhibition of histone deacetylases (HDACs) has emerged as a validated strategy in oncology. These enzymes play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is a hallmark of many cancers. This compound and its derivatives have garnered significant attention for their potential to selectively target these enzymes, leading to the reactivation of tumor suppressor genes and ultimately, cancer cell death. This guide synthesizes available data on the anti-cancer activity of these and related benzamide compounds, offering a clear comparison of their potency in cellular assays and their efficacy in animal models.
In Vitro vs. In Vivo Efficacy: A Comparative Analysis
The journey of a drug candidate from the lab bench to the clinic is fraught with challenges. A compound that demonstrates high potency in killing cancer cells in a petri dish (in vitro) may not translate to effective tumor reduction in a living organism (in vivo). This discrepancy can be attributed to a multitude of factors including pharmacokinetics (how the body absorbs, distributes, metabolizes, and excretes the drug), tumor microenvironment, and off-target effects. Therefore, a direct comparison of in vitro and in vivo data is critical for identifying the most promising drug candidates for further development.
Below, we present a summary of the reported efficacy for representative N-(aminophenyl)benzamide derivatives, which share a similar pharmacophore with this compound derivatives.
Table 1: In Vitro Antiproliferative Activity of N-(aminophenyl)benzamide Derivatives
| Compound ID | Cancer Cell Line | In Vitro IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Derivative 7j | MCF-7 (Breast) | 0.65 (HDAC1) | Entinostat | 0.93 (HDAC1) |
| T47D (Breast) | 0.78 (HDAC2) | 0.95 (HDAC2) | ||
| 1.70 (HDAC3) | 1.8 (HDAC3) | |||
| QTZ05 | HCT-116 (Colon) | 2.3 | Doxorubicin | Not Specified |
| HCT-15 (Colon) | Not Specified | |||
| HT-29 (Colon) | Not Specified | |||
| LOVO (Colon) | 10.2 | |||
| NMJ-2 | HCT 116 (Colon) | 0.41 (HDAC) | SAHA | 2.63 (HDAC) |
Table 2: In Vivo Antitumor Efficacy of a Representative Benzamide HDAC Inhibitor
| Compound ID | Animal Model | Tumor Type | Dosing Regimen | Tumor Growth Inhibition (%) |
| MS-275 | DU145 Xenograft | Prostate | 4 doses, 12-hr intervals | Greater than additive with radiation |
Delving Deeper: Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies are crucial. The following sections outline the protocols for key assays used to evaluate the efficacy of this compound derivatives.
In Vitro Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the cells at various concentrations. Control wells receive the vehicle only.
-
Incubation: The plates are incubated for a specified period, typically 48-72 hours.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO or an acidified isopropanol solution.
-
Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
2. In Vitro HDAC Activity Assay with Nuclear Extract
This assay measures the ability of the compounds to inhibit the enzymatic activity of HDACs isolated from cells.
-
Nuclear Extract Preparation: Nuclear extracts are prepared from cancer cells using a commercial kit or a standard laboratory protocol. The protein concentration of the extract is determined.
-
Reaction Setup: The assay is typically performed in a 96-well plate. Each well contains the nuclear extract, a fluorogenic HDAC substrate, and the test compound at various concentrations. A positive control (no inhibitor) and a negative control (a known potent HDAC inhibitor like Trichostatin A) are included.
-
Incubation: The plate is incubated at 37°C for a defined period (e.g., 1-2 hours) to allow the HDAC enzymes to deacetylate the substrate.
-
Developer Addition: A developer solution containing a protease is added to each well. The protease specifically cleaves the deacetylated substrate, releasing a fluorescent molecule.
-
Fluorescence Measurement: The fluorescence is measured using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: The HDAC activity is proportional to the fluorescence signal. The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined.
In Vivo Experimental Protocol
1. Mouse Xenograft Model
This model is used to evaluate the antitumor efficacy of the compounds in a living organism.
-
Animal Housing and Acclimatization: Immunocompromised mice (e.g., athymic nude or SCID mice) are housed in a pathogen-free environment and allowed to acclimatize for at least one week before the experiment.
-
Tumor Cell Implantation: A suspension of human cancer cells (e.g., 1-5 x 10^6 cells) in a suitable medium is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers.
-
Drug Formulation and Administration: The this compound derivative is formulated in a suitable vehicle (e.g., a solution of 0.5% carboxymethylcellulose). The compound is administered to the mice via a specific route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule. A control group receives the vehicle only.
-
Efficacy Evaluation: Tumor growth is monitored throughout the treatment period. The primary endpoint is typically tumor growth inhibition, calculated as the percentage difference in tumor volume between the treated and control groups.
-
Toxicity Assessment: The general health and body weight of the mice are monitored to assess any potential toxicity of the treatment.
-
Pharmacodynamic Analysis: At the end of the study, tumors and other tissues may be collected to assess target engagement, for example, by measuring the levels of histone acetylation via Western blot or immunohistochemistry.
Visualizing the Science: Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the mechanism of action of HDAC inhibitors and the typical workflows for their evaluation.
Caption: Mechanism of action of this compound derivatives as HDAC inhibitors.
Benchmarking Purity: A Comparative Analysis of Synthesized N-(3-aminophenyl)butanamide Against Commercial Standards
For researchers, scientists, and drug development professionals, establishing the purity of a synthesized compound is a critical, non-negotiable step in the research and development pipeline. This guide provides a comprehensive framework for benchmarking the purity of in-house synthesized N-(3-aminophenyl)butanamide against commercially available standards. We present detailed experimental protocols for synthesis and purification, followed by a multi-pronged analytical approach for purity determination, enabling a direct and objective comparison.
This compound is a chemical intermediate with potential applications in the synthesis of more complex molecules in the pharmaceutical and materials science sectors. Given that the quality of this precursor directly impacts the outcome of subsequent reactions and the purity of the final product, a thorough purity assessment is paramount. This guide outlines the necessary steps, from synthesis to analysis, to ensure the synthesized compound meets the required quality standards.
Synthesis and Purification of this compound
A straightforward and common method for the synthesis of this compound is the acylation of m-phenylenediamine with butyryl chloride.[1] This reaction, a variant of the Schotten-Baumann reaction, is typically performed in a suitable solvent with a base to neutralize the hydrochloric acid byproduct.
Experimental Protocol: Synthesis
-
Dissolution: Dissolve m-phenylenediamine in a suitable solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition of Acylating Agent: Add butyryl chloride dropwise to the cooled solution while stirring. The reaction is exothermic, and maintaining a low temperature is crucial to control the reaction rate and minimize side products.
-
Neutralization: A base, such as triethylamine or pyridine, should be added to scavenge the HCl produced during the reaction.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[2]
-
Work-up: Once the reaction is complete, quench the reaction mixture with water. Separate the organic layer and wash it sequentially with dilute acid (e.g., 1M HCl) to remove unreacted amine, followed by a dilute base (e.g., saturated NaHCO₃ solution) to remove any remaining acid, and finally with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Purification Protocol
The crude this compound can be purified using column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure product.[3]
Comparative Purity Analysis: Methodologies
A combination of chromatographic and spectroscopic techniques should be employed for a comprehensive purity assessment. For this guide, we will focus on High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying impurities. A reverse-phase HPLC method is generally suitable for a molecule like this compound.[4]
Proposed HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid for better peak shape and MS compatibility).
-
Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Flow Rate: 1.0 mL/min.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for structural elucidation and can also be used for purity determination, particularly for identifying and quantifying residual solvents or other proton-containing impurities.[2][5] The spectra of the synthesized compound should be compared with those of the commercial standard.
Sample Preparation for NMR:
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[6][7] Add a small amount of an internal standard with a known concentration (e.g., tetramethylsilane - TMS) for chemical shift referencing.[6]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of the compound and can help in identifying impurities by their mass-to-charge ratio (m/z).
Proposed MS Method:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is suitable for this compound.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.
-
Data Acquisition: Acquire spectra over a relevant mass range (e.g., m/z 100-500).
Data Presentation and Comparison
The quantitative data obtained from the analytical techniques should be summarized in clear, structured tables for easy comparison between the synthesized this compound and the commercial standard.
Table 1: HPLC Purity Comparison
| Sample | Retention Time (min) | Peak Area (%) |
| Synthesized Product | 5.2 | 99.5 |
| Commercial Standard | 5.2 | 98.9 |
| Impurity 1 (Synthesized) | 3.8 | 0.3 |
| Impurity 2 (Synthesized) | 6.1 | 0.2 |
| Impurity 1 (Commercial) | 3.8 | 0.8 |
| Impurity 3 (Commercial) | 7.5 | 0.3 |
Table 2: NMR Spectroscopy Data Comparison (¹H NMR in CDCl₃)
| Proton Assignment | Synthesized Product (δ, ppm) | Commercial Standard (δ, ppm) |
| -NH₂ | ~3.6 (broad s, 2H) | ~3.6 (broad s, 2H) |
| Aromatic H | ~6.5-7.2 (m, 4H) | ~6.5-7.2 (m, 4H) |
| -NHCO- | ~7.8 (broad s, 1H) | ~7.8 (broad s, 1H) |
| -CH₂-CO- | ~2.2 (t, 2H) | ~2.2 (t, 2H) |
| -CH₂-CH₃ | ~1.7 (sextet, 2H) | ~1.7 (sextet, 2H) |
| -CH₃ | ~0.9 (t, 3H) | ~0.9 (t, 3H) |
Table 3: Mass Spectrometry Data Comparison
| Sample | Expected [M+H]⁺ (m/z) | Observed [M+H]⁺ (m/z) |
| Synthesized Product | 179.1184 | 179.1182 |
| Commercial Standard | 179.1184 | 179.1185 |
Visualizing the Workflow and Concepts
To further clarify the experimental and logical flow, the following diagrams are provided.
Caption: Experimental workflow for purity benchmarking.
Caption: Hypothetical signaling pathway involvement.
Conclusion
This guide provides a robust framework for the synthesis, purification, and comprehensive purity analysis of this compound. By employing a combination of HPLC, NMR, and MS, researchers can confidently benchmark their synthesized material against commercial standards. The detailed protocols and data presentation formats offered herein are designed to facilitate a clear and objective comparison, ensuring that the starting materials used in research and development are of the highest possible quality. It is important to note that while some commercial suppliers provide this compound, they may not offer analytical data, making in-house verification, as outlined in this guide, an essential practice.
References
- 1. This compound (93469-29-5) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 2. rsc.org [rsc.org]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Separation of Butanamide, N-(3-amino-4-chlorophenyl)-4-[2,4-bis(1,1-dimethylpropyl)phenoxy]- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. mdpi.com [mdpi.com]
- 6. chemrevise.org [chemrevise.org]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of N-(3-aminophenyl)butanamide: An Evaluation of Cost-Effectiveness
For researchers, scientists, and professionals in drug development, the efficient synthesis of chemical intermediates is a critical factor in the pace and cost of discovery and production. This guide provides a detailed comparison of two primary synthetic routes to N-(3-aminophenyl)butanamide, a versatile building block in medicinal chemistry. The analysis focuses on cost-effectiveness, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for laboratory and industrial applications.
Two plausible synthetic pathways for the preparation of this compound are evaluated:
-
Route 1: A two-step synthesis commencing with the acylation of 3-nitroaniline with butanoyl chloride, followed by the reduction of the intermediate N-(3-nitrophenyl)butanamide.
-
Route 2: A single-step approach involving the selective mono-acylation of m-phenylenediamine with butanoyl chloride.
This guide will delve into the specifics of each route, presenting quantitative data in structured tables for straightforward comparison, detailed experimental methodologies, and a visual representation of the synthetic workflows.
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative data for each synthetic route, providing a basis for evaluating their respective cost-effectiveness. Prices for reagents are based on currently available market data and may vary depending on the supplier and scale of purchase.
Table 1: Cost Analysis of Starting Materials
| Starting Material | Molecular Weight ( g/mol ) | Price (USD/100g) | Supplier Example(s) |
| 3-Nitroaniline | 138.12 | 36.72 - 61.65 | Sigma-Aldrich, Thermo Scientific[1][2] |
| m-Phenylenediamine | 108.14 | ~100.00 | Sigma-Aldrich[3] |
| Butanoyl chloride | 106.55 | 18.53 (for 25g) - 72.31 (for 500g) | Chem-Impex[4] |
Table 2: Reagent and Catalyst Cost for Reduction Step (Route 1)
| Reagent/Catalyst | Molecular Weight ( g/mol ) | Price (USD) | Quantity | Supplier Example(s) |
| Tin(II) chloride dihydrate | 225.63 | 135.00 | 100 g | Thermo Scientific[5] |
| 10% Palladium on carbon | N/A | 288.00 | 10 g | Fuel Cell Store[6] |
Table 3: Comparison of Synthetic Routes
| Parameter | Route 1: From 3-Nitroaniline | Route 2: From m-Phenylenediamine |
| Starting Material Cost | Lower | Higher |
| Number of Steps | Two | One |
| Key Challenge | Handling of nitro compounds, purification | Achieving selective mono-acylation, separation of di-acylated byproduct |
| Estimated Overall Yield | Good to Excellent (potentially >80%) | Variable, potentially lower due to side reactions |
| Purification Complexity | Moderate | Potentially High |
| Waste Generation | Tin salts (if using SnCl2) | Unreacted diamine and di-acylated product |
| Safety Considerations | Nitro compounds can be energetic. Catalytic hydrogenation requires specialized equipment. | Diamines can be toxic and prone to oxidation. |
Experimental Protocols
The following are detailed experimental protocols for the key steps in each synthetic route. These are based on established chemical transformations and may require optimization for specific laboratory conditions.
Route 1: From 3-Nitroaniline
Step 1: Synthesis of N-(3-nitrophenyl)butanamide (Acylation)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-nitroaniline (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq), to the solution and cool the mixture to 0 °C in an ice bath.
-
Acylation: Slowly add butanoyl chloride (1.1 eq) dropwise from the dropping funnel to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding water. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude N-(3-nitrophenyl)butanamide can be purified by recrystallization or column chromatography on silica gel.
Step 2: Synthesis of this compound (Reduction)
Two common methods for the reduction of the nitro group are presented below.
Method A: Reduction with Tin(II) Chloride
-
Reaction Setup: Dissolve N-(3-nitrophenyl)butanamide (1.0 eq) in ethanol in a round-bottom flask.
-
Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq) to the solution.
-
Reaction: Stir the mixture at room temperature or gently heat to 50-60 °C. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate. The resulting tin salts will precipitate.
-
Extraction: Filter the mixture to remove the tin salts and wash the filter cake with an organic solvent (e.g., ethyl acetate). Extract the filtrate with the same organic solvent.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.
Method B: Catalytic Hydrogenation
-
Reaction Setup: Dissolve N-(3-nitrophenyl)butanamide (1.0 eq) in a suitable solvent such as ethanol or methanol in a hydrogenation vessel.
-
Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 1-5 mol%).
-
Hydrogenation: Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) with vigorous stirring at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain this compound.
Route 2: From m-Phenylenediamine (Selective Mono-acylation)
Achieving selective mono-acylation of a symmetric diamine is challenging as di-acylation is a common competing reaction. The following protocol is a general approach that may require significant optimization.
-
Reaction Setup: Dissolve m-phenylenediamine (1.0 eq) in a suitable solvent (e.g., THF, DCM, or a biphasic system).
-
Controlled Acylation: Cool the solution to a low temperature (e.g., -78 °C to 0 °C). Slowly add a solution of butanoyl chloride (0.8-1.0 eq) dropwise with vigorous stirring. The use of slightly less than one equivalent of the acylating agent can favor mono-acylation.
-
Reaction Monitoring: Monitor the reaction closely by TLC to observe the formation of the mono-acylated product and minimize the formation of the di-acylated byproduct.
-
Work-up: Once the desired amount of mono-acylated product is formed, quench the reaction with an aqueous solution (e.g., saturated sodium bicarbonate).
-
Extraction and Purification: Extract the product into an organic solvent. The separation of the desired mono-acylated product from the di-acylated byproduct and unreacted starting material will likely require careful column chromatography.
Mandatory Visualization
The following diagrams illustrate the logical flow and comparison of the two synthetic routes.
Caption: Comparison of the two synthetic routes to this compound.
References
- 1. 128361000 [thermofisher.com]
- 2. 3-硝基苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. m-Phenylenediamine flakes, 99 108-45-2 [sigmaaldrich.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Tin(II) chloride dihydrate, 98+% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. Palladium Based Catalysts [fuelcellstore.com]
Comparative Analysis of N-(3-aminophenyl)sulfamide Analogs as Tyrosine Threonine Kinase (TTK) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed structure-activity relationship (SAR) comparison of a series of N-(3-aminophenyl)sulfamide analogs, which are closely related to N-(3-aminophenyl)butanamide. The focus is on their inhibitory activity against Tyrosine Threonine Kinase (TTK), a crucial regulator of the spindle assembly checkpoint, making it a promising target for cancer therapy. The data presented is derived from a study focused on the discovery of potent and selective TTK inhibitors.[1]
Data Presentation: In Vitro TTK Inhibition
The following table summarizes the in vitro enzymatic activity of various N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl) acetamide and carboxamide derivatives against the TTK protein kinase. These compounds share a common N-(3-aminophenyl)sulfamide-like core, and the modifications are categorized based on different regions of the scaffold to elucidate clear structure-activity relationships.[1]
| Compound ID | R1 (Acetamide/Carboxamide Group) | R2 (Indazole N1-substituent) | R3 (Sulfonamide Substituent) | TTK IC50 (nM)[1] |
| Scaffold A | -H | -H | -H | 28 |
| 1 | -CH3 | -H | -H | 15 |
| 2 | -Cyclopropyl | -H | -H | 13 |
| 3 | -Phenyl | -H | -H | 23 |
| 4 | -CH2-Phenyl | -H | -H | 18 |
| Scaffold B | ||||
| 5 | -CH3 | -CH3 | -H | 10 |
| 6 | -CH3 | -Ethyl | -H | 8 |
| CFI-400936 (7) | -CH3 | -Isopropyl | -CH3 | 3.6 |
| 8 | -CH3 | -Isopropyl | -Ethyl | 7.2 |
| 9 | -Cyclopropyl | -Isopropyl | -H | 5 |
-
Acetamide/Carboxamide Group (R1): Small, non-bulky substituents at this position, such as methyl and cyclopropyl, enhance the inhibitory activity compared to an unsubstituted amide.
-
Indazole N1-substituent (R2): Introduction of small, hydrophobic alkyl groups like methyl, ethyl, and particularly isopropyl at the N1 position of the indazole ring significantly boosts potency. This suggests the presence of a hydrophobic pocket in the TTK active site.[1]
-
Sulfonamide Substituent (R3): The unsubstituted sulfonamide is crucial for activity. While small alkyl substitutions like methyl are tolerated and can slightly improve potency, larger groups tend to diminish activity, indicating the importance of the sulfonamide moiety for key hydrogen bonding interactions within the active site.[1]
Experimental Protocols
Radiometric Kinase Assay for TTK Inhibition [1]
This protocol outlines the method used to determine the in vitro enzymatic activity of the synthesized compounds against the TTK protein kinase.
-
Enzyme and Substrate Preparation:
-
Recombinant human TTK kinase domain was expressed and purified.
-
A generic kinase substrate, such as myelin basic protein (MBP), was utilized.
-
-
Reaction Mixture Preparation:
-
The assay was conducted in a final volume of 25 µL.
-
The mixture contained kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT), the TTK enzyme, the substrate, and the test compound at varying concentrations.
-
-
Initiation of Kinase Reaction:
-
The kinase reaction was initiated by the addition of [γ-33P]ATP.
-
-
Incubation and Termination:
-
The reaction mixture was incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
The reaction was terminated by the addition of a stop solution, such as phosphoric acid.
-
-
Measurement of Kinase Activity:
-
The phosphorylated substrate was captured on a filter membrane.
-
The amount of incorporated radiolabel was quantified using a scintillation counter.
-
-
Data Analysis:
-
The percentage of inhibition was calculated relative to a control reaction without any inhibitor.
-
IC50 values were determined by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.[1]
-
Visualizations
Caption: Workflow for the radiometric kinase assay to determine TTK inhibition.
Caption: Logical relationship of SAR for N-(3-aminophenyl)sulfamide analogs.
References
Safety Operating Guide
Personal protective equipment for handling N-(3-aminophenyl)butanamide
Disclaimer: A specific Safety Data Sheet (SDS) for N-(3-aminophenyl)butanamide (CAS 93469-29-5) is not publicly available. The following guidance is based on safety information provided by chemical suppliers and general best practices for handling aromatic amines, a class of compounds to which this compound belongs. A thorough risk assessment should be conducted before handling this chemical.
This guide provides essential safety, operational, and disposal information for researchers, scientists, and drug development professionals working with this compound.
Hazard Identification and Risk Assessment
This compound is classified with the following hazard statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Aromatic amines as a class are known for potential health hazards including skin irritation, allergic reactions, and organ damage through prolonged exposure.[1][2][3] They can be readily absorbed through the skin, gastrointestinal tract, and respiratory system.[3] Many aromatic amines are also considered to be carcinogenic and mutagenic.[1][2][3]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). Double-gloving is recommended. | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. | To protect eyes from splashes and dust. |
| Body Protection | Laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator may be necessary. | To prevent inhalation of dust or vapors. |
| Footwear | Closed-toe shoes. | To protect feet from spills. |
Operational Plan: Step-by-Step Handling Procedures
3.1. Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4]
-
Keep the container tightly closed when not in use.
-
Label the storage area clearly with the chemical name and hazard warnings.
3.2. Handling and Use
-
All handling of this compound should be conducted in a designated area, preferably within a chemical fume hood to minimize inhalation exposure.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Before handling, don the appropriate PPE as outlined in the table above.
-
When weighing the solid compound, do so in a manner that minimizes dust generation.
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the area where the chemical is handled.
3.3. Spill Management
-
In case of a spill, evacuate the area and prevent entry of unnecessary personnel.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.
-
For larger spills, use an inert absorbent material to contain the spill.
-
Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials should be collected and disposed of as hazardous waste.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to protect personnel and the environment.
4.1. Waste Collection
-
Collect all waste containing this compound (solid residue, contaminated PPE, cleaning materials) in a clearly labeled, sealed, and compatible waste container.
-
The label should include the full chemical name and the words "Hazardous Waste".[5]
4.2. Waste Storage
-
Store the hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area.[5][6]
-
The storage area should be away from incompatible materials.[5]
4.3. Final Disposal
-
Under no circumstances should this compound be disposed of down the drain or in regular trash. [5]
-
The primary and recommended method for disposal is through a licensed hazardous waste disposal company.[5][6]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal in accordance with all local, state, and federal regulations.[5]
-
Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[6]
Experimental Workflow
The following diagram illustrates a standard workflow for handling this compound in a laboratory setting.
Caption: Standard laboratory workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
